molecular formula C12H26 B102459 3,6-Dimethyldecane CAS No. 17312-53-7

3,6-Dimethyldecane

Cat. No.: B102459
CAS No.: 17312-53-7
M. Wt: 170.33 g/mol
InChI Key: NQWFSCYWTXQNGG-UHFFFAOYSA-N
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Description

3,6-Dimethyldecane is a branched-chain alkane that serves as a volatile organic compound (VOC) of interest in various scientific research contexts. Studies have identified it as a constituent in complex mixtures, such as in profiles of volatile compounds in biological samples . Its primary research value lies in its application as a marker for chemical contamination, particularly from packaging materials, enabling scientists to monitor and ensure sample integrity . The presence of this compound and related VOCs can also be correlated with microbial contamination, providing researchers with a valuable indirect metric for assessing the microbiological quality and stability of fermented and stored biological materials . This makes it a useful compound in food science, fermentation technology, and analytical chemistry research for tracing contamination pathways and understanding the interactions between chemical and biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-7-8-12(4)10-9-11(3)6-2/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWFSCYWTXQNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058625
Record name 3,6-Dimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17312-53-7
Record name 3,6-Dimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 3,6-dimethyldecane, a branched alkane with potential applications in various scientific domains. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other related fields.

Chemical Identity and Structure

This compound is a saturated hydrocarbon belonging to the alkane family. Its systematic IUPAC name is this compound.[1] It is a structural isomer of dodecane, meaning it shares the same molecular formula but has a different arrangement of atoms. The structure consists of a ten-carbon decane (B31447) backbone with two methyl group substituents at the 3rd and 6th carbon positions.

The presence of two chiral centers at positions 3 and 6 implies the existence of stereoisomers. Specifically, there are (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R) stereoisomers. The InChIKey, NQWFSCYWTXQNGG-UHFFFAOYSA-N, does not specify stereochemistry.[2]

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C12H26[3][4]
Molecular Weight 170.33 g/mol [1]
IUPAC Name This compound[1]
CAS Number 17312-53-7[2]
SMILES CCCCC(C)CCC(C)CC[3][4]
InChI Key NQWFSCYWTXQNGG-UHFFFAOYSA-N[2][3][4]
Boiling Point 201 °C (estimated)
Melting Point -50.8 °C (estimated)
Density 0.751 g/cm³ (estimated)
Refractive Index 1.421 (estimated)
Kovats Retention Index 1129 (standard non-polar column)[1]

Experimental Protocols

General Synthesis Approach: Grignard Reaction

A potential synthetic pathway for this compound involves a multi-step process utilizing Grignard reagents. This method allows for the controlled formation of carbon-carbon bonds.

Reaction Scheme:

A possible disconnection approach would involve the reaction of two different Grignard reagents with suitable electrophiles in a sequential manner or a coupling reaction between a Grignard reagent and an alkyl halide. For instance, a convergent synthesis could involve the preparation of a 6-bromo-3-methylheptane precursor, which could then be coupled with a propyl Grignard reagent. A more linear approach could start with a smaller ketone and build the carbon chain through successive Grignard additions and subsequent functional group manipulations.

General Grignard Protocol Outline:

  • Preparation of the Grignard Reagent: An appropriate alkyl halide (e.g., 1-bromobutane) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent (butylmagnesium bromide).

  • Reaction with an Electrophile: The prepared Grignard reagent is then reacted with a suitable carbonyl compound (e.g., 2-heptanone) in the same anhydrous ether solvent. This reaction forms a tertiary alcohol after acidic workup.

  • Dehydration and Hydrogenation: The resulting alcohol is then dehydrated to an alkene, typically using an acid catalyst. The final step involves the hydrogenation of the alkene to the desired alkane, this compound, using a catalyst such as palladium on carbon (Pd/C).[7]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.

General GC-MS Protocol for Volatile Organic Compound (VOC) Analysis:

  • Sample Preparation: For liquid samples, a direct injection or headspace analysis can be performed. For solid or complex matrices, a solvent extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for alkane analysis.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Detection: The instrument is operated in full scan mode to acquire mass spectra over a specific mass range (e.g., m/z 40-400).

  • Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of each peak is then compared to a spectral library (e.g., NIST) for identification. The retention time of the peak for this compound can be used for its confirmation.

Biological Relevance and Potential Applications

The biological role of this compound is not extensively studied. However, research into branched alkanes suggests potential areas of interest.

Role in Insect Chemical Ecology

Branched alkanes are significant components of the cuticular hydrocarbons (CHCs) of many insect species.[8][9] These CHCs serve as a protective waxy layer to prevent desiccation and can also act as semiochemicals, mediating communication in processes like mate recognition and species identification.[8][9][10] The specific blend of CHCs, including isomers of dimethyldecane, can be species-specific and play a crucial role in insect behavior and evolution.[10]

Potential as a Disease Biomarker

Recent studies in the field of "breathomics" have identified volatile organic compounds (VOCs) in exhaled breath as potential non-invasive biomarkers for various diseases.[11][12][13] Notably, some studies have found that a panel of alkanes, including this compound, can be characteristic of certain respiratory conditions like asthma.[11][12] The presence and concentration of these VOCs in breath may reflect underlying inflammatory processes or metabolic changes associated with the disease.[12]

The following diagram illustrates the logical relationship of this compound as a potential biomarker for asthma.

G Asthma Asthma (Pathophysiological State) Metabolic Altered Metabolic/Inflammatory Processes Asthma->Metabolic VOCs Production of Volatile Organic Compounds (VOCs) Metabolic->VOCs DMD This compound VOCs->DMD Breath Exhaled Breath DMD->Breath Detection GC-MS Analysis Breath->Detection Biomarker Potential Biomarker for Asthma Diagnosis/Monitoring Detection->Biomarker

Caption: Logical flow from disease state to biomarker detection.

Conclusion

This compound is a branched alkane with well-defined chemical and physical properties. While its biological functions are not fully elucidated, its presence in insect cuticular hydrocarbons and its potential as a biomarker in exhaled breath analysis highlight areas for future research. The synthetic and analytical methodologies outlined in this guide provide a foundation for further investigation into the properties and applications of this molecule. This information is intended to support the endeavors of researchers and professionals in advancing scientific knowledge and developing new technologies.

References

Unveiling the Natural Origins of 3,6-Dimethyldecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyldecane, a branched-chain alkane, is a volatile organic compound that has been identified in the chemical arsenal (B13267) of the insect world. This technical guide provides an in-depth exploration of the natural sources of this compound, with a focus on its presence in insect secretions. The guide details the experimental protocols for the extraction and identification of this compound, summarizes the current understanding of its biosynthesis, and presents this information in a clear and accessible format for researchers in chemical ecology, entomology, and drug development.

Natural Sources of this compound

The primary identified natural source of this compound is the Dufour's gland of the ant species Tapinoma nigerrimum. The Dufour's gland is an exocrine gland in female hymenopteran insects that produces a variety of chemicals for communication, defense, and nest construction. In Tapinoma nigerrimum, this compound is a component of the complex mixture of volatile compounds that likely plays a role in the ant's chemical communication system.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound from natural sources is not available. The table below is structured to accommodate such data as it becomes available through future research.

Natural SourceOrganismGland/TissueCompoundRelative Abundance (%)Absolute Amount (ng/individual)Reference
Dufour's Gland SecretionTapinoma nigerrimumDufour's GlandThis compoundData Not AvailableData Not Available(Hefetz & Lloyd, 1983)

Biosynthesis of this compound in Insects

The biosynthesis of branched-chain hydrocarbons, such as this compound, in insects is an extension of the fatty acid synthesis pathway. The process primarily occurs in specialized cells called oenocytes.

The key steps in the biosynthesis of dimethyl-branched alkanes are:

  • Initiation with a Branched Starter Unit: Unlike the synthesis of straight-chain fatty acids which starts with acetyl-CoA, the biosynthesis of methyl-branched alkanes often initiates with a branched starter unit. For a methyl branch at an even-numbered carbon position (like the 6-position in this compound), the starter unit is typically propionyl-CoA, derived from the metabolism of amino acids such as valine or isoleucine.

  • Chain Elongation: The initial branched acyl-CoA is then elongated by the fatty acid synthase (FAS) complex through the sequential addition of two-carbon units from malonyl-CoA.

  • Introduction of a Second Methyl Branch: The introduction of a second methyl group, such as the one at the 3-position in this compound, involves the incorporation of a methylmalonyl-CoA extender unit during one of the elongation cycles. This is catalyzed by a specific β-ketoacyl-ACP synthase (KAS) domain of the FAS that can accept this branched extender.

  • Reduction to Aldehyde: The resulting very-long-chain fatty acyl-CoA is then reduced to the corresponding aldehyde by a fatty acyl-CoA reductase (FAR).

  • Decarbonylation to Alkane: Finally, the aldehyde undergoes oxidative decarbonylation, a reaction catalyzed by a cytochrome P450 enzyme of the CYP4G family, to yield the final hydrocarbon, this compound, and carbon dioxide.

Biosynthesis_of_Dimethylalkanes cluster_0 Fatty Acid Synthase (FAS) Complex cluster_1 Post-FAS Modification Propionyl-CoA Propionyl-CoA Elongation_Cycles Elongation Cycles Propionyl-CoA->Elongation_Cycles Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation_Cycles Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Elongation_Cycles VLCFA-CoA Very-Long-Chain Branched Acyl-CoA Elongation_Cycles->VLCFA-CoA FAR Fatty Acyl-CoA Reductase (FAR) VLCFA-CoA->FAR Aldehyde Branched Aldehyde FAR->Aldehyde CYP4G Cytochrome P450 (CYP4G) Aldehyde->CYP4G 3_6_Dimethyldecane This compound CYP4G->3_6_Dimethyldecane

Biosynthesis of Dimethyl-branched Alkanes in Insects.

Experimental Protocols

The identification of this compound from natural sources, particularly from insect glands, involves a series of meticulous experimental procedures. The following is a generalized protocol based on common practices in the field of chemical ecology for the analysis of insect volatile compounds.

Sample Collection and Gland Dissection
  • Insect Collection: Specimens of Tapinoma nigerrimum are collected from their natural habitat.

  • Gland Dissection: Individual ants are anesthetized by cooling. The Dufour's gland, a small, translucent sac located in the posterior abdomen, is carefully dissected under a stereomicroscope in a saline solution (e.g., Ringer's solution) to maintain tissue integrity.

Extraction of Volatile Compounds

Two common methods for extracting volatile compounds from insect glands are solvent extraction and solid-phase microextraction (SPME).

  • Solvent Extraction:

    • The dissected Dufour's glands (a pooled sample from several individuals may be necessary for sufficient concentration) are placed in a small glass vial.

    • A small volume (e.g., 10-50 µL) of a high-purity non-polar solvent, such as hexane (B92381) or pentane, is added to the vial.

    • The glands are gently crushed with a fine glass rod to facilitate the extraction of their contents.

    • The vial is sealed and allowed to stand for a short period (e.g., 10-20 minutes) to ensure complete extraction.

    • The solvent extract is then carefully transferred to a clean microvial for analysis.

  • Solid-Phase Microextraction (SPME):

    • A single dissected gland is placed in a small, sealed glass vial.

    • An SPME fiber (e.g., coated with polydimethylsiloxane (B3030410) - PDMS) is exposed to the headspace above the gland for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.

    • The fiber is then retracted and directly inserted into the injection port of the gas chromatograph for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for separating and identifying the components of complex volatile mixtures.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of hydrocarbons.

  • Injection: The solvent extract or the SPME fiber is introduced into the heated GC inlet.

  • Oven Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and interactions with the column's stationary phase. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280-300°C).

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact - EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

  • Compound Identification: The mass spectrum of an unknown peak is compared to a library of known spectra (e.g., NIST, Wiley). The identification is confirmed by comparing the retention time and mass spectrum with those of an authentic synthetic standard of this compound.

Experimental_Workflow Sample_Collection Sample Collection (Tapinoma nigerrimum) Gland_Dissection Dufour's Gland Dissection Sample_Collection->Gland_Dissection Extraction Extraction of Volatiles Gland_Dissection->Extraction Solvent_Extraction Solvent Extraction (Hexane/Pentane) Extraction->Solvent_Extraction SPME Solid-Phase Microextraction (SPME) Extraction->SPME GCMS_Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Solvent_Extraction->GCMS_Analysis SPME->GCMS_Analysis Separation Separation of Compounds GCMS_Analysis->Separation Identification Identification of This compound Separation->Identification Data_Analysis Data Analysis and Quantification Identification->Data_Analysis

Experimental Workflow for Identifying this compound.

Conclusion

This compound has been identified as a natural product within the intricate chemical communication system of the ant Tapinoma nigerrimum. While its precise function and quantitative abundance remain subjects for future investigation, the established methodologies for extraction and analysis provide a clear pathway for further research. A deeper understanding of the biosynthesis and ecological role of this and other branched-chain alkanes can open new avenues for the development of novel semiochemical-based pest management strategies and provide insights into the evolution of chemical signaling in social insects.

The Stereoisomers of 3,6-Dimethyldecane: A Technical Guide to Their Structure, Significance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethyldecane, a branched-chain alkane with the molecular formula C₁₂H₂₆, presents a compelling case study in the principles of stereoisomerism and its profound implications in chemical and biological systems. The presence of two chiral centers at the C3 and C6 positions gives rise to four distinct stereoisomers, each with unique three-dimensional arrangements. While extensive research on the specific biological roles of this compound stereoisomers is limited, the broader class of branched alkanes, particularly their chiral variants, is of significant interest in fields ranging from entomology to pharmacology. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, potential significance, and the analytical and synthetic methodologies pertinent to their study.

Introduction to the Stereoisomers of this compound

This compound possesses two stereogenic centers at carbons 3 and 6. Consequently, it can exist as four distinct stereoisomers: a pair of enantiomers and their corresponding diastereomers. The spatial arrangement of the methyl groups at these chiral centers dictates the molecule's overall shape and, potentially, its interaction with chiral environments such as biological receptors.

The four stereoisomers are:

  • (3R,6R)-3,6-Dimethyldecane

  • (3S,6S)-3,6-Dimethyldecane

  • (3R,6S)-3,6-Dimethyldecane

  • (3S,6R)-3,6-Dimethyldecane

The (3R,6R) and (3S,6S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (3R,6S) and (3S,6R) isomers constitute another enantiomeric pair. The relationship between any member of the first pair and any member of the second pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical properties.[1]

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 R6R (3R,6R)-3,6-Dimethyldecane S6S (3S,6S)-3,6-Dimethyldecane R6R->S6S Enantiomers R6S (3R,6S)-3,6-Dimethyldecane R6R->R6S Diastereomers S6R (3S,6R)-3,6-Dimethyldecane R6R->S6R Diastereomers S6S->R6S Diastereomers S6S->S6R Diastereomers R6S->S6R Enantiomers

Figure 1. Stereoisomeric relationships of this compound.

Significance of Stereoisomerism in Branched Alkanes

The specific three-dimensional structure of a molecule is critical in determining its biological activity. In drug development, for instance, it is common for one enantiomer of a chiral drug to be therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.[2][3] This principle of stereoselectivity extends to other biological interactions, such as those involving pheromones.

Many insect pheromones are branched-chain alkanes, and their biological activity is often highly dependent on the stereochemistry of the molecule.[4] For example, specific stereoisomers of dimethylalkanes have been identified as sex pheromones in various moth species.[5] While there is no direct evidence in the reviewed literature specifically identifying this compound as a pheromone, its structural similarity to known pheromones suggests a potential role in insect chemical communication. The precise spatial arrangement of the methyl groups could be a key determinant for binding to specific olfactory receptors in insects.

In the context of drug development, while simple alkanes are not typically considered active pharmaceutical ingredients, their chiral structures can be valuable as scaffolds or intermediates in the synthesis of more complex molecules. The principles governing the synthesis and separation of chiral alkanes are therefore of significant interest.

Physicochemical and Spectroscopic Data

Property(3R,6R) / (3S,6S)(3R,6S) / (3S,6R)Analytical Technique
Molecular Formula C₁₂H₂₆[7]C₁₂H₂₆[7]Mass Spectrometry
Molecular Weight 170.33 g/mol [7]170.33 g/mol [7]Mass Spectrometry
Boiling Point Expected to be identical.Expected to be identical, but different from the other enantiomeric pair.Gas Chromatography, Distillation[8]
Optical Rotation Equal in magnitude, opposite in sign.Equal in magnitude, opposite in sign.Polarimetry
NMR Spectra Identical in an achiral solvent.Identical in an achiral solvent.NMR spectroscopy with chiral solvating agents or chiral derivatizing agents can be used to distinguish enantiomers.[9][10] Natural abundance deuterium (B1214612) NMR in a chiral liquid crystal solvent has also been shown to discriminate between chiral alkanes.[9]
Gas Chromatography Co-elute on a non-chiral stationary phase.Co-elute on a non-chiral stationary phase.Chiral Gas Chromatography can be used to separate enantiomers. Diastereomers may be separable on a non-chiral column.[11]

Experimental Protocols

General Approach to the Asymmetric Synthesis of this compound Stereoisomers

The enantioselective synthesis of chiral alkanes is a challenging task in organic chemistry.[12] A general strategy involves the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. A plausible, though not specifically documented for this compound, synthetic approach could involve the stereoselective construction of the carbon skeleton followed by the removal of functional groups.

synthesis_workflow cluster_synthesis Asymmetric Synthesis start Chiral Starting Material / Prochiral Substrate step1 Stereoselective C-C Bond Formation (e.g., Grignard reaction with chiral ligand, Asymmetric alkylation) start->step1 intermediate Chiral Intermediate with Functional Group step1->intermediate step2 Removal of Functional Group (e.g., Deoxygenation, Hydrogenation) intermediate->step2 product Enantiomerically Enriched This compound Stereoisomer step2->product

Figure 2. Generalized workflow for the asymmetric synthesis of a this compound stereoisomer.

Key Methodologies for Asymmetric Alkane Synthesis:

  • Cross-Coupling Reactions: The use of chiral ligands in transition metal-catalyzed cross-coupling reactions can facilitate the enantioselective formation of C-C bonds.

  • Asymmetric Hydrogenation: The reduction of a prochiral alkene with a chiral catalyst can introduce one or more stereocenters with high enantioselectivity.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a molecule to direct a stereoselective reaction, after which the auxiliary is removed.

Separation of Stereoisomers

Given that a synthetic route may produce a mixture of stereoisomers, their separation is crucial for studying the properties of the individual isomers.

Separation of Diastereomers:

Diastereomers have different physical properties and can often be separated by conventional techniques such as:

  • Fractional Distillation: If the boiling points of the diastereomers are sufficiently different.[8]

  • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a standard achiral stationary phase can be effective.[13]

Experimental Protocol for Diastereomer Separation by Gas Chromatography (General):

  • Column Selection: A long, high-resolution capillary column with a non-polar stationary phase (e.g., DB-1ms) is a suitable starting point.

  • Temperature Program: A slow temperature ramp is crucial to maximize the separation of isomers with close boiling points.

  • Carrier Gas: Hydrogen or helium at an optimized flow rate to ensure maximum column efficiency.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. Mass spectrometry provides structural information for peak identification.[14][15]

Separation of Enantiomers (Resolution):

Enantiomers have identical physical properties in an achiral environment, necessitating chiral separation techniques:

  • Chiral Chromatography: This is the most common method, utilizing a chiral stationary phase (CSP) in either GC or HPLC. The enantiomers interact differently with the CSP, leading to different retention times.

  • Derivatization with a Chiral Reagent: The enantiomeric mixture can be reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional chromatography, followed by the removal of the chiral auxiliary.

separation_workflow cluster_separation Separation of Stereoisomers mixture Mixture of this compound Stereoisomers diastereomer_sep Separation of Diastereomers (e.g., Fractional Distillation, Achiral GC/HPLC) mixture->diastereomer_sep racemate1 Racemic Mixture 1 ((3R,6R) + (3S,6S)) diastereomer_sep->racemate1 racemate2 Racemic Mixture 2 ((3R,6S) + (3S,6R)) diastereomer_sep->racemate2 enantiomer_sep Separation of Enantiomers (Chiral Chromatography) isomer1 (3R,6R) Isomer enantiomer_sep->isomer1 isomer2 (3S,6S) Isomer enantiomer_sep->isomer2 isomer3 (3R,6S) Isomer enantiomer_sep->isomer3 isomer4 (3S,6R) Isomer enantiomer_sep->isomer4 racemate1->enantiomer_sep racemate2->enantiomer_sep

Figure 3. Logical workflow for the separation of this compound stereoisomers.

Conclusion

The stereoisomers of this compound serve as an excellent model for understanding the fundamental principles of stereochemistry. While specific biological functions for these particular isomers have not been extensively documented, the well-established importance of stereoisomerism in drug action and chemical ecology underscores the potential significance of studying such chiral molecules.[16] The methodologies for asymmetric synthesis and chiral separation, though challenging for simple alkanes, are continuously advancing, providing the tools necessary for the preparation and investigation of enantiomerically pure compounds. For researchers in drug development and related scientific fields, a thorough understanding of the stereochemical aspects of even seemingly simple molecules like this compound is crucial for the design and synthesis of new chemical entities with desired biological activities.[17][18][19] Further research into the specific properties and potential biological roles of the individual stereoisomers of this compound could reveal novel applications in areas such as pest management or as chiral building blocks in organic synthesis.

References

An In-depth Technical Guide to 3,6-Dimethyldecane (CAS: 17312-53-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyldecane is a branched-chain alkane with the chemical formula C12H26. As an isomer of dodecane, it is of interest in the field of fuel and lubricant research, particularly in the context of hydroisomerization processes that aim to improve the properties of linear alkanes.[1] While direct applications in drug development are not prominent, its role as a volatile organic compound (VOC) and potential biomarker warrants attention from researchers in diagnostics and metabolomics. This guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, analytical methodologies, and relevant applications of this compound.

Chemical and Physical Properties

This compound is a colorless liquid with properties characteristic of a saturated hydrocarbon. The following tables summarize its key identifiers and physicochemical properties.

Table 1: Compound Identification
IdentifierValue
CAS Number 17312-53-7[2][3][4][5][6]
Molecular Formula C12H26[2][3][4]
Molecular Weight 170.33 g/mol [2]
IUPAC Name This compound[2]
InChI InChI=1S/C12H26/c1-5-7-8-12(4)10-9-11(3)6-2/h11-12H,5-10H2,1-4H3[3]
InChIKey NQWFSCYWTXQNGG-UHFFFAOYSA-N[3]
SMILES CCCCC(C)CCC(C)CC[2]
Table 2: Physicochemical Properties
PropertyValue
Boiling Point 201 °C[4]
Density 0.7510 g/cm³[4]
Refractive Index 1.4214[4]
Kovats Retention Index (Standard non-polar) 1129[2]

Synthesis and Experimental Protocols

Grignard Reaction Approach

A potential route to synthesize this compound could involve a Grignard reaction followed by dehydration and hydrogenation.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromopentane (B28208) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, pentan-2-ylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent is then cooled in an ice bath, and a solution of heptan-3-one in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Dehydration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol, 3,6-dimethyldecan-5-ol, is then subjected to acid-catalyzed dehydration, for example, by heating with a catalytic amount of sulfuric acid, to yield a mixture of dimethyldecene isomers.

  • Hydrogenation: The resulting alkene mixture is dissolved in a suitable solvent like ethanol (B145695) and hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

  • Purification: The final product can be purified by fractional distillation.

G 2-bromopentane 2-bromopentane Grignard Reagent Grignard Reagent 2-bromopentane->Grignard Reagent Mg, Et2O Mg, Et2O Mg, Et2O Addition Addition Grignard Reagent->Addition heptan-3-one heptan-3-one heptan-3-one->Addition Alkoxide Alkoxide Addition->Alkoxide Alcohol Alcohol Alkoxide->Alcohol H3O+ H3O+ H3O+ Alkene Alkene Alcohol->Alkene H2SO4, Heat H2SO4, Heat H2SO4, Heat This compound This compound Alkene->this compound H2, Pd/C H2, Pd/C H2, Pd/C

Plausible synthetic pathway for this compound via Grignard reaction.
Wolff-Kishner Reduction Approach

Another potential synthetic route is the Wolff-Kishner reduction of a suitable diketone.

Experimental Protocol:

  • Diketone Synthesis: A suitable precursor, 3,6-decanedione, would first need to be synthesized. This could potentially be achieved through various methods, such as the ozonolysis of a cyclic alkene or other established ketone synthesis routes.

  • Hydrazone Formation: The 3,6-decanedione is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, to form the corresponding dihydrazone.

  • Reduction: The dihydrazone is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. Nitrogen gas is evolved during the reaction, and the carbonyl groups are reduced to methylene (B1212753) groups.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with a nonpolar solvent like hexane (B92381). The organic layer is washed with water and brine, dried over a drying agent, and the solvent is evaporated. The resulting this compound can be purified by distillation.[1]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry data for this compound is available from the National Institute of Standards and Technology (NIST).[3] The electron ionization (EI) mass spectrum is characterized by a series of fragment ions typical of branched alkanes.

Table 3: Key Mass Spectrometry Fragments
m/zInterpretation
57 Most abundant peak, likely corresponding to the tert-butyl cation ([C4H9]+) or other C4 fragments.[2]
43 A prominent peak, likely corresponding to the propyl cation ([C3H7]+) or isopropyl cation.[2]
71 Corresponding to a C5H11+ fragment.
85 Corresponding to a C6H13+ fragment.
170 Molecular ion (M+), although it may be of low abundance.[2]
NMR Spectroscopy

Analytical Methods

Gas chromatography (GC) is the primary analytical technique for the separation and identification of this compound, often in complex mixtures of isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

  • Sample Preparation: The sample containing this compound is dissolved in a volatile solvent such as hexane or dichloromethane.

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is typically heated to ensure rapid volatilization.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through a capillary column (e.g., a non-polar DB-5 or similar). The separation of different isomers is achieved based on their boiling points and interactions with the stationary phase.

  • Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. Electron ionization is used to generate characteristic fragmentation patterns.

  • Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the mass spectrum of the peak is compared to a reference library (e.g., NIST) for confirmation. Quantification can be performed by integrating the peak area and comparing it to a calibration curve.

G Sample Sample GC_Inlet GC Inlet Sample->GC_Inlet Injection GC_Column GC Column GC_Inlet->GC_Column Vaporization & Carrier Gas Flow MS_Detector MS Detector GC_Column->MS_Detector Separation & Elution Data_System Data System MS_Detector->Data_System Ionization & Detection

Workflow for the analysis of this compound by GC-MS.

Applications and Relevance

Fuel and Lubricant Research

The primary area of research involving this compound is in the hydroisomerization of long-chain n-alkanes like n-dodecane. This process is crucial in the petrochemical industry to produce high-quality fuels and lubricants with improved combustion properties and lower freezing points. This compound is one of the many branched isomers that can be formed, and its identification and quantification are important for understanding and optimizing the catalytic processes.[1]

Volatile Organic Compound (VOC) and Biomarker Research

This compound has been identified as a volatile organic compound in various contexts. For instance, it has been detected in studies of black tea aroma. Additionally, some research has pointed to its potential as a biomarker in exhaled breath for the diagnosis of certain pathological conditions. However, its specific role and diagnostic value require further investigation.

Safety and Handling

As a hydrocarbon, this compound should be handled with appropriate safety precautions in a well-ventilated area. It is a flammable liquid and should be kept away from ignition sources. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Guide to the Physical Properties of 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 3,6-Dimethyldecane (CAS No. 17312-53-7), a branched alkane with the molecular formula C12H26. The information presented herein is intended to support research and development activities where this compound may be used as a solvent, a reference standard, or a component in complex formulations. This document summarizes key quantitative data, outlines detailed experimental protocols for the determination of these properties, and includes a visual representation of a general experimental workflow.

Core Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, application, and for the prediction of its behavior in various chemical and physical processes. The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that some values are estimated based on computational models, such as the Joback method, and may differ from experimentally determined values.

PropertyValueUnitSource / Method
Molecular Formula C12H26--
Molecular Weight 170.33 g/mol [1]
Boiling Point 201°C[2]
473.08KJoback Method[1]
Melting Point -50.8°C(estimate)[2]
195.00KJoback Method[1]
Density 0.7510g/cm³[2]
Refractive Index 1.4214-[2]
Dynamic Viscosity 0.0001925Pa·sat 473.08 K (Joback Method)[1]
0.0002726Pa·sat 426.73 K (Joback Method)[1]
0.0004202Pa·sat 380.39 K (Joback Method)[1]
0.0007305Pa·sat 334.04 K (Joback Method)[1]
0.0015175Pa·sat 287.69 K (Joback Method)[1]
0.0041744Pa·sat 241.35 K (Joback Method)[1]
0.0185767Pa·sat 195.00 K (Joback Method)[1]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for measuring the key physical properties of liquid alkanes like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[3]

  • Apparatus : A Thiele tube, a thermometer, a small test tube, a capillary tube (sealed at one end), a rubber band or wire for attachment, a heat source (Bunsen burner or oil bath), and mineral oil.

  • Procedure :

    • A small amount of the this compound sample is placed into the small test tube.

    • The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

    • The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • The Thiele tube is filled with mineral oil to a level just above the side arm.

    • The thermometer and test tube assembly is immersed in the oil in the Thiele tube.

    • The side arm of the Thiele tube is gently heated. The shape of the tube allows for the circulation of the oil, ensuring uniform heating.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is continued until a rapid and continuous stream of bubbles is observed.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The boiling point is the temperature at which the liquid sample just begins to enter the capillary tube.[3]

Melting Point Determination (Capillary Method)

For determining the melting point of a substance that is solid at room temperature, the capillary method is widely used.[4][5] Since this compound is a liquid at room temperature, this method would require cooling the substance to its solid state first.

  • Apparatus : A melting point apparatus (such as a Mel-Temp or similar device), capillary tubes, and a sample of the solidified compound.[4]

  • Procedure :

    • A small amount of the solidified this compound is finely powdered.

    • The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube. The tube is then tapped or dropped through a long glass tube to compact the sample at the sealed end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate. For an unknown sample, a rapid initial heating can be done to find an approximate melting range, followed by a slower, more precise measurement.[6]

    • The temperature at which the first drop of liquid appears is recorded as the start of the melting range.

    • The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow.[4]

Density Measurement (Vibrating Tube Densitometer)

Vibrating tube densitometers provide highly accurate density measurements for liquids.

  • Apparatus : A vibrating tube densitometer.

  • Procedure :

    • The instrument is calibrated using two standards of known density, typically dry air and deionized water.

    • The sample of this compound is injected into the U-shaped tube within the instrument.

    • The tube is electronically excited to oscillate at its natural frequency.

    • The instrument measures the oscillation period, which is directly related to the density of the liquid in the tube.

    • The temperature of the sample is precisely controlled by the instrument.

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[7]

  • Apparatus : An Abbe refractometer, a light source (often built-in), and a temperature-controlled water bath.

  • Procedure :

    • The refractometer prisms are cleaned and a few drops of the this compound sample are placed on the lower prism.

    • The prisms are closed and the instrument's light source is switched on.

    • The temperature is regulated using the connected water bath.

    • While looking through the eyepiece, the handwheel is adjusted to bring the boundary between the light and dark regions into the center of the crosshairs.

    • A second control is adjusted to eliminate any color dispersion, resulting in a sharp, clear boundary.

    • The refractive index is then read directly from the instrument's scale.

Viscosity Measurement (Capillary Viscometer)

A capillary viscometer, such as an Ostwald or Ubbelohde viscometer, is used to measure the kinematic viscosity of a liquid.

  • Apparatus : A capillary viscometer, a constant temperature bath, a stopwatch, and a pipette.

  • Procedure :

    • A known volume of this compound is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

    • The liquid is drawn up through the capillary tube by suction to a point above the upper timing mark.

    • The suction is released, and the time taken for the liquid to flow between the upper and lower timing marks is measured with a stopwatch.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid alkane.

G General Experimental Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_2 Data Analysis and Reporting Sample Obtain Pure Sample of this compound Degas Degas Sample (if necessary) Sample->Degas BoilingPoint Boiling Point Determination (e.g., Thiele Tube) Sample->BoilingPoint Density Density Measurement (e.g., Vibrating Tube Densitometer) Sample->Density RefractiveIndex Refractive Index Measurement (e.g., Abbe Refractometer) Sample->RefractiveIndex Viscosity Viscosity Measurement (e.g., Capillary Viscometer) Sample->Viscosity MeltingPoint Melting Point Determination (Requires Solidification) Sample->MeltingPoint DataCollection Record Raw Data (Temperature, Time, etc.) BoilingPoint->DataCollection Density->DataCollection RefractiveIndex->DataCollection Viscosity->DataCollection MeltingPoint->DataCollection Calculation Calculate Final Property Values DataCollection->Calculation Reporting Report Results with Uncertainty Calculation->Reporting

Caption: A generalized workflow for determining the physical properties of a liquid alkane.

References

An In-depth Technical Guide to 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6-Dimethyldecane, a branched alkane with applications as a chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis.

Chemical Identity and Physical Properties

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2][3][4][5] Its structure consists of a ten-carbon decane (B31447) backbone with two methyl group substituents at the 3rd and 6th positions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3][4]
CAS Number 17312-53-7[1][2][3][4][6]
Molecular Formula C₁₂H₂₆[1][2][3][4][5]
Molecular Weight 170.33 g/mol [2][3]
Boiling Point 201 °C[1][6]
Melting Point -50.8 °C (estimate)[1][6]
Density 0.7510 g/cm³[1][6]
Refractive Index 1.4214[1][6]
InChI InChI=1S/C12H26/c1-5-7-8-12(4)10-9-11(3)6-2/h11-12H,5-10H2,1-4H3[2][4]
SMILES CCCCC(C)CCC(C)CC[2][3]

Synthesis and Industrial Production

The synthesis of this compound can be achieved through several established organic chemistry routes. These methods are primarily of interest for laboratory-scale synthesis and as foundational pathways for potential industrial-scale production.

Experimental Protocols:

While specific, detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, the following established reactions provide a basis for its preparation:

  • Grignard Reaction: A plausible multi-step synthesis involves the reaction of an appropriate Grignard reagent, such as 2-bromopentane (B28208) with magnesium in dry ether to form sec-pentylmagnesium bromide. This is followed by a nucleophilic addition to a ketone like 2-heptanone, and subsequent hydrolysis to yield 3,6-dimethyl-3-decanol. The final step would be the reduction of the tertiary alcohol to the alkane.[7]

  • Dehydration-Hydrogenation of Alcohols: In an industrial context, a likely pathway would be the acid-catalyzed dehydration of a suitable C12 alcohol to form a mixture of dimethyldecene isomers. These isomers would then be hydrogenated to yield this compound.[7]

  • Wolff-Kishner Reduction: This method involves the reduction of a ketone, such as 3,6-decanedione. The ketone is first converted to a hydrazone, which is then heated with a strong base like potassium hydroxide (B78521) in a high-boiling solvent to produce the final alkane. This method is particularly useful for substrates that are sensitive to strong acids.[7]

Diagram of a General Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of this compound, adaptable from the Wolff-Kishner reduction methodology.

G Generalized Synthetic Workflow for this compound cluster_0 Preparation of Precursor cluster_1 Reduction to Alkane cluster_2 Final Product A Starting Materials (e.g., 2-bromopentane, 2-heptanone) B Synthesis of 3,6-Decanedione A->B C Wolff-Kishner Reduction (Hydrazine, KOH) B->C D Work-up and Purification (Extraction, Distillation) C->D E This compound D->E

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key data is available from various sources:

  • Mass Spectrometry (MS): The NIST WebBook provides mass spectrometry data obtained through electron ionization.[4][8] This data is essential for determining the molecular weight and fragmentation pattern of the molecule. The compound is also present in the KnowItAll GC-MS Library.[9][10]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify the characteristic C-H stretching and bending vibrations of the alkane functional groups.[9]

Applications in Research and Development

As a branched alkane, this compound itself is not known to have direct biological activity or be involved in signaling pathways. Its primary utility in a research and drug development context is as a chemical intermediate or a reference compound.

A related isomer, 2,6-Dimethyldecane, has been noted for its use in the synthesis of compounds that inhibit insulin (B600854) secretion and exhibit vasorelaxant properties.[11] This suggests that the dimethyldecane scaffold could be a component of more complex, biologically active molecules. Further research could explore the use of this compound in the synthesis of novel therapeutic agents.

Atmospheric and Environmental Considerations

In the atmosphere, branched alkanes like this compound are primarily degraded through oxidation reactions initiated by photochemically generated radicals. These processes can contribute to the formation of secondary organic aerosols and ozone in the troposphere.[7]

Conclusion

This compound is a well-characterized branched alkane with established physical and chemical properties. While it does not possess inherent biological activity, its utility as a synthetic intermediate makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. The synthesis of this molecule can be achieved through various established methods, and its identity can be confirmed using standard spectroscopic techniques. Future research may focus on the incorporation of the this compound scaffold into novel molecules with potential therapeutic applications.

References

A Technical Guide to the Physicochemical Properties of 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of 3,6-Dimethyldecane, outlines a standard experimental protocol for its molecular weight determination, and presents a logical workflow for its identification.

Core Physicochemical Properties

This compound is an acyclic saturated hydrocarbon, a member of the alkane homologous series.[1] Its structural characteristics—a ten-carbon backbone with methyl groups at the third and sixth positions—dictate its physical and chemical behavior. Key quantitative data for this compound are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[2], NIST[3][4]
Molecular Weight 170.33 g/mol PubChem[2]
170.3348 g/mol NIST[3][4]
170.34 g/mol Guidechem[5], Stenutz[6]
CAS Registry Number 17312-53-7NIST[3][4], Guidechem[5]
Boiling Point 201°CChemicalBook[7]
Density 0.7510 g/cm³ChemicalBook[7]
Refractive Index 1.4214ChemicalBook[7]
Melting Point -50.8°C (estimate)ChemicalBook[7]

Experimental Protocol: Molecular Weight Determination via Gas Chromatography-Mass Spectrometry (GC-MS)

The determination of the molecular weight of volatile and semi-volatile organic compounds like this compound is routinely accomplished using Gas Chromatography-Mass Spectrometry (GC-MS). This method provides both qualitative and quantitative information, separating the compound from a mixture and determining its molecular mass with high precision.

Objective: To determine the molecular weight of this compound and confirm its identity in a given sample.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Helium (carrier gas), 99.999% purity

  • Sample containing this compound dissolved in a volatile solvent (e.g., hexane)

  • Capillary column suitable for hydrocarbon analysis (e.g., non-polar, like a DB-5ms)

  • Microsyringe for sample injection

  • NIST Mass Spectral Library for data comparison

Methodology:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent to ensure proper vaporization and prevent column overloading.

  • GC Separation:

    • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated GC inlet, which is operated in splitless mode to maximize sensitivity.

    • Separation: The vaporized sample is carried by the helium gas onto the capillary column. The temperature of the GC oven is programmed to ramp up (e.g., from 50°C to 250°C at 10°C/min) to separate compounds based on their boiling points and interactions with the column's stationary phase. As an alkane, this compound will elute at a specific retention time under these conditions.

  • MS Detection and Analysis:

    • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, typically an electron ionization (EI) source. Here, molecules are bombarded with a high-energy electron beam (70 eV), causing them to ionize and fragment in a reproducible manner.

    • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

    • Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance.

  • Data Interpretation:

    • The mass spectrum is plotted as ion abundance versus m/z. The molecular weight is determined from the molecular ion peak (M+), which is the peak with the highest m/z that corresponds to the intact molecule. For this compound (C₁₂H₂₆), this peak will appear at an m/z of approximately 170.

    • The fragmentation pattern is compared against a reference library, such as the NIST Chemistry WebBook, to confirm the compound's identity.[3]

Visualization of Experimental Workflow

The logical flow of the GC-MS protocol for identifying an unknown compound like this compound can be visualized as a series of sequential steps from sample handling to final data interpretation.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Analysis cluster_data 4. Data Interpretation A Dissolve Sample in Volatile Solvent B Inject Sample into GC Inlet A->B C Vaporization & Separation on Capillary Column B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Separation by m/z) D->E F Generate Mass Spectrum E->F G Identify Molecular Ion Peak (e.g., m/z = 170) F->G H Compare Fragmentation to NIST Library G->H I Confirm Compound Identity: This compound H->I

Caption: Workflow for GC-MS identification of this compound.

References

Boiling Point of 3,6-Dimethyldecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 3,6-Dimethyldecane, including reported experimental and predicted values. It details the experimental protocols for determining boiling points and discusses the physicochemical factors influencing this property.

Physicochemical Properties of this compound

This compound is a branched-chain alkane with the molecular formula C₁₂H₂₆. As with all alkanes, its boiling point is primarily determined by the strength of the intermolecular van der Waals forces, specifically London dispersion forces. The extent of these forces is influenced by the molecule's surface area and polarizability. Increased branching in alkanes generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact, thereby lowering the boiling point compared to their straight-chain isomers.

Boiling Point Data for this compound

ParameterValueTypeSource
Boiling Point 201 °CExperimentalChemBK[1], ChemicalBook (for 5,6-dimethyldecane)[2]
160 °CExperimentalStenutz[3]
199.93 °C (473.08 K)Predicted (Joback Method)Cheméo

The predicted boiling point of approximately 200 °C aligns more closely with the 201 °C experimental value. The significant deviation of the 160 °C value may be due to experimental conditions, such as a lower atmospheric pressure, or could be an error in the database. For comparison, the straight-chain isomer, n-dodecane, has a boiling point of approximately 216.3 °C. The lower boiling point of this compound is consistent with the effect of branching.

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Accurate determination of the boiling point is crucial for substance identification, purity assessment, and process design. The two most common methods for determining the boiling point of an organic compound in a laboratory setting are the Thiele tube method and the distillation method.

Thiele Tube Method

This method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Materials:

  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • Clamp and stand

Procedure:

  • Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

  • Capillary Tube Insertion: Place the capillary tube into the test tube with the open end downwards.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Thiele Tube Setup: Clamp the Thiele tube to a stand and insert the thermometer and test tube assembly into the main arm of the Thiele tube, ensuring the sample is below the level of the side arm. The rubber band should be above the oil level to prevent it from dissolving in the hot oil.

  • Heating: Gently heat the side arm of the Thiele tube. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

Distillation Method

Simple distillation can be used to determine the boiling point of a larger volume of a liquid and is also a method of purification.

Materials:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or water bath

  • Boiling chips

  • Clamps and stand

  • Water source for condenser

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Place a few boiling chips in the distilling flask to ensure smooth boiling.

  • Sample Addition: Add a sufficient volume of this compound to the distilling flask (typically filling it to about one-third to one-half of its capacity).

  • Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the liquid.

  • Heating and Distillation: Begin heating the distilling flask. As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser where it will liquefy.

  • Boiling Point Reading: The temperature will rise and then stabilize. Record the temperature at which the liquid is steadily distilling. This stable temperature is the boiling point. It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Logical Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the determination and prediction of a compound's boiling point.

BoilingPointWorkflow cluster_experimental Experimental Determination cluster_computational Computational Prediction start_exp Obtain Pure Sample choose_method Choose Method start_exp->choose_method thiele_tube Thiele Tube Method choose_method->thiele_tube Small Sample distillation Distillation Method choose_method->distillation Large Sample/ Purification perform_exp Perform Experiment thiele_tube->perform_exp distillation->perform_exp record_data Record Temperature and Pressure perform_exp->record_data end_exp Experimental Boiling Point record_data->end_exp compare Compare and Validate end_exp->compare start_comp Define Molecular Structure select_model Select Prediction Model (e.g., Joback Method) start_comp->select_model group_contribution Identify Functional Groups select_model->group_contribution calculate_bp Calculate Boiling Point group_contribution->calculate_bp end_comp Predicted Boiling Point calculate_bp->end_comp end_comp->compare final_report Final Reported Boiling Point compare->final_report

Caption: Workflow for determining and predicting the boiling point of a chemical compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,6-dimethyldecane. Understanding the fragmentation behavior of branched alkanes is crucial for structural elucidation in various scientific fields, including metabolomics, environmental analysis, and the characterization of impurities in drug development.

Core Principles of Branched Alkane Fragmentation

Under electron ionization, alkanes undergo fragmentation through the loss of an electron, forming a molecular ion (M+•). Due to the high energy of electron ionization, the molecular ion of a branched alkane is often of low abundance or entirely absent.[1] The fragmentation process is primarily driven by the stability of the resulting carbocations.[2] Cleavage is most likely to occur at the branching points, as this leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[1][3] This preferential fragmentation provides a characteristic pattern that is instrumental in identifying the structure of the molecule.

For this compound (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ), the structure contains two tertiary carbons at positions 3 and 6.[3][4] This structure dictates the primary fragmentation pathways.

Predicted Fragmentation Pattern of this compound

The mass spectrum of this compound is characterized by a series of fragment ions resulting from cleavages at and adjacent to the methyl branches. The molecular ion peak at m/z 170 is expected to be very weak or absent.[5] The major fragmentation pathways involve the cleavage of C-C bonds at the tertiary carbons, leading to the formation of stable carbocations.

Key Fragmentation Pathways:

  • Cleavage at C3:

    • Loss of an ethyl radical (•CH₂CH₃) to form a tertiary carbocation at m/z 141.

    • Loss of a propyl radical (•CH₂CH₂CH₃) to form a secondary carbocation at m/z 127.

  • Cleavage at C6:

    • Loss of a butyl radical (•CH₂CH₂CH₂CH₃) to form a tertiary carbocation at m/z 113.

    • Loss of a heptyl radical (•(CH₂)₆CH₃) to form a secondary carbocation at m/z 71.

  • Other Fragmentations:

    • Subsequent fragmentation of the primary carbocations through the loss of neutral alkenes (e.g., ethylene, propylene) will produce a series of smaller fragment ions, typically separated by 14 amu (CH₂). Common fragments for alkanes include ions at m/z 43, 57, 71, and 85, corresponding to C₃H₇⁺, C₄H₉⁺, C₅H₁₁⁺, and C₆H₁₃⁺, respectively.

Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions for this compound under electron ionization, based on the principles of alkane fragmentation and analysis of publicly available spectral data from the NIST WebBook.[4] The relative intensities are estimations based on the stability of the resulting carbocations.

m/zProposed Fragment IonProposed StructureRelative Intensity (Estimated)
170[C₁₂H₂₆]⁺• (Molecular Ion)CH₃CH₂CH(CH₃)CH₂CH₂CH(CH₃)CH₂CH₂CH₂CH₃⁺•Very Low (<1%)
141[C₁₀H₂₁]⁺[CH(CH₃)CH₂CH₂CH(CH₃)CH₂CH₂CH₂CH₃]⁺Moderate
127[C₉H₁₉]⁺[CH₂CH₂CH(CH₃)CH₂CH₂CH₂CH₃]⁺High
113[C₈H₁₇]⁺[CH(CH₃)CH₂CH₂CH(CH₃)CH₂CH₃]⁺Moderate
85[C₆H₁₃]⁺[CH(CH₃)CH₂CH₂CH₂CH₃]⁺High
71[C₅H₁₁]⁺[CH(CH₃)CH₂CH₂CH₃]⁺Very High (Base Peak)
57[C₄H₉]⁺[CH(CH₃)CH₂CH₃]⁺High
43[C₃H₇]⁺[CH(CH₃)₂]⁺High

Experimental Protocol for GC-MS Analysis

This section details a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

  • If analyzing a complex matrix, perform a suitable extraction technique (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the alkane fraction.

4.2. Instrumentation

  • Gas Chromatograph: An Agilent 8890 GC system (or equivalent) equipped with a split/splitless injector.

  • Mass Spectrometer: An Agilent 5977B GC/MSD (or equivalent) single quadrupole mass spectrometer.

  • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

4.3. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for dilute samples) or Split (e.g., 50:1 for concentrated samples)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-400

  • Scan Speed: 1000 amu/s

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of the experimental protocol and the key fragmentation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Stock Stock Solution (1 mg/mL) Dilution Serial Dilutions (1-100 µg/mL) Stock->Dilution Extraction Matrix Extraction (if needed) Dilution->Extraction Injection Injection (1 µL) Extraction->Injection Separation GC Separation (HP-5ms column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-400) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Identification Compound Identification Fragmentation->Identification fragmentation_pathway cluster_cleavage_c3 Cleavage at C3 cluster_cleavage_c6 Cleavage at C6 cluster_further_frag Further Fragmentation M This compound (m/z 170) L_C2H5 - •C2H5 M->L_C2H5 L_C4H9 - •C4H9 M->L_C4H9 F141 m/z 141 [C10H21]+ F85 m/z 85 F141->F85 - C4H8 L_C2H5->F141 F113 m/z 113 [C8H17]+ F71 m/z 71 (Base Peak) F113->F71 - C3H6 L_C4H9->F113 F57 m/z 57 F85->F57 - C2H4 F43 m/z 43 F71->F43 - C2H4

References

Navigating the NMR Landscape of 3,6-Dimethyldecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopy data for 3,6-dimethyldecane. Tailored for researchers, scientists, and professionals in drug development, this document outlines predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and a structural representation of the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted chemical shifts (δ), multiplicities, and assignments based on established principles of NMR spectroscopy and typical values for similar aliphatic compounds.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1, H10~0.8-0.9Triplet (t)~7.0
H1', H1''~0.8-0.9Doublet (d)~6.5
H2, H9~1.2-1.4Multiplet (m)-
H3, H6~1.4-1.6Multiplet (m)-
H4, H5, H7, H8~1.1-1.3Multiplet (m)-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1, C10~14
C1', C1''~19
C2, C9~23
C4, C8~29
C5, C7~35
C3, C6~37

Note: Due to the chiral centers at C3 and C6, the molecule exists as a mixture of diastereomers (a meso compound and a pair of enantiomers). This may lead to more complex spectra than predicted here, with distinct signals for chemically non-equivalent, but structurally similar, nuclei.

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a branched alkane like this compound.

1. Sample Preparation:

  • Sample Purity: The this compound sample should be of high purity (>98%) to avoid interfering signals from impurities.

  • Solvent: A deuterated solvent, typically chloroform-d (B32938) (CDCl₃), is used to dissolve the sample. The solvent peak also serves as a reference.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is generally sufficient. For the less sensitive ¹³C NMR, a more concentrated solution (50-100 mg/mL) is preferable.[2]

  • Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: The solution is transferred to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: ~1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2-10 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

3. Data Processing:

  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons giving rise to each signal.

Visualization of this compound

To aid in the interpretation of the NMR data, a 2D structural diagram of this compound is provided below, generated using the DOT language.

Figure 1. 2D Structure of this compound

References

A Technical Guide to Dimethyl-Branched Alkanes in Insects: A Focus on Analogs of 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Executive Summary

This technical guide explores the occurrence of dimethyl-branched alkanes in insects, with an initial focus on 3,6-Dimethyldecane. A comprehensive review of the scientific literature reveals no documented instances of this compound in any insect species to date. Consequently, this document expands its scope to encompass structurally related and biologically significant dimethyl-branched hydrocarbons that have been identified in insects. These compounds, particularly longer-chain dimethylalkanes and the aldehyde 4,8-dimethyldecanal, play crucial roles in insect communication as sex and aggregation pheromones. This guide provides a detailed overview of the occurrence, quantitative data, and analytical methodologies for these analogous compounds, offering valuable insights for researchers in chemical ecology and drug development.

The Absence of this compound in Insects

Despite extensive searches of scientific databases and literature, there is currently no evidence to support the natural occurrence of this compound in insects. While the analysis of insect cuticular hydrocarbons is a vast field, this specific isomer has not been identified as a component of the cuticular hydrocarbon profiles or as a semiochemical in any insect species studied thus far.

Occurrence of Structurally Related Dimethyl-Branched Alkanes and Aldehydes in Insects

While this compound is not reported, other dimethyl-branched hydrocarbons are prevalent and functionally significant in the insect world. These compounds are key components of cuticular hydrocarbons (CHCs), which primarily serve to prevent desiccation but also function as critical chemical signals in communication.[1][2] Dimethylalkanes, in particular, are involved in species and mate recognition.[3]

This guide will focus on two well-documented examples of dimethyl-branched compounds that act as pheromones:

  • 3,7-Dimethylpentadecane: A key component of the female-produced sex pheromone of the leaf-miner moth, Leucoptera sinuella.

  • 4,8-Dimethyldecanal: The aggregation pheromone produced by male red flour beetles, Tribolium castaneum, which attracts both sexes.[4][5]

Quantitative Data on Related Dimethyl-Branched Compounds

The following tables summarize the quantitative data available for the aforementioned dimethyl-branched pheromones.

Table 1: Pheromone Composition of Leucoptera sinuella

CompoundRoleRelative Abundance (%)Analytical MethodReference
3,7-DimethylpentadecaneMajor sex pheromone componentMajorGC-MS
3,7-DimethyltetradecaneMinor sex pheromone componentMinorGC-MS[6]
7-MethylpentadecaneMinor sex pheromone componentMinorGC-MS[6]

Table 2: Aggregation Pheromone of Tribolium castaneum

CompoundRoleAmountAnalytical MethodReference
4,8-DimethyldecanalAggregation PheromoneAttractiveness observed at 15 ng and 1.5 ng levelsGC-MS[5]

Experimental Protocols

The identification and quantification of dimethyl-branched alkanes and other cuticular hydrocarbons in insects are primarily achieved through solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Extraction of Cuticular Hydrocarbons and Pheromones

Objective: To isolate CHCs and pheromones from the insect cuticle or specific glands with minimal contamination from internal lipids.

Materials:

  • Insects (e.g., Leucoptera sinuella moths, Tribolium castaneum beetles)

  • Hexane (B92381) (High-purity, suitable for GC analysis)[7]

  • Glass vials with PTFE-lined caps[8]

  • Forceps[8]

  • Micropipettes

  • Nitrogen gas stream for solvent evaporation[8]

  • For pheromone gland extraction: dissecting microscope and fine dissecting tools[9]

Procedure: Whole Body Extraction

  • Individual or pooled insects are placed in a glass vial.

  • A known volume of hexane is added to completely submerge the insects.

  • The insects are gently agitated in the solvent for a short duration, typically 5 to 10 minutes.[8] This brief washing period is crucial to minimize the extraction of internal lipids.[10]

  • The insects are carefully removed from the vial.

  • The resulting hexane extract, containing the cuticular hydrocarbons, is transferred to a clean vial.

  • The solvent may be concentrated under a gentle stream of nitrogen before analysis.[8]

Procedure: Pheromone Gland Extraction

  • For targeted pheromone analysis, specific glands (e.g., abdominal glands of female moths) are dissected under a microscope.[9]

  • The dissected gland is placed in a small volume of hexane (e.g., 10-50 µL) in a vial insert.[9]

  • The extraction proceeds for a set period (e.g., 20-30 minutes).[9][11]

  • The hexane extract is then ready for direct injection into the GC-MS.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual components of the hydrocarbon extract.

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

General GC-MS Parameters (based on typical analyses):

  • Injection: 1 µL of the hexane extract is injected into the GC. A splitless injection mode is often used for trace analysis.

  • Column: A non-polar capillary column (e.g., DB-5MS) is commonly used for hydrocarbon separation.[10]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[10]

  • Oven Temperature Program: The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds with a wide range of boiling points. A typical program might be: hold at 60°C for 2 minutes, then ramp at 10°C/min to 310°C, and hold for a final period.[12]

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass spectra and retention times of the sample components are compared with those of authentic standards and spectral libraries for identification.[10]

Visualizations

Experimental Workflow for Cuticular Hydrocarbon Analysis

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_output Output insect Insect Sample solvent Hexane Wash (5-10 min) insect->solvent extract Hexane Extract solvent->extract concentration Concentration (N2 stream) extract->concentration gcms GC-MS Analysis concentration->gcms data Data Processing gcms->data identification Compound Identification data->identification quantification Quantification data->quantification

Caption: A generalized workflow for the extraction and analysis of insect cuticular hydrocarbons.

Biosynthetic Pathway of a Dimethyl-Branched Pheromone

The biosynthesis of 4,8-Dimethyldecanal in Tribolium castaneum has been shown to proceed through a modified fatty acid pathway.[13]

biosynthesis_pathway cluster_precursors Precursors cluster_synthesis Fatty Acid Synthase Complex cluster_product Final Product acetate Acetate (Ac) elongation1 Ac-Pr acetate->elongation1 + Propionate propionate Propionate (Pr) elongation2 Ac-Pr-Ac elongation1->elongation2 + Acetate elongation3 Ac-Pr-Ac-Pr elongation2->elongation3 + Propionate elongation4 Ac-Pr-Ac-Pr-Ac elongation3->elongation4 + Acetate pheromone 4,8-Dimethyldecanal elongation4->pheromone Modification & Release

Caption: Simplified biosynthetic pathway for 4,8-Dimethyldecanal in T. castaneum.

References

The Role of 3,6-Dimethyldecane in Chemical Ecology: An Undocumented Area

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature, the specific role of 3,6-Dimethyldecane in chemical ecology remains undocumented. Extensive searches have not yielded specific data on this compound's function as a semiochemical, such as a pheromone or kairomone, in insect or plant interactions.

While the broader field of chemical ecology extensively details the functions of various hydrocarbons, particularly methyl-branched alkanes, in insect communication and survival, this compound is not among the compounds with established roles. Research in this area has identified numerous other branched hydrocarbons as critical signaling molecules. For instance, compounds like 3,7-dimethylpentadecane and 5,9-dimethylheptadecane (B1145886) have been identified as sex pheromones in certain moth species. However, similar evidence for this compound is currently absent from the available scientific record.

General Context: Branched Alkanes in Chemical Ecology

Branched alkanes are a significant class of compounds in the chemical ecology of insects. They are major components of the cuticular hydrocarbon (CHC) layer, which primarily serves to prevent desiccation. Beyond this physiological role, many of these hydrocarbons have been co-opted as chemical signals for a variety of behaviors, including:

  • Mate Recognition: Specific blends of CHCs can signal species, sex, and reproductive status, acting as contact pheromones or volatile sex attractants.

  • Social Communication: In social insects, CHCs are crucial for nestmate recognition, caste determination, and regulating social cohesion.

  • Aggregation: Some branched alkanes function as aggregation pheromones, signaling conspecifics to gather at a particular location for feeding or mating.

  • Host-Parasite Interactions: Parasitoids and predators can use the CHC profiles of their hosts as cues for location and identification.

Biosynthesis of Methyl-Branched Alkanes

The biosynthesis of methyl-branched alkanes in insects is a specialized metabolic pathway that modifies fatty acid synthesis. The general steps involve:

  • Initiation: The process begins with a primer, often a propionyl-CoA unit derived from amino acids such as valine or isoleucine, which provides the initial methyl branch.

  • Elongation: The carbon chain is extended by the addition of malonyl-CoA units by fatty acid synthase (FAS) and elongase enzymes.

  • Reduction: The resulting fatty acyl-CoA is reduced to a fatty aldehyde and then to a fatty alcohol.

  • Decarbonylation: The final step involves the removal of a carbonyl group to form the hydrocarbon.

The placement of methyl groups along the carbon chain is a highly controlled process that results in the specific structures used for chemical communication.

Experimental Protocols for Pheromone Identification

The identification and characterization of insect pheromones, including branched alkanes, typically follow a standardized workflow:

  • Pheromone Extraction: Volatile or cuticular compounds are collected from the insect using methods such as solvent extraction of whole bodies or specific glands, or by collecting airborne volatiles on adsorbent materials (air entrainment).

  • Chemical Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary tool for separating and identifying the components of the extract. The retention times and mass spectra of the natural compounds are compared to those of synthetic standards for confirmation.

  • Electrophysiology: Electroantennography (EAG) and single-sensillum recording (SSR) are used to determine which of the identified compounds are detected by the insect's antennae.

  • Behavioral Assays: The biological activity of candidate compounds is confirmed through behavioral experiments, such as wind tunnel assays or field trapping studies, to demonstrate their role in attracting mates or eliciting other specific behaviors.

A hypothetical experimental workflow for investigating a potential pheromone is illustrated below.

experimental_workflow cluster_extraction Pheromone Collection cluster_analysis Chemical Analysis cluster_bioassays Biological Validation extraction Solvent Extraction or Air Entrainment gcms GC-MS Analysis extraction->gcms Extract identification Compound Identification gcms->identification Spectra eag Electroantennography (EAG) identification->eag Synthetic Standards behavior Behavioral Assays (Wind Tunnel/Field Traps) eag->behavior Active Compounds conclusion conclusion behavior->conclusion Pheromone Confirmation

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3,6-dimethyldecane, a branched alkane of interest for various research applications. The protocol details a reliable three-step synthetic route commencing with a Grignard reaction, followed by dehydration, and concluding with catalytic hydrogenation. This method offers a robust approach to obtaining the target compound with a high degree of purity. Detailed experimental procedures, characterization data, and safety precautions are outlined to ensure reproducible and safe execution in a laboratory setting.

Introduction

This compound is a saturated hydrocarbon belonging to the class of branched alkanes.[1] Its specific isomeric structure imparts distinct physical and chemical properties that are of interest in fields such as materials science, lubricant technology, and as a non-polar solvent in specialized chemical reactions. In the context of drug development, branched alkanes can serve as hydrophobic moieties in the design of novel therapeutic agents or as components in drug delivery systems. The synthesis of pure isomers like this compound is essential for fundamental research and for establishing structure-activity relationships. This application note describes a classical and effective method for its preparation on a laboratory scale.

Synthesis Pathway

The synthesis of this compound is achieved through a three-step process, which is initiated by the formation of a tertiary alcohol via a Grignard reaction. This is followed by the elimination of water (dehydration) to form a mixture of alkenes, which are subsequently reduced to the desired alkane by catalytic hydrogenation.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation A 2-Bromobutane (B33332) + Mg B sec-Butylmagnesium bromide (Grignard Reagent) A->B Anhydrous Et2O D 3,6-Dimethyl-3-decanol B->D Nucleophilic Addition C Hexan-2-one C->D E 3,6-Dimethyl-3-decanol F Mixture of Dimethyldecene Isomers E->F H2SO4 (conc.), Heat G Mixture of Dimethyldecene Isomers H This compound G->H H2, Pd/C, EtOH

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment:

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Hydrogenation apparatus (e.g., balloon hydrogenation)

  • Rotary evaporator

  • Standard laboratory glassware

  • Anhydrous diethyl ether (Et₂O)

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • 2-Bromobutane

  • Hexan-2-one

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Safety Precautions:

  • All manipulations involving Grignard reagents and anhydrous solvents must be conducted under an inert atmosphere (e.g., nitrogen or argon) as they are highly sensitive to moisture.

  • Diethyl ether is extremely flammable and volatile; ensure all operations are performed in a well-ventilated fume hood away from ignition sources.

  • Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Palladium on carbon is pyrophoric, especially after use. Handle with care and ensure proper quenching procedures are followed.

Step 1: Synthesis of 3,6-Dimethyl-3-decanol via Grignard Reaction

This step involves the formation of a Grignard reagent from 2-bromobutane, which then reacts with hexan-2-one to yield the tertiary alcohol, 3,6-dimethyl-3-decanol.

Protocol:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer under an inert atmosphere.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 eq.) in the flask.

    • Add a small crystal of iodine if necessary to initiate the reaction.

    • Add a small portion of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromobutane (1.0 eq.) in anhydrous diethyl ether.

    • Add a small amount of the 2-bromobutane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

    • Once the reaction starts, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of hexan-2-one (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the hexan-2-one solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase using a rotary evaporator to yield crude 3,6-dimethyl-3-decanol. This intermediate can be purified by distillation or used directly in the next step.

Step 2: Dehydration of 3,6-Dimethyl-3-decanol

The tertiary alcohol is dehydrated using a strong acid catalyst to form a mixture of dimethyldecene isomers.

Protocol:

  • Apparatus Setup: Place the crude 3,6-dimethyl-3-decanol in a round-bottom flask equipped with a distillation apparatus.

  • Dehydration Reaction:

    • Add a catalytic amount of concentrated sulfuric acid to the alcohol.

    • Heat the mixture gently. The alkene products will distill as they are formed.

    • Collect the distillate, which will consist of a mixture of alkene isomers and water.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash and a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate.

    • The resulting mixture of dimethyldecene isomers can be used in the final step without further purification.

Step 3: Catalytic Hydrogenation of Dimethyldecene Isomers

The mixture of alkenes is reduced to the final product, this compound, using hydrogen gas and a palladium on carbon catalyst.

Protocol:

  • Apparatus Setup: In a round-bottom flask, dissolve the mixture of dimethyldecene isomers in ethanol.

  • Hydrogenation Reaction:

    • Carefully add a catalytic amount of 10% Pd/C to the flask under an inert atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (a hydrogen-filled balloon is suitable for atmospheric pressure hydrogenation).

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC-MS.

    • The reaction is typically complete within a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.

    • Rinse the filter cake with a small amount of ethanol.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting crude product can be purified by fractional distillation to yield pure this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₆[1]
Molecular Weight170.33 g/mol [1]
CAS Number17312-53-7[1]
Boiling Point~201 °C (estimated)[2]
Kovats Retention Index1129 (Standard non-polar)[1]

Table 2: Predicted ¹H NMR Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegration (Number of H)Assignment
~0.85-0.95m12H-CH₃ (C1, C10, and methyl groups at C3, C6)
~1.05-1.40m12H-CH₂- and -CH-
~1.40-1.60m2H-CH- (at C3 and C6)

Note: Due to the complexity of the overlapping signals in the aliphatic region, the ¹H NMR spectrum of alkanes can be challenging to interpret with high resolution. The values presented are estimates based on typical chemical shifts for similar structures.

Table 3: Predicted ¹³C NMR Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
~14.2C1, C10
~19.5Methyl groups at C3, C6
~23.1Methylene carbons
~29.8Methylene carbons
~32.2Methine carbons (C3, C6)
~34.7Methylene carbons
~39.6Methylene carbons

Note: The predicted ¹³C NMR chemical shifts are based on computational models and empirical data for alkanes. The exact values may vary.

Table 4: Key Mass Spectrometry Fragments (Electron Ionization)

m/zPutative Fragment
170[M]⁺ (Molecular Ion)
141[M - C₂H₅]⁺
127[M - C₃H₇]⁺
99[M - C₅H₁₁]⁺
85[C₆H₁₃]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Note: The fragmentation pattern is characteristic of branched alkanes, with cleavage occurring preferentially at the branching points.[1]

Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations designed to build the carbon skeleton and then achieve the desired saturation.

Logical_Relationships Start Starting Materials (2-Bromobutane, Hexan-2-one) Grignard Grignard Reaction (C-C Bond Formation) Start->Grignard Alcohol Tertiary Alcohol Intermediate (3,6-Dimethyl-3-decanol) Grignard->Alcohol Dehydration Dehydration (Alkene Formation) Alcohol->Dehydration Alkene Alkene Mixture Intermediate (Dimethyldecene Isomers) Dehydration->Alkene Hydrogenation Catalytic Hydrogenation (Reduction) Alkene->Hydrogenation End Final Product (this compound) Hydrogenation->End

Figure 2: Logical flow of the synthesis.

Conclusion

The synthetic protocol described herein provides a reliable and adaptable method for the preparation of this compound for research purposes. By following the detailed steps for the Grignard reaction, dehydration, and catalytic hydrogenation, researchers can obtain the target compound in good yield and high purity. The provided characterization data serves as a benchmark for confirming the identity and quality of the synthesized material. This application note is intended to facilitate the work of scientists in various fields requiring access to well-defined branched alkanes.

References

High-Purity Synthesis of 3,6-Dimethyldecane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-purity synthesis of 3,6-dimethyldecane, a branched alkane of interest in various fields of chemical research. The primary method detailed is a robust Grignard-based synthesis, followed by purification and characterization protocols. An alternative theoretical pathway via Wolff-Kishner reduction is also discussed.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Molecular FormulaC₁₂H₂₆--INVALID-LINK--[1]
Molecular Weight170.33 g/mol --INVALID-LINK--[1]
CAS Number17312-53-7--INVALID-LINK--[2]
Boiling PointData not explicitly available, estimated to be around 200-220 °C
Kovats Retention Index1129 (standard non-polar column)--INVALID-LINK--[1]
¹³C NMR (Predicted) See Table 3 for detailed shifts
GC-MS m/z Top Peak: 57, 2nd Highest: 43, 3rd Highest: 71--INVALID-LINK--[1]

Experimental Protocols

Two primary synthetic routes are presented for the preparation of this compound. The Grignard-based synthesis is provided as a detailed, actionable protocol, while the Wolff-Kishner reduction is outlined as a potential alternative.

Protocol 1: Grignard-Based Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of branched alkanes and involves three main stages: Grignard reaction to form a tertiary alcohol, dehydration to an alkene mixture, and subsequent hydrogenation to the final alkane.[3]

Stage 1: Synthesis of 3,6-Dimethyl-6-decanol (Tertiary Alcohol Intermediate)

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of 1-bromohexane (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

  • Add a small amount of the 1-bromohexane solution to the flask to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (hexylmagnesium bromide).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of 4-methyl-2-pentanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 3,6-dimethyl-6-decanol. The expected yield of the crude alcohol is in the range of 63-76%.[3]

Stage 2: Dehydration of 3,6-Dimethyl-6-decanol to 3,6-Dimethyldecene Isomers

Materials:

  • Crude 3,6-dimethyl-6-decanol

  • p-Toluenesulfonic acid (PTSA) or anhydrous copper(II) sulfate

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude 3,6-dimethyl-6-decanol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Reflux the mixture, collecting the water that azeotropically distills with toluene in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of 3,6-dimethyldecene isomers. The expected yield of the alkene mixture is typically high, in the range of 88-95%.[3]

Stage 3: Hydrogenation of 3,6-Dimethyldecene Isomers to this compound

Materials:

Procedure:

  • Dissolve the alkene mixture in methanol or ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically balloon pressure is sufficient for laboratory scale).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by GC until the starting alkenes are consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The expected yield for the hydrogenation step is in the range of 65-95%.[3]

Table 2: Summary of Expected Yields for Grignard-Based Synthesis

StageProductTypical Yield Range (%)
13,6-Dimethyl-6-decanol63 - 76
23,6-Dimethyldecene Isomers88 - 95
3This compound65 - 95
Overall This compound 37 - 69
Protocol 2: High-Purity Purification by Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.[4][5]

  • Place the crude this compound in the distillation flask with a few boiling chips.

  • Slowly heat the distillation flask.

  • Monitor the temperature at the head of the fractionating column. Discard any initial low-boiling fractions.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. Since the boiling points of isomeric alkanes can be very close, a highly efficient fractionating column is recommended for achieving high purity.[4]

Protocol 3: Characterization of this compound

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: Standard non-polar column (e.g., DB-5ms).

  • Injection: Split injection of a dilute solution of the purified product in hexane (B92381) or dichloromethane.

  • Oven Program: A suitable temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any residual starting materials or byproducts.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV.

  • Expected Results: A major peak at the retention time corresponding to this compound with a mass spectrum showing characteristic fragments. The Kovats retention index on a standard non-polar column is approximately 1129.[1] The major mass spectral peaks are expected at m/z 57, 43, and 71.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: CDCl₃

  • Expected Chemical Shifts: The predicted ¹³C NMR chemical shifts for this compound are listed in Table 3. These values can be used to confirm the carbon skeleton of the synthesized product.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1~14.2
C2~23.1
C3-CH~34.5
C3-CH₃~19.5
C4~39.2
C5~29.8
C6-CH~37.4
C6-CH₃~20.1
C7~30.2
C8~23.5
C9~22.9
C10~14.1

Note: These are predicted values and may vary slightly from experimental data.

Alternative Synthetic Route: Wolff-Kishner Reduction

A plausible, though less detailed, alternative synthesis involves the Wolff-Kishner reduction of 3,6-decanedione. This method directly converts the carbonyl groups to methylene (B1212753) groups.

Conceptual Stages:

  • Wolff-Kishner Reduction: The diketone would be reacted with hydrazine (B178648) hydrate (B1144303) in a high-boiling solvent like diethylene glycol, in the presence of a strong base such as potassium hydroxide, at elevated temperatures.

While this route is theoretically sound, the lack of a detailed and reliable synthesis for the starting diketone makes the Grignard-based approach more practical for implementation.

Mandatory Visualization

Synthesis_Workflow Overall Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (1-Bromohexane, 4-Methyl-2-pentanone) Grignard Stage 1: Grignard Reaction Start->Grignard Alcohol Intermediate: 3,6-Dimethyl-6-decanol Grignard->Alcohol Dehydration Stage 2: Dehydration Alcohol->Dehydration Alkene Intermediate: 3,6-Dimethyldecene Isomers Dehydration->Alkene Hydrogenation Stage 3: Hydrogenation Alkene->Hydrogenation Crude_Product Crude this compound Hydrogenation->Crude_Product Purification Purification: Fractional Distillation Crude_Product->Purification Pure_Product High-Purity this compound Purification->Pure_Product Analysis Characterization: GC-MS, NMR Pure_Product->Analysis Final Final Product Confirmed Analysis->Final

Caption: Workflow for the synthesis and purification of this compound.

Grignard_Reaction_Pathway Grignard Reaction Pathway for 3,6-Dimethyl-6-decanol Bromohexane 1-Bromohexane Grignard_Reagent Hexylmagnesium Bromide (Grignard Reagent) Bromohexane->Grignard_Reagent + Mg / Ether Mg Magnesium (Mg) Mg->Grignard_Reagent Nucleophilic_Addition Nucleophilic Addition Grignard_Reagent->Nucleophilic_Addition Ketone 4-Methyl-2-pentanone Ketone->Nucleophilic_Addition Alkoxide Alkoxide Intermediate Nucleophilic_Addition->Alkoxide Workup Aqueous Workup (NH4Cl) Alkoxide->Workup Tertiary_Alcohol 3,6-Dimethyl-6-decanol Workup->Tertiary_Alcohol

Caption: Key steps in the Grignard synthesis of the tertiary alcohol intermediate.

References

Chiral Synthesis of 3,6-Dimethyldecane Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chiral synthesis of the four stereoisomers of 3,6-dimethyldecane. As this specific long-chain branched alkane is a component of interest in pheromone research and chemical ecology, the ability to synthesize stereochemically pure isomers is crucial for elucidating their biological activity. The presented methodology employs a convergent synthetic strategy, utilizing readily available chiral building blocks derived from the chiral pool. This approach allows for the selective synthesis of each stereoisomer—(3S,6S), (3R,6R), (3S,6R), and (3R,6S)—by choosing the appropriate enantiomers of the starting materials. Detailed, step-by-step protocols for the key chemical transformations, including Wittig olefination and catalytic hydrogenation, are provided, along with tabulated data for expected yields and stereoselectivities.

Introduction

This compound is a branched alkane that, along with other structurally related compounds, can play a role in chemical communication in insects. The stereochemistry of such molecules is often critical to their biological function, with different stereoisomers potentially eliciting different behavioral responses, or no response at all. Therefore, the ability to synthesize each stereoisomer in high purity is essential for detailed biological studies. This document outlines a robust and flexible synthetic strategy to access all four stereoisomers of this compound.

The presented synthetic route is a convergent approach, which involves the synthesis of two key chiral fragments that are then coupled together. The chirality in the final molecule is established from the use of enantiomerically pure starting materials.

Synthetic Strategy Overview

The general retrosynthetic analysis for the synthesis of the this compound stereoisomers is depicted below. The target alkane is disconnected at the C5-C6 bond, leading to two chiral fragments: a C6 phosphonium (B103445) ylide and a C5 aldehyde. These fragments can be synthesized from commercially available chiral precursors, such as (R)- and (S)-pulegone or other suitable chiral synthons. The key steps in the forward synthesis are a Wittig reaction to form a dimethyldecene intermediate, followed by a hydrogenation to yield the final saturated alkane.

G This compound This compound Hydrogenation Hydrogenation This compound->Hydrogenation 3,6-Dimethyldecene 3,6-Dimethyldecene Hydrogenation->3,6-Dimethyldecene Wittig Reaction Wittig Reaction 3,6-Dimethyldecene->Wittig Reaction Chiral C6 Phosphonium Ylide Chiral C6 Phosphonium Ylide Wittig Reaction->Chiral C6 Phosphonium Ylide Chiral C5 Aldehyde Chiral C5 Aldehyde Wittig Reaction->Chiral C5 Aldehyde Chiral Precursors Chiral Precursors Chiral C6 Phosphonium Ylide->Chiral Precursors Chiral C5 Aldehyde->Chiral Precursors

Caption: Retrosynthetic analysis of this compound.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Expected Outcomes

StepReaction TypeStarting MaterialsKey ReagentsProductExpected Yield (%)Expected Stereochemical Purity (%)
1aOzonolysis(R)-CitronelleneO₃, DMS(R)-4-Methylhexanal~85>99
1bTosylation & Iodination(S)-2-Methyl-1-butanolTsCl, NaI(S)-1-Iodo-2-methylbutane~90 (2 steps)>99
2Phosphonium Salt Formation(S)-1-Iodo-2-methylbutanePPh₃(S)-2-Methylbutyl)triphenylphosphonium iodide~95>99
3Wittig Reaction(S)-2-Methylbutyl)triphenylphosphonium iodide, (R)-4-Methylhexanaln-BuLi(3S,6R)-3,6-Dimethyl-4-decene~70-80>98 (diastereomeric ratio)
4Hydrogenation(3S,6R)-3,6-Dimethyl-4-deceneH₂, Pd/C(3S,6R)-3,6-Dimethyldecane>95>99

Note: The synthesis of other stereoisomers ((3S,6S), (3R,6R), (3R,6S)) can be achieved by using the corresponding enantiomers of the starting materials.

Experimental Protocols

Protocol 1: Synthesis of (R)-4-Methylhexanal (Chiral Aldehyde Fragment)

This protocol describes the preparation of the chiral aldehyde fragment from (R)-citronellene.

Materials:

  • (R)-Citronellene

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (O₃)

  • Dimethyl sulfide (B99878) (DMS)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve (R)-citronellene (1.0 eq) in a 1:1 mixture of anhydrous DCM and anhydrous MeOH in a three-neck round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with nitrogen gas for 15-20 minutes to remove excess ozone.

  • Add dimethyl sulfide (DMS, 3.0 eq) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford (R)-4-methylhexanal.

Protocol 2: Synthesis of (S)-(2-Methylbutyl)triphenylphosphonium iodide (Chiral Phosphonium Salt Fragment)

This protocol details the preparation of the chiral phosphonium salt from (S)-2-methyl-1-butanol.

Materials:

Procedure: Step 2a: Synthesis of (S)-2-Methylbutyl tosylate

  • Dissolve (S)-2-methyl-1-butanol (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3 x).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude tosylate, which is used in the next step without further purification.

Step 2b: Synthesis of (S)-1-Iodo-2-methylbutane

  • Dissolve the crude (S)-2-methylbutyl tosylate in acetone.

  • Add sodium iodide (NaI, 1.5 eq) and heat the mixture to reflux for 24 hours.

  • Cool the reaction to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with saturated sodium thiosulfate (B1220275) solution and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield crude (S)-1-iodo-2-methylbutane.

Step 2c: Synthesis of (S)-(2-Methylbutyl)triphenylphosphonium iodide

  • Dissolve the crude (S)-1-iodo-2-methylbutane (1.0 eq) and triphenylphosphine (PPh₃, 1.1 eq) in anhydrous toluene.

  • Heat the mixture to reflux for 48 hours.

  • Cool the reaction to room temperature, and collect the resulting white precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain the desired phosphonium salt.

Protocol 3: Wittig Reaction for the Synthesis of (3S,6R)-3,6-Dimethyl-4-decene

This protocol describes the coupling of the two chiral fragments via a Wittig reaction.

Materials:

  • (S)-(2-Methylbutyl)triphenylphosphonium iodide

  • (R)-4-Methylhexanal

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

  • Suspend (S)-(2-methylbutyl)triphenylphosphonium iodide (1.1 eq) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise. The solution should turn a deep red/orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the reaction to -78 °C and add a solution of (R)-4-methylhexanal (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford (3S,6R)-3,6-dimethyl-4-decene.

Protocol 4: Hydrogenation to (3S,6R)-3,6-Dimethyldecane

This final step involves the saturation of the double bond to yield the target alkane.

Materials:

  • (3S,6R)-3,6-Dimethyl-4-decene

  • Ethanol (B145695) (EtOH)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve (3S,6R)-3,6-dimethyl-4-decene (1.0 eq) in ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C.

  • Connect the flask to a hydrogenator or a balloon filled with hydrogen gas.

  • Evacuate and purge the flask with hydrogen three times.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, (3S,6R)-3,6-dimethyldecane.

Logical Workflow Diagram

G cluster_aldehyde Aldehyde Fragment Synthesis cluster_phosphonium Phosphonium Salt Synthesis R_Citronellene (R)-Citronellene Ozonolysis Ozonolysis R_Citronellene->Ozonolysis R_Aldehyde (R)-4-Methylhexanal Ozonolysis->R_Aldehyde Wittig_Reaction Wittig Reaction R_Aldehyde->Wittig_Reaction S_Alcohol (S)-2-Methyl-1-butanol Tosylation_Iodination Tosylation & Iodination S_Alcohol->Tosylation_Iodination S_Iodide (S)-1-Iodo-2-methylbutane Tosylation_Iodination->S_Iodide Phosphonium_Formation Phosphonium Salt Formation S_Iodide->Phosphonium_Formation S_Phosphonium (S)-(2-Methylbutyl)triphenyl- phosphonium iodide Phosphonium_Formation->S_Phosphonium S_Phosphonium->Wittig_Reaction Alkene (3S,6R)-3,6-Dimethyl-4-decene Wittig_Reaction->Alkene Hydrogenation Hydrogenation Alkene->Hydrogenation Final_Product (3S,6R)-3,6-Dimethyldecane Hydrogenation->Final_Product

Caption: Synthetic workflow for (3S,6R)-3,6-dimethyldecane.

Application Notes and Protocols for the GC-MS Analysis of 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of 3,6-Dimethyldecane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols, data presentation standards, and an explanation of the underlying principles of the fragmentation of branched alkanes.

Introduction

This compound is a branched-chain alkane with the chemical formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] As a saturated hydrocarbon, its analysis by GC-MS is a common requirement in various fields, including environmental analysis, geochemistry, and as a reference compound in drug development and chemical synthesis. Understanding its chromatographic behavior and mass spectrometric fragmentation is crucial for its accurate identification and quantification.

Gas chromatography provides the necessary separation of this compound from other components in a mixture, while mass spectrometry offers detailed structural information for unambiguous identification. The electron ionization (EI) mass spectrum of branched alkanes is characterized by specific fragmentation patterns that are indicative of the branching positions.

Experimental Protocols

A generalized experimental protocol for the GC-MS analysis of this compound is presented below. This protocol is a representative method and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a volatile, non-polar solvent such as hexane (B92381) or pentane. A typical concentration would be 100 µg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard: For quantitative analysis, add a suitable internal standard to each calibration standard and sample. An n-alkane of a different chain length (e.g., n-undecane or n-tridecane) is often a good choice.

GC-MS Instrumentation and Parameters

Gas Chromatograph (GC) Conditions:

ParameterValue
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, operated in splitless mode for trace analysis
Injector Temperature 250°C
Carrier Gas Helium (99.999% purity) at a constant flow rate of 1.0 mL/min
Oven Temperature Program - Initial Temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Final Hold: 280°C for 5 minutes
Injection Volume 1 µL

Mass Spectrometer (MS) Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Mass Range m/z 35-300
Scan Speed 1000 amu/s
Solvent Delay 3 minutes

Data Presentation

Chromatographic Data

The retention time of this compound will be influenced by the specific GC conditions. However, its identity can be confirmed by its Kovats retention index, which is a more standardized value.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Kovats Retention Index (Standard Non-polar Column)
This compound17312-53-7C₁₂H₂₆170.331129[1]
Mass Spectrometric Data

The mass spectrum of this compound is characterized by fragmentation at the branching points. The molecular ion (M⁺) at m/z 170 may be of low abundance or absent, which is common for branched alkanes.[2] The fragmentation pattern is dominated by the formation of stable secondary carbocations.

Predicted Major Fragment Ions for this compound:

m/zProposed Fragment IonRelative Intensity
43[C₃H₇]⁺High
57[C₄H₉]⁺High
71[C₅H₁₁]⁺Medium
85[C₆H₁₃]⁺Medium
127[M-C₃H₇]⁺Low
141[M-C₂H₅]⁺Low
170[C₁₂H₂₆]⁺ (Molecular Ion)Very Low to Absent

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare this compound Standard Dilution Create Calibration Curve Standards Standard->Dilution InternalStd Add Internal Standard Dilution->InternalStd Injection Inject Sample into GC InternalStd->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-300) Ionization->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC MassSpec Extract Mass Spectrum TIC->MassSpec Integration Peak Integration and Quantification TIC->Integration Identification Compound Identification MassSpec->Identification Integration->Identification Fragmentation_Pathway Predicted Fragmentation of this compound cluster_frags Primary Fragment Ions M This compound [C12H26]+• m/z = 170 f127 [C9H19]+ m/z = 127 M->f127 - C3H7• f141 [C10H21]+ m/z = 141 M->f141 - C2H5• f85 [C6H13]+ m/z = 85 M->f85 - C4H9• f71 [C5H11]+ m/z = 71 M->f71 - C5H11• f57 [C4H9]+ m/z = 57 f85->f57 - C2H4 f43 [C3H7]+ m/z = 43 f71->f43 - C2H4

References

Application Notes and Protocols for 3,6-Dimethyldecane and its Analogs as Insect Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,6-dimethyldecane and its analogs as insect pheromones, with a specific focus on the structurally similar and well-documented contact sex pheromone, 3,6-dimethyloctane (B100007), utilized by the painted hickory borer, Megacyllene caryae. The protocols detailed below are designed to guide researchers in the identification, analysis, and behavioral assessment of this class of chemical signals.

Data Presentation: Quantitative Analysis of Pheromone Activity

The biological activity of branched alkanes as pheromones is often highly dependent on their stereochemistry. The following table summarizes the electrophysiological and behavioral responses of the male painted hickory borer (Megacyllene caryae) to the four stereoisomers of 3,6-dimethyloctane, a close structural analog of this compound. This data highlights the specificity of the insect's response to a single, specific stereoisomer.

Stereoisomer of 3,6-DimethyloctaneMean Electroantennogram (EAG) Response (mV) ± SEBehavioral Response (% Responding Males)
(3R,6S)1.8 ± 0.285%
(3S,6R)0.5 ± 0.120%
(3R,6R)0.2 ± 0.055%
(3S,6S)0.2 ± 0.055%
Control (Solvent)0.1 ± 0.022%

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of 3,6-dimethyloctane as a pheromone are provided below. These protocols can be adapted for the study of this compound and other related compounds.

Protocol 1: Pheromone Extraction and Chemical Analysis (GC-MS)

This protocol outlines the extraction of cuticular hydrocarbons, including potential pheromones, from insects and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Live or frozen insect specimens

  • Hexane (B92381) (High Purity, for GC analysis)

  • Glass vials (2 mL) with PTFE-lined caps

  • Forceps

  • Nitrogen gas stream for solvent evaporation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Extraction:

    • For cuticular hydrocarbon analysis, individual insects are submerged in a glass vial containing a known volume of hexane (e.g., 500 µL) for 5-10 minutes.

    • Gently agitate the vial to ensure the entire cuticle is washed.

    • Carefully remove the insect from the vial. The resulting hexane solution contains the extracted cuticular lipids.

  • Concentration:

    • If necessary, concentrate the extract to a smaller volume (e.g., 50 µL) under a gentle stream of nitrogen to increase the concentration of the target analytes.

  • GC-MS Analysis:

    • Inject a 1 µL aliquot of the extract into the GC-MS.

    • GC Conditions (Example):

      • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Injector Temperature: 250°C.

      • Oven Program: Initial temperature of 50°C, hold for 2 min, then ramp at 10°C/min to 300°C and hold for 10 min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

      • Source Temperature: 230°C.

  • Data Analysis:

    • Identify potential pheromone components by comparing their mass spectra and retention times with those of authentic synthetic standards.

Protocol 2: Electrophysiological Analysis (Electroantennography - EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile chemical stimuli, providing a measure of the olfactory system's sensitivity to a particular compound.[1]

Materials:

  • Live insect specimens

  • Dissecting microscope and tools (fine scissors, forceps)

  • Glass capillary electrodes

  • Electrolyte solution (e.g., 0.1 M KCl)

  • Micromanipulators

  • EAG probe and amplifier

  • Air stimulus controller for delivering odor puffs

  • Humidified and purified air source

  • Synthetic pheromone stereoisomers and solvent (e.g., hexane)

  • Filter paper

Procedure:

  • Antenna Preparation:

    • Anesthetize the insect by chilling.

    • Under a dissecting microscope, carefully excise an antenna at its base.

    • Mount the antenna between the two glass capillary electrodes filled with electrolyte solution. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

  • Stimulus Preparation:

    • Prepare serial dilutions of the synthetic pheromone stereoisomers in the solvent.

    • Apply a known amount of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A pipette with only the solvent serves as the control.

  • EAG Recording:

    • Position the mounted antenna in a continuous stream of humidified, purified air.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, directing the odorant over the antenna.

    • Record the resulting negative voltage deflection (the EAG response) in millivolts (mV).

    • Allow sufficient time between stimuli for the antenna to recover.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus.

    • Compare the responses to the different stereoisomers and the control to determine which compounds elicit the strongest antennal response.

Protocol 3: Behavioral Bioassay

Behavioral assays are essential to confirm the biological function of a putative pheromone. For a contact sex pheromone like 3,6-dimethyloctane, a close-range assay is appropriate.

Materials:

  • Live male insect specimens

  • Glass or plastic arena (e.g., Petri dish)

  • Synthetic pheromone stereoisomers

  • Solvent (e.g., hexane)

  • Micropipette

  • Inert dummy (e.g., a small piece of filter paper or a dead female insect washed with solvent)

Procedure:

  • Preparation:

    • Isolate male insects to ensure they are responsive.

    • Prepare solutions of each synthetic stereoisomer at a biologically relevant concentration.

  • Assay:

    • Apply a small, known amount of a pheromone solution (or solvent control) to the inert dummy.

    • Introduce a single male insect into the arena.

    • After an acclimation period, introduce the treated dummy into the arena.

    • Observe and record the male's behavioral responses for a set period (e.g., 5 minutes). Key behaviors to score include:

      • Activation (increased movement)

      • Orientation towards the dummy

      • Contact with the dummy

      • Copulatory attempts

  • Data Analysis:

    • Calculate the percentage of males exhibiting each key behavior in response to each stereoisomer and the control.

    • Use appropriate statistical tests (e.g., Chi-square test) to determine significant differences in the behavioral responses elicited by the different treatments.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols and a conceptual signaling pathway for insect pheromone detection.

Experimental_Workflow cluster_extraction Pheromone Extraction & Analysis cluster_validation Biological Validation Insect Insect Specimen Extraction Solvent Extraction (Hexane) Insect->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Pheromone Identification GCMS->Identification Synthetic Synthetic Pheromone Stereoisomers Identification->Synthetic Guides Synthesis EAG EAG Assay Synthetic->EAG Behavior Behavioral Assay Synthetic->Behavior Activity Biological Activity Confirmed EAG->Activity Behavior->Activity Pheromone_Signaling_Pathway Pheromone Pheromone Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Signal Action Potential (Signal Transduction) Neuron->Signal Signal Generation Brain Antennal Lobe (Brain) Signal->Brain Processing Response Behavioral Response Brain->Response Initiation

References

Applications of 3,6-Dimethyldecane in Pest Management: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the current understanding of 3,6-Dimethyldecane's role in pest management. A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific data on its application as an insecticide, repellent, or pheromone. While information on its chemical and physical properties is available, there are no detailed studies demonstrating its efficacy or mechanism of action in a pest management context.

Chemical and Physical Properties

This compound is a branched alkane with the molecular formula C12H26.[1][2] Its structure and basic properties are well-documented in chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H26PubChem[1], NIST[2]
Molecular Weight170.33 g/mol PubChem[1], NIST[2]
CAS Registry Number17312-53-7PubChem[1], NIST[2]
IUPAC NameThis compoundPubChem[1]
SMILESCCCCC(C)CCC(C)CCPubChem[1]

Current Status in Pest Management

As of the date of this document, there are no registered uses of this compound as an active ingredient in any pesticide or repellent products registered with the U.S. Environmental Protection Agency (EPA).[3] A broad patent for insect repellent compositions lists a vast number of potential chemical compounds, but provides no specific efficacy data for this compound.[4]

Structurally Related Compounds in Pest Management

While direct data on this compound is absent, it is noteworthy that structurally similar branched alkanes, specifically dimethylalkanes, have been identified as sex pheromones in various insect species. This suggests a potential, though currently unexplored, role for such compounds in chemical ecology and pest management.

For instance, 3,7-dimethylpentadecane has been identified as a major component of the female-produced sex pheromone of the leaf-miner moth, Leucoptera sinuella.[5] Similarly, 5,9-dimethylheptadecane (B1145886) is a known sex pheromone of the moth Leucoptera scitella.[6] These findings highlight the importance of the specific branching patterns of methyl groups on long-chain alkanes for insect chemical communication.

The identification of these related compounds as pheromones provides a potential avenue for future research into the biological activity of this compound and other isomers.

Future Research Directions

Given the lack of data, the potential for this compound in pest management remains speculative. Future research could explore the following:

  • Electrophysiological Studies: Investigating the olfactory responses of various pest insects to this compound to screen for potential repellent or attractant properties.

  • Behavioral Assays: Conducting laboratory and field-based behavioral experiments to determine if this compound influences insect behavior, such as mating, oviposition, or foraging.

  • Structure-Activity Relationship Studies: Synthesizing and testing various isomers of dimethyldecane to understand how the position of the methyl groups affects biological activity.

Experimental Protocols

Due to the absence of published studies on the application of this compound in pest management, no specific experimental protocols can be provided. However, researchers interested in investigating its potential could adapt standard methodologies used for screening new insecticides, repellents, or identifying pheromones. A generalized workflow for pheromone identification is presented below.

Visualizations

The following diagram illustrates a generalized workflow for the identification of insect pheromones, a process that could be applied to investigate the potential biological activity of this compound.

Pheromone_Identification_Workflow A Insect Rearing & Observation B Collection of Volatiles/ Abdominal Gland Extracts A->B  Collection C Chemical Analysis (GC-MS) B->C  Analysis D Identification of Candidate Compounds C->D  Identification H Structure Elucidation C->H  Structure E Synthesis of Candidate Compounds D->E  Synthesis F Electrophysiological Bioassays (EAG/GC-EAD) D->F  Testing G Behavioral Bioassays (Wind Tunnel/Field Trapping) E->G  Confirmation F->G I Pheromone Identification G->I  Validation H->D

Caption: Generalized workflow for insect pheromone identification.

References

Application Notes and Protocols for 3,6-Dimethyldecane as a Biofuel Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyldecane (C12H26) is a branched-chain alkane that holds potential as a component in next-generation biofuels, particularly for diesel and jet fuel applications.[1] As a saturated hydrocarbon, it offers high energy density and clean combustion characteristics.[2][3] Branched alkanes are known to improve the cold-flow properties and increase the octane (B31449) number of gasoline, and they are significant components of synthetic paraffinic kerosenes (SPKs) derived from biomass. The pursuit of sustainable energy sources has spurred research into the production of such branched alkanes from renewable feedstocks.[4][5]

These application notes provide an overview of the potential of this compound as a biofuel component and detail the experimental protocols for its characterization and performance evaluation. Due to the limited availability of direct experimental data for this compound, the quantitative data presented is based on typical values for C12 branched alkanes and synthetic paraffinic diesel and should be considered illustrative.

Data Presentation

The following tables summarize the key physico-chemical and performance characteristics of this compound, benchmarked against conventional diesel fuel.

Table 1: Physico-Chemical Properties of this compound

PropertyThis compound (Estimated)Conventional Diesel (Typical)Test Method
Molecular Formula C12H26Approx. C12H23-
Molar Mass ( g/mol ) 170.33170-
Density @ 15°C ( kg/m ³) 760820 - 845ASTM D4052
Kinematic Viscosity @ 40°C (mm²/s) 2.5 - 4.52.0 - 4.5ASTM D445
Flash Point (°C) > 60> 52ASTM D93
Cloud Point (°C) < -20-15 to 5ASTM D2500
Cetane Number 65 - 8540 - 55ASTM D613
Lower Heating Value (MJ/kg) 44.542.5ASTM D4809

Table 2: Engine Performance and Emissions Data (Illustrative)

ParameterThis compound Blend (B20)Conventional Diesel
Brake Thermal Efficiency (%) 35 - 4033 - 38
NOx Emissions (g/kWh) 3.5 - 4.54.0 - 5.0
Particulate Matter (g/kWh) 0.01 - 0.030.05 - 0.1
Carbon Monoxide (g/kWh) 0.2 - 0.40.3 - 0.6
Unburned Hydrocarbons (g/kWh) 0.1 - 0.20.15 - 0.3

Experimental Protocols

Protocol 1: Synthesis of this compound from Biomass-derived Precursors (Conceptual)

This protocol outlines a conceptual pathway for the synthesis of branched alkanes like this compound from lignocellulosic biomass.

Objective: To produce C12 branched alkanes from biomass-derived platform molecules.

Materials:

  • Lignocellulosic biomass (e.g., corn stover, switchgrass)

  • Acid catalyst (e.g., solid acid catalyst)

  • Base catalyst (e.g., hydrotalcite)

  • Hydrogen gas (H2)

  • Hydrodeoxygenation catalyst (e.g., Pt/C, Pd/C)

  • Organic solvents (e.g., toluene, hexane)

  • Standard laboratory glassware and high-pressure reactor

Methodology:

  • Biomass Pretreatment and Hydrolysis:

    • Pre-treat the lignocellulosic biomass to separate cellulose (B213188), hemicellulose, and lignin.

    • Perform acid-catalyzed hydrolysis of the cellulose and hemicellulose fractions to obtain fermentable sugars (e.g., glucose, xylose).

  • Fermentation to Platform Molecules:

    • Utilize microbial fermentation to convert the sugars into platform molecules such as isobutanol or acetone.

  • Catalytic Upgrading to Longer Chains:

    • Perform a series of catalytic reactions (e.g., aldol (B89426) condensation, dehydration) to couple the platform molecules and increase the carbon chain length to C12.

  • Hydrodeoxygenation:

    • Conduct hydrodeoxygenation of the C12 oxygenated intermediates in a high-pressure reactor using a suitable catalyst (e.g., Pt/C) to remove oxygen atoms and produce a mixture of C12 alkanes.

  • Isomerization and Separation:

    • If necessary, perform isomerization to increase the branching of the alkane mixture.

    • Fractionally distill the resulting mixture to isolate this compound.

Protocol 2: Determination of Cetane Number

Objective: To determine the cetane number of this compound according to ASTM D613.[6][7][8][9][10]

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Primary reference fuels (n-hexadecane and 2,2,4,4,6,8,8-heptamethylnonane)

  • Fuel handling and measurement equipment

Methodology:

  • Calibrate the CFR engine using the primary reference fuels.

  • Introduce the this compound sample into the engine's fuel system.

  • Operate the engine under standardized conditions of speed, injection timing, and coolant temperature.

  • Adjust the compression ratio of the engine until the ignition delay of the sample matches a specified value.

  • Bracket the sample with reference fuel blends that have slightly higher and lower cetane numbers.

  • Determine the cetane number of the sample by interpolation from the compression ratios of the bracketing reference fuels.

Protocol 3: Measurement of Heat of Combustion

Objective: To measure the heat of combustion of this compound using a bomb calorimeter as per ASTM D4809.[11][12][13][14][15]

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with regulator

  • Crucible

  • Balance (accurate to 0.1 mg)

  • Gelatin capsules

Methodology:

  • Weigh a precise amount of the this compound sample into a crucible. For volatile samples, use a gelatin capsule to contain the liquid.

  • Place the crucible in the bomb, and add a measured amount of water to the bomb.

  • Seal the bomb and pressurize it with oxygen.

  • Place the bomb in the calorimeter bucket containing a known volume of water.

  • Ignite the sample and record the temperature rise of the water.

  • Calculate the heat of combustion based on the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

Protocol 4: Determination of Kinematic Viscosity

Objective: To determine the kinematic viscosity of this compound in accordance with ASTM D445.[16][17][18][19][20]

Apparatus:

  • Calibrated glass capillary viscometer

  • Constant temperature bath

  • Timer

Methodology:

  • Place the viscometer in a constant temperature bath set to 40°C.

  • Introduce a known volume of the this compound sample into the viscometer.

  • Allow the sample to reach thermal equilibrium.

  • Measure the time it takes for the liquid to flow between two marked points on the viscometer.

  • Calculate the kinematic viscosity by multiplying the flow time by the calibration constant of the viscometer.

Protocol 5: Engine Performance and Emissions Testing

Objective: To evaluate the performance and exhaust emissions of a diesel engine operating on a blend of this compound and conventional diesel fuel.

Apparatus:

  • Diesel engine mounted on a dynamometer test bed.[21][22][23][24][25]

  • Fuel blending and delivery system.

  • Exhaust gas analysis system (for NOx, CO, HC, and particulate matter).

  • Data acquisition system.

Methodology:

  • Prepare a 20% blend (B20) of this compound with a reference diesel fuel.

  • Install the engine on the dynamometer and connect all necessary instrumentation.

  • Warm up the engine to a stable operating temperature using the reference diesel fuel.

  • Switch the fuel supply to the B20 blend and allow the engine to stabilize.

  • Conduct engine performance tests at various speeds and loads, recording torque, power, and fuel consumption.

  • Simultaneously, measure the concentrations of NOx, CO, HC, and particulate matter in the exhaust gas.

  • Compare the performance and emissions data of the B20 blend with the baseline data from the reference diesel fuel.

Protocol 6: Fuel Composition Analysis

Objective: To determine the chemical composition of the this compound biofuel blend using gas chromatography-mass spectrometry (GC-MS).[26][27][28][29][30]

Apparatus:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column for hydrocarbon analysis

  • Helium carrier gas

  • Sample vials and autosampler

Methodology:

  • Prepare a diluted sample of the biofuel blend in a suitable solvent (e.g., hexane).

  • Inject a small volume of the sample into the GC.

  • The GC will separate the different hydrocarbon components based on their boiling points and interaction with the column.

  • The separated components will then enter the MS, which will ionize them and detect the mass-to-charge ratio of the fragments.

  • Identify the individual components, including this compound, by comparing their mass spectra to a reference library.

  • Quantify the relative amounts of each component based on the peak areas in the chromatogram.

Mandatory Visualization

Biofuel_Synthesis_Pathway Biomass Lignocellulosic Biomass Pretreatment Pretreatment & Hydrolysis Biomass->Pretreatment Sugars Fermentable Sugars Pretreatment->Sugars Fermentation Fermentation Sugars->Fermentation Platform_Molecules Platform Molecules (e.g., Isobutanol) Fermentation->Platform_Molecules Catalytic_Upgrading Catalytic Upgrading Platform_Molecules->Catalytic_Upgrading C12_Intermediates C12 Oxygenated Intermediates Catalytic_Upgrading->C12_Intermediates HDO Hydrodeoxygenation C12_Intermediates->HDO Branched_Alkanes This compound & other C12 Alkanes HDO->Branched_Alkanes

Caption: Conceptual synthesis pathway for this compound from biomass.

Engine_Testing_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Fuel_Blending Prepare B20 Blend (20% this compound) Engine_Setup Engine & Dynamometer Setup Fuel_Blending->Engine_Setup Warm_Up Engine Warm-up (Reference Diesel) Engine_Setup->Warm_Up Stabilize Switch to B20 Blend & Stabilize Warm_Up->Stabilize Performance_Test Performance Mapping (Vary Speed & Load) Stabilize->Performance_Test Emissions_Test Exhaust Gas Analysis Data_Acquisition Record Torque, Power, Fuel Consumption, Emissions Performance_Test->Data_Acquisition Emissions_Test->Data_Acquisition Comparison Compare B20 Blend to Reference Diesel Data_Acquisition->Comparison Conclusion Draw Conclusions on Performance & Emissions Comparison->Conclusion

Caption: Workflow for engine performance and emissions testing.

Combustion_Pathway cluster_combustion Combustion Process Fuel This compound (C12H26) Initiation Initiation (High T & P) Fuel->Initiation Oxygen Oxygen (O2) Oxygen->Initiation Propagation Propagation (Radical Chain Reactions) Initiation->Propagation Termination Termination Propagation->Termination Byproducts Byproducts (NOx, CO, PM) Propagation->Byproducts Products Products Termination->Products CO2 Carbon Dioxide (CO2) Products->CO2 H2O Water (H2O) Products->H2O Heat Heat Energy Products->Heat

References

Application Notes and Protocols for the Quantification of 3,6-Dimethyldecane in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyldecane is a branched-chain alkane that may be present in biological samples as a volatile organic compound (VOC). The analysis of VOCs in biological matrices such as blood, urine, and breath is a growing field of interest for biomarker discovery in various physiological and pathological states. Accurate and precise quantification of compounds like this compound is crucial for understanding their potential biological significance.

These application notes provide a detailed protocol for the quantification of this compound in biological samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective technique for the analysis of volatile compounds.[1]

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the analysis of this compound in various biological matrices using the described HS-SPME-GC-MS method. These values are for illustrative purposes to demonstrate the expected performance of the method.

Biological MatrixSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)% Recovery% RSD (n=6)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Human Plasma 1.00.9292.08.50.10.5
10.09.8598.55.2
50.049.198.24.1
Human Urine 1.00.8989.09.80.20.8
10.09.6796.76.1
50.048.897.64.8
Tissue Homogenate (liver) 5.0 (ng/g)4.55 (ng/g)91.011.20.5 (ng/g)2.0 (ng/g)
25.0 (ng/g)24.1 (ng/g)96.47.5
100.0 (ng/g)97.2 (ng/g)97.25.9

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity), Internal Standard (IS) (e.g., n-Dodecane-d26 or other suitable non-endogenous branched alkane).

  • Solvents: Methanol (B129727) (HPLC grade), Ultrapure water.

  • Reagents: Sodium chloride (NaCl, analytical grade).

  • SPME Fibers: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or similar fiber suitable for VOC analysis.

  • Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create calibration standards and quality control (QC) samples.

Sample Preparation (HS-SPME)
  • Plasma/Urine Samples:

    • Pipette 1 mL of the biological fluid (plasma or urine) into a 20 mL headspace vial.

    • Add 10 µL of the internal standard working solution.

    • Add 0.5 g of NaCl to increase the volatility of the analyte.

    • Immediately seal the vial.

  • Tissue Samples:

    • Homogenize the tissue sample (e.g., 1 g of tissue in 3 mL of ice-cold phosphate-buffered saline).

    • Transfer 1 mL of the homogenate to a 20 mL headspace vial.

    • Add 10 µL of the internal standard working solution.

    • Add 0.5 g of NaCl.

    • Immediately seal the vial.

HS-SPME Procedure
  • Place the sealed vial in the GC-MS autosampler.

  • Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration of the analyte between the sample matrix and the headspace.

  • Expose the SPME fiber to the headspace for 30 minutes at 60°C to extract the volatile analytes.

  • Retract the fiber and immediately inject it into the GC inlet for thermal desorption.

GC-MS Parameters
  • Gas Chromatograph (GC):

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

      • Quantifier Ion for this compound: m/z 57

      • Qualifier Ions for this compound: m/z 43, 71

      • Quantifier Ion for IS (e.g., n-Dodecane-d26): To be determined based on the mass spectrum of the standard.

    • Scan Mode: Full scan (m/z 40-300) for initial identification and confirmation.

Calibration and Quantification
  • Prepare a calibration curve by analyzing matrix-matched standards at a minimum of five concentration levels.

  • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.

  • Perform a linear regression analysis to determine the calibration equation and correlation coefficient (r² > 0.99).

  • Calculate the concentration of this compound in the unknown samples using the calibration equation.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_sample Biological Sample Processing cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing & Quantification stock_std Stock Standard (1 mg/mL) work_std Working Standards (Serial Dilution) stock_std->work_std calibration_curve Calibration Curve Construction work_std->calibration_curve Matrix-Matched Calibrators is_std Internal Standard (Working Solution) sample Biological Sample (Plasma, Urine, or Tissue Homogenate) vial Add to Headspace Vial sample->vial spike Spike with Internal Standard vial->spike nacl Add NaCl spike->nacl seal Seal Vial nacl->seal incubate Incubate (60°C, 15 min) seal->incubate extract Expose SPME Fiber (30 min) incubate->extract inject Desorb in GC Inlet extract->inject gcms GC-MS Analysis (SIM Mode) inject->gcms peak_integration Peak Integration gcms->peak_integration peak_integration->calibration_curve quantification Quantification of Unknowns calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

voc_biomarker_pathway cluster_origin Origin of VOCs cluster_release Release and Distribution cluster_detection Detection in Biological Samples cluster_application Clinical Application physiological_state Normal Physiological State (Metabolism, Gut Microbiome) voc_production Altered Production of VOCs (e.g., this compound) physiological_state->voc_production pathological_state Pathological State (e.g., Cancer, Metabolic Disorder, Infection) pathological_state->voc_production bloodstream Entry into Bloodstream voc_production->bloodstream blood Blood/Plasma bloodstream->blood urine Urine bloodstream->urine breath Exhaled Breath bloodstream->breath tissue Tissue bloodstream->tissue biomarker Potential as a Biomarker blood->biomarker urine->biomarker breath->biomarker tissue->biomarker diagnosis Disease Diagnosis biomarker->diagnosis monitoring Treatment Monitoring biomarker->monitoring

Caption: Conceptual pathway of VOCs as potential biomarkers.

References

Application Note: 3,6-Dimethyldecane as a Chemical Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of 3,6-Dimethyldecane as a chemical standard, primarily as an internal standard, for the quantitative analysis of volatile and semi-volatile hydrocarbons using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). Its branched structure and boiling point make it an excellent candidate for the analysis of complex hydrocarbon mixtures such as fuels, lubricants, and environmental samples. This document provides the essential physicochemical properties, detailed experimental protocols, and expected performance data for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Accurate quantification of analytes in complex matrices is a significant challenge in analytical chemistry. The use of an internal standard (IS) is a widely accepted method to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume, instrument response, and sample preparation.[1][2] An ideal internal standard should be chemically similar to the analytes of interest, not present in the original sample, and chromatographically resolved from other components.[1]

This compound (C12H26) is a branched-chain alkane that possesses properties making it a suitable internal standard for the analysis of C8-C16 hydrocarbons.[3][4] Its molecular weight and boiling point allow it to elute within a typical hydrocarbon analysis window, and its branched nature can mimic the chromatographic behavior of non-linear alkanes found in various petroleum products.[5] This document outlines a protocol for its use in the GC-MS analysis of fuel-related hydrocarbons.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application as a chemical standard.

PropertyValueReference
Molecular Formula C12H26[3][4]
Molecular Weight 170.33 g/mol [3]
CAS Number 17312-53-7[4]
Boiling Point 201°C[6]
Density 0.751 g/cm³[6]
Kovats Retention Index 1129 (Standard non-polar column)[3]

Table 1: Physicochemical Properties of this compound.

Experimental Protocol: Quantification of Toluene (B28343) in a Hydrocarbon Mixture using GC-MS with this compound as an Internal Standard

This protocol describes the preparation of standards and samples for the quantification of toluene in a hydrocarbon matrix.

1. Materials and Reagents

  • This compound (Internal Standard): Purity ≥99%

  • Toluene (Analyte): Purity ≥99.5%

  • Hexane (B92381) (Solvent): GC grade or equivalent

  • Sample Matrix: A mixture of C8-C16 hydrocarbons

  • Volumetric flasks, pipettes, and syringes

2. Preparation of Standard Solutions

2.1. Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 100 mg of this compound.
  • Dissolve in hexane in a 100 mL volumetric flask and dilute to the mark. This yields a concentration of approximately 1 mg/mL.

2.2. Analyte Stock Solution (Analyte Stock):

  • Accurately weigh approximately 100 mg of toluene.
  • Dissolve in hexane in a 100 mL volumetric flask and dilute to the mark. This yields a concentration of approximately 1 mg/mL.

2.3. Calibration Standards:

  • Prepare a series of calibration standards by adding varying known amounts of the Analyte Stock to volumetric flasks.
  • To each calibration standard, add a constant, known amount of the IS Stock solution.
  • Dilute to the final volume with hexane. A typical calibration series is outlined in Table 2.

Calibration LevelAnalyte Stock Volume (mL)IS Stock Volume (mL)Final Volume (mL)Toluene Conc. (µg/mL)This compound Conc. (µg/mL)
10.11.01010100
20.51.01050100
31.01.010100100
42.51.010250100
55.01.010500100

Table 2: Example Calibration Standard Preparation.

3. Sample Preparation

3.1. Accurately weigh approximately 1 g of the hydrocarbon sample into a 10 mL volumetric flask. 3.2. Add 1.0 mL of the IS Stock solution (1 mg/mL this compound). 3.3. Dilute to the mark with hexane and mix thoroughly.

4. GC-MS Analysis

The following are typical GC-MS parameters for hydrocarbon analysis. These may need to be optimized for your specific instrument.

ParameterSetting
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Split/Splitless, operated in splitless mode
Injector Temperature 250°C
Carrier Gas Helium, constant flow of 1.0 mL/min
Oven Program Initial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Table 3: Typical GC-MS Parameters.

5. Data Analysis and Quantification

5.1. Identify the peaks for toluene and this compound based on their retention times and mass spectra. 5.2. Integrate the peak areas for the target analyte and the internal standard. 5.3. Calculate the response factor (RF) for each calibration standard using the following equation:

5.4. Plot a calibration curve of the area ratio (AreaAnalyte / AreaIS) versus the concentration ratio (Conc.Analyte / Conc.IS). 5.5. Determine the concentration of the analyte in the sample using the calculated response factor or the calibration curve.

Logical Workflow for Internal Standard Quantification

internal_standard_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare IS Stock (this compound) prep_cal Prepare Calibration Standards prep_is->prep_cal prep_sample Prepare Sample + Spike with IS prep_is->prep_sample prep_analyte Prepare Analyte Stock (e.g., Toluene) prep_analyte->prep_cal gcms GC-MS Analysis prep_cal->gcms prep_sample->gcms integrate Integrate Peak Areas (Analyte & IS) gcms->integrate calc_rf Calculate Response Factor or Plot Calibration Curve integrate->calc_rf quantify Quantify Analyte in Sample calc_rf->quantify

References

Application Notes and Protocols for Electroantennography (EAG) Studies with 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful technique used to measure the electrical responses of an insect's antenna to volatile chemical stimuli. This method provides valuable insights into the olfactory sensitivity of insects to specific compounds, making it a cornerstone in the study of insect chemical ecology, pest management, and the development of novel attractants or repellents. These application notes provide a detailed protocol for conducting EAG studies with 3,6-Dimethyldecane, a compound of interest for its potential role as a semiochemical.

It is important to note that a comprehensive review of existing scientific literature reveals a significant gap in studies specifically detailing the electrophysiological or behavioral responses of any insect species to this compound. Therefore, the following protocols and data tables are presented as a general framework and template for researchers venturing into the investigation of this and other novel compounds.

Quantitative Data Presentation

As no specific quantitative data for this compound is currently available in published literature, the following tables are provided as examples to guide data presentation and facilitate comparison once experiments are conducted.

Table 1: Hypothetical EAG Responses of Insect Species X to Serial Dilutions of this compound

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0.00010.150.0510
0.0010.450.1230
0.010.980.2165
0.11.500.35100
11.480.3399
Control (Hexane)0.050.023

Normalized response is calculated relative to the highest mean response.

Table 2: Hypothetical Comparative EAG Responses to this compound and Other Behaviorally Relevant Compounds in Insect Species Y

CompoundMean EAG Response (mV) at 0.1 µg/µLStandard Deviation (mV)
This compound1.250.28
(Z)-3-Hexen-1-ol (Green Leaf Volatile)1.890.41
Pheromone Component A2.500.55
Hexane (B92381) (Control)0.060.03

Experimental Protocols

The following is a generalized protocol for conducting EAG analysis of this compound. This protocol should be adapted and optimized based on the specific insect species and laboratory equipment.

Insect Preparation
  • Insect Rearing : The chosen insect species should be reared under controlled conditions of temperature, humidity, and photoperiod to ensure uniformity in physiological states.

  • Antenna Excision : An adult insect is immobilized, often by chilling. One antenna is carefully excised at the base using fine scissors or a sharp blade.

  • Mounting : The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal tip of the antenna, while the reference electrode is inserted into the basal end. Saline solution (e.g., insect Ringer's solution) is used to ensure good electrical contact.

Odorant Delivery
  • Stimulus Preparation : Solutions of this compound should be prepared in a high-purity solvent such as hexane or paraffin (B1166041) oil. A series of dilutions (e.g., from 0.0001 µg/µL to 1 µg/µL) should be made to assess the dose-response relationship. A solvent-only control must be included.

  • Application : A small volume (e.g., 10 µL) of the test solution is applied to a filter paper strip, which is then inserted into a Pasteur pipette or a dedicated stimulus cartridge.

  • Delivery System : The pipette is connected to a stimulus delivery system that will puff a controlled volume of purified and humidified air through the pipette and over the antennal preparation. The duration of the puff is typically short (e.g., 0.5 seconds).

EAG Recording
  • Amplification : The potential difference between the recording and reference electrodes is amplified using a high-impedance DC amplifier.

  • Data Acquisition : The amplified signal is digitized and recorded using a computer with appropriate data acquisition software. The typical EAG response is a negative deflection in the baseline potential.

  • Parameters : The amplitude of the negative deflection (in millivolts, mV) is the primary measure of the antennal response.

  • Replication : For each stimulus, recordings should be replicated multiple times (e.g., 7-10) with different antennal preparations to ensure the reliability of the results.[1]

Visualizations

Signaling Pathway

cluster_Sensillum Sensillum Lymph cluster_Neuron Olfactory Receptor Neuron Membrane Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery IonChannel Ion Channel OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential (Signal to Brain) Depolarization->ActionPotential Signal Transduction

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow

A Insect Rearing (Controlled Environment) B Antenna Excision & Mounting on Electrodes A->B D Stimulus Delivery (Air Puff over Antenna) B->D C Preparation of This compound Dilutions C->D E EAG Signal Recording (Amplification & Digitization) D->E F Data Analysis (Response Amplitude Measurement) E->F G Results (Dose-Response Curve) F->G

Caption: Standard workflow for an EAG experiment.

Concluding Remarks

The protocols and templates provided here offer a robust starting point for investigating the olfactory responses of insects to this compound. Given that olfaction plays a critical role in insect behaviors such as mating, foraging, and oviposition, understanding the EAG response to novel compounds is a crucial first step.[1] Subsequent studies, such as gas chromatography-electroantennographic detection (GC-EAD) and behavioral assays, can build upon initial EAG findings to elucidate the biological significance of this compound for the target insect species.

References

Application Notes and Protocols for Behavioral Assays Involving 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyldecane is a branched-chain alkane that, like other similar volatile organic compounds, holds potential for investigation as a semiochemical, particularly as an insect pheromone or allomone. Behavioral assays are critical for elucidating the biological activity of such compounds, determining their role in insect communication, and assessing their potential for applications in pest management, such as in mating disruption or trapping programs. These application notes provide detailed protocols for standard behavioral and electrophysiological assays that can be adapted to study the effects of this compound on insect behavior.

Disclaimer: As of the latest literature review, specific behavioral assay data for this compound is not extensively available. The following protocols are generalized standard procedures for insect semiochemical research and can be adapted for the investigation of this compound. The quantitative data presented in the tables are hypothetical and for illustrative purposes only.

Electroantennography (EAG) Assay

Application: To measure the electrical response of an insect antenna to this compound, providing a measure of its detection by olfactory receptor neurons.

Experimental Protocol:

  • Insect Preparation:

    • Select an adult insect of the target species (e.g., a moth or beetle).

    • Carefully excise one antenna at its base using fine scissors or a scalpel.

    • Immediately mount the antenna between two electrodes using a conductive gel (e.g., electrode cream). The recording electrode is placed at the distal end of the antenna, and the reference electrode is at the base.

  • Odorant Delivery:

    • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or paraffin (B1166041) oil).

    • Create a serial dilution of the stock solution to obtain a range of concentrations (e.g., 0.1 ng/µL, 1 ng/µL, 10 ng/µL, 100 ng/µL).

    • Apply a 10 µL aliquot of each dilution onto a small piece of filter paper (e.g., 1 cm x 2 cm) and allow the solvent to evaporate for 30-60 seconds.

    • Insert the filter paper into a Pasteur pipette, which will serve as the odorant cartridge.

  • EAG Recording:

    • Deliver a continuous stream of purified and humidified air over the mounted antenna at a constant flow rate (e.g., 0.5 L/min).

    • To deliver the stimulus, insert the tip of the odorant cartridge into a hole in the main air tube and puff a known volume of air (e.g., 1 mL for 0.5 seconds) through the cartridge.

    • Record the resulting depolarization of the antenna (the EAG response) using a specialized EAG system.

    • A solvent blank (filter paper with solvent only) should be used as a negative control, and a known pheromone or a general odorant (e.g., hexanal) can be used as a positive control.

    • Allow sufficient time (e.g., 60 seconds) between puffs for the antenna to recover.

    • Replicate the experiment with multiple antennae (n ≥ 5) for statistical validity.

Data Presentation:

The peak amplitude of the EAG response (in millivolts, mV) is the primary metric. The response to the solvent control is subtracted from the response to this compound to normalize the data.

Table 1: Hypothetical EAG Response of Insecta exempli to Varying Concentrations of this compound

Concentration (ng/µL)Mean EAG Response (mV) ± SE
Solvent Control0.1 ± 0.02
0.10.5 ± 0.08
11.2 ± 0.15
102.5 ± 0.21
1002.8 ± 0.25
Positive Control (10 ng/µL)3.5 ± 0.30

Y-Tube Olfactometer Assay

Application: To assess the behavioral response (attraction or repulsion) of an insect to this compound in a controlled airflow environment.

Experimental Protocol:

  • Apparatus Setup:

    • Use a glass Y-tube olfactometer. Each of the two upper arms is connected to an air source that provides a clean, humidified, and constant airflow (e.g., 0.2 L/min).

    • The air from each arm converges at the junction and flows down the main tube.

    • One arm is designated as the "treatment" arm and the other as the "control" arm.

  • Odorant Preparation and Delivery:

    • Prepare a solution of this compound in a suitable solvent (e.g., paraffin oil) at the desired concentration.

    • Apply a known volume (e.g., 20 µL) of the solution to a filter paper strip.

    • Place the treated filter paper inside a small chamber connected to the airflow of the treatment arm.

    • Place a filter paper with the solvent only in a similar chamber in the control arm.

  • Behavioral Assay:

    • Introduce a single insect at the downwind end of the main tube.

    • Allow the insect to acclimate for a short period (e.g., 1 minute) and then to walk or fly upwind.

    • Record which arm the insect first enters and how long it spends in each arm over a set period (e.g., 5-10 minutes). An insect is considered to have made a choice when it moves a certain distance (e.g., 2 cm) into one of the arms.

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

    • After each trial, clean the Y-tube thoroughly with solvent (e.g., ethanol) and bake it in an oven to remove any residual odors.

    • Rotate the Y-tube 180 degrees periodically to avoid any positional bias.

    • Test a sufficient number of insects (e.g., n = 30-50) for statistical analysis.

Data Presentation:

The primary data are the number of insects choosing the treatment arm versus the control arm. A chi-square test can be used to determine if there is a significant preference.

Table 2: Hypothetical Behavioral Response of Insecta exempli in a Y-Tube Olfactometer to this compound

TreatmentControlNo ChoiceTotal% Attractionp-value
351235074.5%<0.01

Mating Disruption

Application: To assess the potential of this compound to disrupt the mating behavior of a target pest species in a field or semi-field environment. Mating disruption works by permeating the air with a synthetic pheromone, which confuses males and prevents them from locating females for mating.[1][2][3][4]

Experimental Protocol (Field Cage or Orchard):

  • Dispenser Preparation:

    • Load rubber septa or other suitable dispensers with a known amount of synthetic this compound.

    • Determine the release rate of the dispensers under the experimental conditions.

  • Experimental Setup:

    • In a field cage or a designated plot in an orchard, place the this compound dispensers at a predetermined density (e.g., 100 dispensers/hectare).

    • Establish a control plot with no dispensers, sufficiently far from the treatment plot to avoid contamination.

    • Release a known number of virgin female and male insects of the target species into both the treatment and control plots.

  • Data Collection:

    • After a set period (e.g., 48 hours), recapture the females and dissect them to check for the presence of spermatophores, which indicates mating has occurred.

    • Alternatively, monitor the number of fertile eggs laid by the females.

    • Pheromone traps can also be placed in both plots to monitor the catch of males. A significant reduction in trap catch in the treatment plot compared to the control plot indicates successful disruption of orientation.

Data Presentation:

The key metric is the reduction in mating frequency or the reduction in male capture in pheromone traps in the treated area compared to the control area.

Table 3: Hypothetical Mating Disruption Efficacy of this compound on Insecta exempli

Treatment PlotControl PlotMating Disruption (%)
Mating Frequency (%)
158582.4
Mean Male Trap Catch ± SE
5 ± 258 ± 791.4

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Behavioral Assays cluster_analysis Data Analysis cluster_outcome Outcome Compound This compound Synthesis/Purification EAG Electroantennography (EAG) Compound->EAG Olfactometer Y-Tube Olfactometer Compound->Olfactometer Field Mating Disruption Trial Compound->Field Insects Insect Rearing Insects->EAG Insects->Olfactometer Insects->Field EAG_Data EAG Response Analysis EAG->EAG_Data Behav_Data Behavioral Choice Analysis Olfactometer->Behav_Data Field_Data Mating Frequency Analysis Field->Field_Data Conclusion Conclusion on Behavioral Effect EAG_Data->Conclusion Behav_Data->Conclusion Field_Data->Conclusion

Caption: Experimental workflow for assessing the behavioral effects of this compound.

Olfactory_Signaling_Pathway cluster_membrane Dendritic Membrane cluster_neuron Olfactory Receptor Neuron Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Odorant Receptor (OR-ORco complex) OBP->OR Transport & Delivery Ion_Channel Ion Channel OR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (e.g., Na+, Ca2+) Action_Potential Action Potential Firing Depolarization->Action_Potential Signal_Transduction Signal to Antennal Lobe Action_Potential->Signal_Transduction

Caption: Generalized insect olfactory signaling pathway.

References

Application Note: Synthesis and Use of Deuterated 3,6-Dimethyldecane for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The incorporation of deuterium (B1214612), a stable isotope of hydrogen, into drug candidates or probe molecules is a critical strategy in modern pharmaceutical research.[1] Replacing hydrogen with deuterium at specific, metabolically labile positions can significantly alter the rate of enzymatic metabolism due to the kinetic isotope effect (KIE).[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage by metabolic enzymes like cytochrome P450s.[3] This strategy can improve a drug's pharmacokinetic profile, enhance its metabolic stability, and reduce the formation of potentially toxic metabolites.[2] Deuterated compounds also serve as invaluable tools for elucidating complex metabolic pathways, acting as tracers that can be distinguished from their endogenous or non-labeled counterparts by mass spectrometry.[1][3]

This document provides a detailed protocol for the synthesis of deuterated 3,6-dimethyldecane, a model branched-chain alkane, and its application in in vitro metabolic stability studies.

Synthesis of Deuterated this compound

A robust method for deuterating hydrocarbons is through a metal-catalyzed hydrogen-deuterium (H-D) exchange reaction. This approach utilizes a transition metal catalyst, such as palladium on carbon (Pd/C), and a deuterium source like deuterium oxide (D₂O) to replace C-H bonds with C-D bonds.[4] This method is advantageous due to its operational simplicity and the use of a readily available, non-gaseous deuterium source.[4]

Experimental Protocol: Catalytic H-D Exchange

Objective: To synthesize multi-deuterated this compound via a palladium-catalyzed H-D exchange reaction.

Materials:

  • This compound (non-labeled)

  • 10% Palladium on Carbon (Pd/C)

  • Deuterium Oxide (D₂O, 99.9% D atom)

  • Aluminum (Al) powder (optional, for in situ D₂ generation)[4]

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (B86663) (anhydrous)

  • Microwave synthesis vial or a high-pressure reaction vessel

  • Magnetic stirrer and stir bar

  • Microwave reactor or heating mantle

  • Rotary evaporator

  • Filtration apparatus (e.g., syringe filter with a PTFE membrane)

Procedure:

  • Catalyst Preparation: In a microwave synthesis vial, combine this compound (0.3 mmol), 10% Pd/C (3-5 mol%), and aluminum powder (100 mg).

  • Deuterium Source Addition: Carefully add deuterium oxide (D₂O, 1.5 mL) to the vial.

  • Reaction Setup: Seal the vial tightly. If not using a microwave reactor, ensure the pressure vessel is sealed according to the manufacturer's instructions.

  • Pre-sonication (Optional): Sonicate the catalytic mixture for 1 hour to ensure homogenous dispersion.[4]

  • Reaction: Heat the mixture in a microwave reactor or a conventional heating mantle. A typical condition is heating to 120-150°C for 12-24 hours.[5] The reaction progress can be monitored by taking small aliquots and analyzing them via GC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a membrane filter (e.g., a 0.2 µm PTFE syringe filter) to remove the Pd/C catalyst and any aluminum residue.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Concentrate the solution in vacuo using a rotary evaporator to yield the deuterated this compound.

  • Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent such as hexane (B92381).

Synthesis Workflow

Synthesis_Workflow start Starting Material (this compound) reaction Catalytic H-D Exchange (Pd/C, D₂O, Heat) start->reaction workup Workup (Filtration, Extraction) reaction->workup purification Purification & Concentration (Drying, Evaporation) workup->purification characterization Characterization (MS, NMR) purification->characterization product Final Product (Deuterated this compound) characterization->product

Caption: Workflow for the synthesis of deuterated this compound.

Characterization of Deuterated Product

Analytical techniques are essential to confirm the incorporation of deuterium and to determine the isotopic purity of the final product.

Protocol 1: Mass Spectrometry (MS) Analysis

Objective: To confirm the mass increase corresponding to deuterium incorporation.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the deuterated product in a volatile solvent like hexane or methanol.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system. Electron ionization (EI) is common for GC-MS analysis of alkanes.

  • Analysis: Inject the sample and acquire the mass spectrum. Compare the molecular ion peak (M⁺) of the deuterated product with that of the non-labeled starting material (C₁₂H₂₆, MW: 170.33 g/mol ).[6][7] The mass spectrum will show a distribution of isotopologues, from which the average deuterium incorporation can be calculated.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the sites of deuteration and quantify the isotopic enrichment.

  • Sample Preparation: Dissolve an accurate amount of the sample in a deuterated solvent (e.g., CDCl₃) that does not contain residual signals in the region of interest.[8][9]

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The integration of proton signals in the deuterated sample will be reduced compared to the non-labeled standard, corresponding to the extent of H-D exchange at each position.[5]

  • ²H NMR Analysis: Acquire a deuterium NMR spectrum. This will show signals at the chemical shifts where deuterium has been incorporated, providing direct evidence and location of the labels.[5][10]

Data Presentation: Summary of Synthesis and Characterization
ParameterNon-LabeledDeuterated Product (Example Data)Method
Compound This compoundThis compound-dₓ-
Molecular Formula C₁₂H₂₆C₁₂H₍₂₆₋ₓ₎Dₓ-
Molecular Weight 170.33> 171Mass Spectrometry
Synthesis Yield -75%Gravimetric
Avg. Deuterium Atoms 08.5Mass Spectrometry
Isotopic Purity (%D) 0%> 98% (at labeled sites)NMR Spectroscopy
Key MS Peak (m/z) 170171-196 (Isotope Cluster)GC-MS (EI)
¹H NMR Signal Change -Reduced signal intensity¹H NMR

Application in Metabolic Studies

Deuterated this compound can be used as a probe to study its metabolic fate, identify sites of oxidation, and quantify its stability in biological systems.

Protocol: In Vitro Metabolic Stability Assay with Liver Microsomes

Objective: To compare the metabolic stability of deuterated versus non-deuterated this compound.

Materials:

  • Deuterated and non-labeled this compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (containing an internal standard, e.g., deuterated dodecane)[11]

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL final concentration). Pre-warm at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (deuterated or non-labeled this compound, 1 µM final concentration) to the microsome mix. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing the internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC-MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining amount of the parent compound (deuterated or non-labeled).

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k. Compare the half-life of the deuterated compound to its non-labeled analog to determine the metabolic stabilization due to the KIE.

Metabolic Study Workflow

Metabolic_Study_Workflow start Test Compounds (Labeled & Unlabeled) incubation In Vitro Incubation (Liver Microsomes, NADPH, 37°C) start->incubation sampling Time-Point Sampling (0, 5, 15, 30, 60 min) incubation->sampling quenching Reaction Quenching (Acetonitrile + Internal Std.) sampling->quenching processing Sample Processing (Centrifugation) quenching->processing analysis LC-MS/MS Analysis (Quantification of Parent) processing->analysis data Data Analysis (Half-life, Stability Comparison) analysis->data

Caption: Workflow for an in vitro metabolic stability assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,6-Dimethyldecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways to obtain this compound include:

  • Grignard Reaction: Involves the reaction of a Grignard reagent, such as sec-pentylmagnesium bromide, with a ketone, like 2-heptanone (B89624), to form the tertiary alcohol 3,6-dimethyl-3-decanol. This is followed by dehydration and hydrogenation.[1]

  • Wolff-Kishner Reduction: This method utilizes 3,6-decanedione as a precursor, which is reduced to this compound using hydrazine (B178648) and a strong base.[2][3][4][5][6][7]

  • Alcohol-Olefin-Paraffin Conversion: This industrial method involves the dehydration of a suitable C12 alcohol to form a mixture of dimethyldecene isomers, which are subsequently hydrogenated to yield this compound.[1]

Q2: What are the common challenges in synthesizing this compound?

A2: Common challenges include controlling stereoisomer formation, managing side reactions specific to each route, and purifying the final product from isomers and byproducts. For instance, the Grignard route can be complicated by side reactions such as enolization and reduction of the ketone. The Wolff-Kishner reduction may produce azine byproducts.[2][3] The dehydration of the alcohol precursor can lead to a mixture of alkene isomers, which can be difficult to separate.

Q3: How can I purify the final this compound product?

A3: Purification of this compound, particularly the separation from its isomers, can be challenging. Common techniques include:

  • Fractional Distillation: This method can be effective if the boiling points of the isomers are sufficiently different.[8][9]

  • Preparative Gas Chromatography (pGC): pGC is a powerful technique for separating volatile isomers with high purity.[3]

  • Column Chromatography: Using a non-polar stationary phase like silica (B1680970) gel with a non-polar solvent can aid in purification.[1]

Troubleshooting Guides

Route 1: Grignard Reaction Route

This route involves the synthesis of 3,6-dimethyl-3-decanol from 2-heptanone and sec-pentylmagnesium bromide, followed by dehydration and hydrogenation.

Problem 1: Low yield of 3,6-dimethyl-3-decanol in the Grignard step.

Potential Cause Troubleshooting Suggestion
Moisture in glassware or solvents Flame-dry all glassware and use anhydrous solvents. Grignard reagents are highly sensitive to water.
Poor quality of Grignard reagent Use freshly prepared Grignard reagent or titrate commercially available solutions to determine the exact concentration.
Side Reaction: Enolization of 2-heptanone Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Side Reaction: Reduction of 2-heptanone This can occur if the Grignard reagent has β-hydrogens. Using a different Grignard reagent or organolithium reagent might be necessary if this is a major issue.
Side Reaction: Wurtz Coupling This is the coupling of the alkyl halide with the Grignard reagent. Ensure slow addition of the alkyl halide during the Grignard reagent formation.[10]

Problem 2: Formation of multiple alkene isomers during dehydration of 3,6-dimethyl-3-decanol.

Potential Cause Troubleshooting Suggestion
Non-selective dehydration agent Use a milder dehydrating agent such as iodine or p-toluenesulfonic acid to have better control over the elimination reaction.
Rearrangement of carbocation intermediate Employ reaction conditions that do not favor carbocation formation, or use a method that avoids a carbocation intermediate altogether, such as the Martin sulfurane dehydration.

Problem 3: Incomplete hydrogenation of the alkene mixture.

Potential Cause Troubleshooting Suggestion
Inactive catalyst Use fresh, high-quality catalyst (e.g., Pd/C or PtO2).
Insufficient hydrogen pressure or reaction time Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by GC to ensure completion.
Route 2: Wolff-Kishner Reduction Route

This route involves the reduction of 3,6-decanedione to this compound.

Problem 1: Low yield in the Wolff-Kishner reduction.

Potential Cause Troubleshooting Suggestion
Incomplete hydrazone formation Ensure the initial reaction with hydrazine goes to completion. Pre-forming the hydrazone before adding the strong base can sometimes improve yields.
Side Reaction: Azine formation This is the reaction of the hydrazone with another molecule of the ketone.[3] Using an excess of hydrazine can help to minimize this.
Reaction temperature is too low The decomposition of the hydrazone requires high temperatures, typically around 180-200 °C. Ensure the reaction is heated sufficiently in a high-boiling solvent like diethylene glycol.[2][5]
Base is not strong enough Use a strong base like potassium hydroxide (B78521) or potassium tert-butoxide.

Problem 2: Difficulty in the synthesis of the precursor, 3,6-decanedione.

Potential Cause Troubleshooting Suggestion
Low yield in the acetoacetic ester synthesis route Ensure complete formation of the enolate of ethyl propionylacetate and use a reactive alkylating agent.
Challenges in the oxidation of 3-hexyne Optimize the ozonolysis or permanganate (B83412) oxidation conditions to avoid over-oxidation or incomplete reaction.

Experimental Protocols

Synthesis of 3,6-dimethyl-3-decanol via Grignard Reaction

  • Materials: Magnesium turnings, 2-bromopentane (B28208), anhydrous diethyl ether, 2-heptanone, saturated aqueous ammonium (B1175870) chloride.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings.

    • Add a solution of 2-bromopentane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of sec-pentylmagnesium bromide.

    • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

    • Add a solution of 2-heptanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,6-dimethyl-3-decanol.

Wolff-Kishner Reduction of 3,6-decanedione (Huang-Minlon Modification)

  • Materials: 3,6-decanedione, hydrazine hydrate, potassium hydroxide, diethylene glycol.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 3,6-decanedione, hydrazine hydrate, and diethylene glycol.

    • Add potassium hydroxide pellets to the mixture.

    • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

    • Remove the reflux condenser and allow water and excess hydrazine to distill off until the temperature of the reaction mixture reaches 190-200 °C.

    • Reattach the reflux condenser and continue to heat at this temperature for an additional 3-4 hours.

    • Cool the reaction mixture, add water, and extract the product with a suitable solvent (e.g., ether or hexane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by distillation.[4][6]

Visualizations

Grignard_Synthesis_Workflow 2-Heptanone 2-Heptanone Grignard Reaction Grignard Reaction 2-Heptanone->Grignard Reaction sec-Pentylmagnesium Bromide sec-Pentylmagnesium Bromide sec-Pentylmagnesium Bromide->Grignard Reaction 3,6-Dimethyl-3-decanol 3,6-Dimethyl-3-decanol Grignard Reaction->3,6-Dimethyl-3-decanol Dehydration Dehydration 3,6-Dimethyl-3-decanol->Dehydration Dimethyldecene Isomers Dimethyldecene Isomers Dehydration->Dimethyldecene Isomers Hydrogenation Hydrogenation Dimethyldecene Isomers->Hydrogenation This compound This compound Hydrogenation->this compound

Caption: Workflow for the Grignard synthesis of this compound.

Wolff_Kishner_Reduction_Workflow 3,6-Decanedione 3,6-Decanedione Wolff-Kishner Reduction Wolff-Kishner Reduction 3,6-Decanedione->Wolff-Kishner Reduction Hydrazine Hydrazine Hydrazine->Wolff-Kishner Reduction Strong Base (e.g., KOH) Strong Base (e.g., KOH) Strong Base (e.g., KOH)->Wolff-Kishner Reduction This compound This compound Wolff-Kishner Reduction->this compound Nitrogen Gas Nitrogen Gas Wolff-Kishner Reduction->Nitrogen Gas Byproduct

Caption: Workflow for the Wolff-Kishner reduction of 3,6-decanedione.

Troubleshooting_Logic cluster_grignard Grignard Synthesis Troubleshooting cluster_wolff_kishner Wolff-Kishner Troubleshooting Low Yield Low Yield Check Moisture Check Moisture Low Yield->Check Moisture Possible Cause Titrate Grignard Titrate Grignard Low Yield->Titrate Grignard Possible Cause Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Possible Cause Slow Addition Slow Addition Low Yield->Slow Addition Possible Cause Low WK Yield Low WK Yield Excess Hydrazine Excess Hydrazine Low WK Yield->Excess Hydrazine Possible Cause High Temperature High Temperature Low WK Yield->High Temperature Possible Cause Strong Base Strong Base Low WK Yield->Strong Base Possible Cause

Caption: Troubleshooting logic for common synthesis problems.

References

Technical Support Center: Synthesis of 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,6-Dimethyldecane, a branched alkane. The primary focus is on the Grignard reaction pathway, a common and versatile method for constructing such carbon skeletons.

Troubleshooting Guide: Grignard Reaction Pathway

The synthesis of this compound can be effectively achieved via a two-stage process: 1) A Grignard reaction to form a tertiary alcohol intermediate (3,6-dimethyl-3-decanol), and 2) Subsequent reduction of the alcohol to the desired alkane.[1] This section addresses common issues encountered during the critical Grignard reaction step.

Q1: My Grignard reaction won't start. What's wrong?

A1: Failure to initiate is a frequent problem, often due to two main factors:

  • Magnesium Passivation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the alkyl halide.[2]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water and will be quenched by even trace amounts of moisture.[2]

Troubleshooting Steps:

  • Activate Magnesium: Use a crystal of iodine, which will disappear as the reaction begins.[2] Gentle heating or sonication can also help initiate the reaction.[2]

  • Ensure Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use. Use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).[2]

Q2: The yield of my tertiary alcohol is low, and I've isolated several byproducts. What are the common side reactions?

A2: Several competing reactions can lower the yield of the desired alcohol. The most common are Wurtz-type coupling, enolization, and reduction.[2]

Troubleshooting Side Reactions:

Problem / Side Reaction Cause Recommended Solution(s)
Wurtz-Type Coupling The Grignard reagent reacts with the starting alkyl halide, forming a homo-coupled alkane byproduct.[2]Add the alkyl halide solution dropwise and slowly to the magnesium turnings. This keeps the alkyl halide concentration low, minimizing the side reaction.[2]
Enolization The Grignard reagent acts as a base, abstracting an alpha-hydrogen from the ketone to form an enolate. This is common with sterically hindered ketones and results in the recovery of the starting ketone after workup.[2]Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature can also favor nucleophilic addition over enolization. The addition of cerium(III) chloride (CeCl₃) can also suppress enolization.
Reduction If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol through a hydride transfer mechanism.[2]Select a Grignard reagent without β-hydrogens if the target molecule allows. Otherwise, be prepared to separate the secondary alcohol byproduct during purification.

Q3: I've successfully synthesized the 3,6-dimethyl-3-decanol intermediate, but the final reduction step to this compound is inefficient. How can I improve this?

A3: The choice of reduction method is critical and depends on the stability of your substrate. Two primary methods for reducing the intermediate alcohol (after converting it to a halide or tosylate) or a ketone precursor (3,6-decanedione) are the Wolff-Kishner and Clemmensen reductions.[1]

  • Wolff-Kishner Reduction: This method involves heating a hydrazone intermediate with a strong base (e.g., potassium hydroxide) in a high-boiling solvent. It is ideal for substrates that are sensitive to strong acids.[1]

  • Clemmensen Reduction: This method uses amalgamated zinc and hydrochloric acid. It is suitable for substrates that are stable in strong acidic conditions.

Another plausible pathway involves dehydrating the tertiary alcohol to form a mixture of dimethyldecene isomers, followed by catalytic hydrogenation to yield the final alkane.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound? A1: Plausible synthesis routes include:

  • Grignard Reaction: An appropriate Grignard reagent (e.g., sec-pentylmagnesium bromide) is reacted with a ketone (e.g., 2-heptanone) to form an alcohol, which is then reduced.[1]

  • Alcohol Dehydration-Hydrogenation: A suitable C12 alcohol is dehydrated to form dimethyldecene isomers, which are then hydrogenated.[1]

  • Ketone Reduction: Direct reduction of 3,6-decanedione via methods like the Wolff-Kishner reduction.[1]

Q2: Which solvent is best for the Grignard reagent formation step? A2: Anhydrous ethereal solvents are essential.[2] Diethyl ether is common, but tetrahydrofuran (THF) is often preferred for less reactive halides as it provides better stabilization for the Grignard complex.[2] 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative that can offer similar or better performance.[2]

Q3: How can I purify the final this compound product? A3: Purification of the final alkane is typically achieved by fractional distillation. If byproducts have similar boiling points, flash column chromatography on silica (B1680970) gel using a non-polar eluent like hexanes is an effective alternative.

Q4: What are the critical safety precautions for this synthesis? A4:

  • Inert Atmosphere: Grignard reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by oxygen and moisture.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous.[2]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. The addition of the alkyl halide should be controlled to maintain a gentle reflux.[2]

  • Workup: The quenching of the reaction with an aqueous acid solution should be done carefully and slowly, especially on a large scale, as it is highly exothermic.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound starting from 2-bromopentane (B28208) and 2-heptanone (B89624).

Step 1: Formation of sec-pentylmagnesium bromide (Grignard Reagent)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a nitrogen or argon atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium.[2]

  • In the dropping funnel, prepare a solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion (~5-10%) of the 2-bromopentane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[2] If it does not start, gently warm the flask.

  • Once initiated, add the remainder of the 2-bromopentane solution dropwise at a rate that maintains a steady, gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2-Heptanone to form 3,6-dimethyl-3-decanol

  • Cool the Grignard reagent solution in an ice-water bath to 0°C.

  • Dissolve 2-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0°C.[2]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[3]

  • Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and a saturated aqueous ammonium (B1175870) chloride solution.[3]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.[2][3]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[2]

  • Purify the resulting tertiary alcohol (3,6-dimethyl-3-decanol) via vacuum distillation or flash column chromatography.

Step 3: Reduction of 3,6-dimethyl-3-decanol to this compound This step requires converting the alcohol to a good leaving group (e.g., a tosylate or halide) first, followed by reduction with a reagent like Lithium Aluminum Hydride (LiAlH₄), or by using a method like the Wolff-Kishner reduction on the corresponding ketone. A simpler, alternative route is dehydration followed by hydrogenation.[1]

  • Dehydrate the purified 3,6-dimethyl-3-decanol using a strong acid catalyst like sulfuric or phosphoric acid with heating to yield a mixture of 3,6-dimethyldecene isomers.[1]

  • Hydrogenate the resulting alkene mixture using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.

  • Purify the final product by fractional distillation.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

G Diagram 1: Experimental Workflow for this compound Synthesis A 1. Activate Mg Turnings B 2. Add Alkyl Halide (2-Bromopentane) in Anhydrous Ether A->B C 3. Form Grignard Reagent (sec-pentylmagnesium bromide) B->C D 4. Cool to 0°C & Add Ketone (2-Heptanone) C->D E 5. Acidic Workup (NH4Cl) & Extraction D->E F 6. Purify Intermediate Alcohol (3,6-dimethyl-3-decanol) E->F G 7. Dehydration (H2SO4) F->G H 8. Hydrogenation (H2/Pd-C) G->H I 9. Purify Final Product (this compound) H->I

Caption: Experimental workflow for this compound synthesis.

G Diagram 2: Troubleshooting Grignard Reaction Yield Start Low Yield of Tertiary Alcohol? No_Initiation Reaction Failed to Initiate? Start->No_Initiation Side_Reactions Side Reactions Occurring? Start->Side_Reactions no No_Initiation->Side_Reactions no Activate_Mg Solution: Activate Mg (Iodine, Heat). Ensure Anhydrous Conditions. No_Initiation->Activate_Mg yes Wurtz Wurtz Coupling (Alkane byproduct)? Side_Reactions->Wurtz yes Enolization Starting Ketone Recovered? Wurtz->Enolization no Slow_Addition Solution: Add Alkyl Halide Slowly. Wurtz->Slow_Addition yes Enol_Solution Cause: Enolization Solution: Lower Temp, Use less hindered Grignard. Enolization->Enol_Solution yes

Caption: Troubleshooting decision tree for Grignard reaction optimization.

References

Technical Support Center: Purification of 3,6-Dimethyldecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,6-Dimethyldecane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these branched alkane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound isomers?

A1: The primary challenges stem from the high similarity in the physical and chemical properties of the isomers. This compound has two chiral centers, leading to the existence of diastereomers ((3R,6R), (3S,6S), (3R,6S), and (3S,6R)). These isomers often have very close boiling points and polarities, making their separation by conventional techniques like fractional distillation and standard chromatography difficult. Co-elution of isomers is a common issue in gas chromatography (GC)[1].

Q2: Which purification techniques are most suitable for separating this compound isomers?

A2: Several techniques can be employed, often in combination, to achieve high purity:

  • High-Efficiency Fractional Distillation: This method is effective if there are sufficient differences in the boiling points of the isomers. It often requires columns with a high number of theoretical plates[2].

  • Preparative Gas Chromatography (Prep-GC): This is a powerful technique for isolating high-purity isomers, especially when boiling points are very close. Chiral stationary phases can be used to separate enantiomers[1].

  • Adsorptive Separation: Using materials like molecular sieves (e.g., Zeolite 5A) or metal-organic frameworks (MOFs) can separate isomers based on size and shape differences[3].

  • Crystallization: At low temperatures, it may be possible to selectively crystallize one isomer from a mixture, although this can be challenging for oily compounds[4].

  • Supercritical Fluid Chromatography (SFC): SFC is an effective technique for separating stereoisomers and positional isomers and is considered a greener alternative to HPLC due to its use of supercritical CO2[5].

Q3: How can I analyze the purity of my separated this compound fractions?

A3: The most common method for purity analysis of volatile compounds like this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For separating and quantifying the different stereoisomers, a chiral GC column is often necessary[1][6].

Troubleshooting Guides

Guide 1: Fractional Distillation

Problem: Poor separation of isomers with close boiling points.

  • Possible Cause: Insufficient column efficiency.

    • Solution: Use a distillation column with a higher number of theoretical plates, such as a Vigreux or a packed column. Ensure the column is well-insulated to maintain the temperature gradient[7][8].

  • Possible Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases on each theoretical plate. A slow and steady distillation rate is crucial for separating close-boiling isomers[7].

  • Possible Cause: Fluctuating heat source.

    • Solution: Use a stable heating source like a heating mantle with a controller to ensure consistent vapor generation.

Guide 2: Preparative Gas Chromatography (Prep-GC)

Problem: Co-elution of this compound isomers.

  • Possible Cause: Inappropriate stationary phase.

    • Solution: For non-polar alkanes, a non-polar stationary phase is typically used. However, to resolve isomers, a stationary phase with a different selectivity may be required. For enantiomeric separation, a chiral stationary phase (e.g., derivatized cyclodextrins) is necessary[1][6].

  • Possible Cause: Sub-optimal temperature program.

    • Solution: A slow temperature ramp rate allows for better interaction with the stationary phase and improved separation. A lower initial temperature can also enhance the focusing of the analytes at the beginning of the column[1].

  • Possible Cause: Incorrect carrier gas flow rate.

    • Solution: Optimize the carrier gas flow rate. Flow rates that are too high or too low can decrease separation efficiency[1].

Guide 3: Adsorptive Separation

Problem: Low adsorption capacity or poor selectivity.

  • Possible Cause: Inappropriate adsorbent.

    • Solution: The choice of adsorbent is critical. For separating branched alkanes, molecular sieves with specific pore sizes (e.g., 5A) can be effective. Metal-Organic Frameworks (MOFs) with tunable pore structures can also offer high selectivity[3][9].

  • Possible Cause: Adsorbent is saturated or deactivated.

    • Solution: Regenerate the adsorbent. This is typically done by heating the material under a vacuum or purging it with an inert gas to remove the adsorbed compounds[2][10][11].

Guide 4: Crystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the isomer mixture is lower than the temperature of the solution. This is common with impure compounds or those with low melting points[12][13].

    • Solution 1: Add more solvent to the heated solution and allow it to cool slowly again[12].

    • Solution 2: Try a different solvent or a mixture of solvents where the compound has lower solubility at colder temperatures.

    • Solution 3: Introduce a seed crystal of the desired pure isomer to encourage nucleation[14].

Problem: No crystal formation upon cooling.

  • Possible Cause: The solution is not sufficiently supersaturated.

    • Solution 1: Concentrate the solution by slowly evaporating some of the solvent.

    • Solution 2: Cool the solution to a lower temperature.

    • Solution 3: Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.

Data Presentation

Table 1: Comparison of Purification Techniques for Alkane Isomers

Purification TechniquePrinciple of SeparationAdvantagesDisadvantagesTypical Purity
Fractional Distillation Difference in boiling points[15]Scalable, cost-effective for large quantities.Energy-intensive, may not resolve isomers with very close boiling points[2].Moderate to High
Preparative GC Differential partitioning between stationary and mobile phases[1].High resolution, can separate very close-boiling isomers and enantiomers.Small sample capacity, can be time-consuming for large amounts.Very High
Adsorptive Separation Size and shape exclusion by a porous material[3].High selectivity for specific isomers, can be operated at ambient temperature.Adsorbent capacity is limited and requires regeneration[2].High
Crystallization Difference in solubility at varying temperatures[14].Can be highly selective for one isomer, potentially low cost.Challenging for oily compounds, may result in "oiling out"[12].High to Very High
Supercritical Fluid Chromatography (SFC) Partitioning between a supercritical fluid mobile phase and a stationary phase.Fast separations, reduced solvent usage, good for chiral separations[5].Requires specialized equipment.High to Very High

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

Objective: To enrich a mixture of this compound isomers based on boiling point differences.

Materials:

  • Mixture of this compound isomers

  • Fractional distillation apparatus (round-bottom flask, packed fractionating column, condenser, receiving flasks)

  • Heating mantle with a temperature controller

  • Boiling chips

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure the fractionating column is packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the surface area for condensation and vaporization[7].

  • Add the this compound isomer mixture and boiling chips to the round-bottom flask.

  • Wrap the fractionating column with insulation to minimize heat loss and maintain a proper temperature gradient[7].

  • Begin heating the mixture slowly.

  • Observe the vapor rising through the column. Adjust the heating rate to ensure a slow and steady distillation. The rate should be approximately 1-2 drops per second into the receiving flask.

  • Monitor the temperature at the top of the column. Collect the fraction that distills over at a constant temperature.

  • Change receiving flasks when the temperature begins to rise, indicating that a higher-boiling isomer is starting to distill.

  • Analyze the purity of each fraction using chiral GC-MS.

Protocol 2: Preparative Gas Chromatography (Prep-GC)

Objective: To isolate high-purity this compound isomers.

Materials:

  • Enriched fraction of this compound isomers from fractional distillation

  • Preparative gas chromatograph with a fraction collector

  • Appropriate preparative GC column (e.g., a non-polar phase for general separation or a chiral phase for enantiomer separation)

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • Solvent for sample dissolution (e.g., hexane)

Procedure:

  • Dissolve the this compound isomer mixture in a minimal amount of volatile solvent.

  • Develop an analytical GC method to determine the retention times of the isomers and optimize the separation parameters (temperature program, flow rate).

  • Transfer the optimized parameters to the preparative GC system.

  • Inject the sample onto the preparative GC column.

  • Collect the fractions corresponding to each isomer peak as they elute from the column. The collection traps are often cooled to condense the eluting compounds.

  • Analyze the purity of the collected fractions using an analytical chiral GC.

Protocol 3: Adsorbent Regeneration

Objective: To regenerate molecular sieves used for the adsorptive separation of alkane isomers.

Materials:

  • Saturated molecular sieves

  • Tube furnace or oven with temperature control

  • Source of dry, inert gas (e.g., nitrogen)

  • Vacuum pump

Procedure:

  • Place the saturated molecular sieves in the tube furnace.

  • Heat the sieves to the regeneration temperature, typically between 200-320°C[10].

  • While heating, purge the system with a dry, inert gas to carry away the desorbed hydrocarbons[11].

  • Alternatively, apply a vacuum to lower the partial pressure of the adsorbed species, facilitating their removal.

  • Continue heating and purging/evacuating for several hours until the adsorbent is fully regenerated.

  • Cool the molecular sieves to room temperature under the inert gas atmosphere before reuse to prevent re-adsorption of atmospheric moisture.

Mandatory Visualizations

Experimental_Workflow cluster_start Initial Mixture cluster_distillation Step 1: Bulk Separation cluster_analysis1 Purity Check cluster_prep_gc Step 2: High-Purity Isolation cluster_analysis2 Final Purity Check cluster_end Final Products start Mixture of this compound Isomers distillation High-Efficiency Fractional Distillation start->distillation analysis1 Chiral GC-MS Analysis distillation->analysis1 Enriched Fractions prep_gc Preparative GC (Chiral Column) analysis1->prep_gc analysis2 Chiral GC-MS Analysis prep_gc->analysis2 Isolated Isomers end Pure this compound Isomers analysis2->end

Caption: A typical experimental workflow for the purification of this compound isomers.

Troubleshooting_GC_CoElution problem Problem: Co-elution of Isomers in GC cause1 Possible Cause 1: Inappropriate Stationary Phase problem->cause1 cause2 Possible Cause 2: Sub-optimal Temperature Program problem->cause2 cause3 Possible Cause 3: Incorrect Carrier Gas Flow Rate problem->cause3 solution1 Solution: Use a Chiral Stationary Phase (e.g., derivatized cyclodextrin) cause1->solution1 solution2 Solution: Optimize Temperature Program (e.g., slower ramp rate, lower initial temp) cause2->solution2 solution3 Solution: Optimize Carrier Gas Flow Rate cause3->solution3

Caption: Troubleshooting guide for co-elution issues in the GC separation of isomers.

References

Technical Support Center: 3,6-Dimethyldecane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,6-Dimethyldecane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their gas chromatography-mass spectrometry (GC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a branched-chain alkane with the molecular formula C12H26 and a molecular weight of approximately 170.33 g/mol .[1][2] As a volatile organic compound (VOC), it is suitable for analysis by gas chromatography.

Q2: What is the best type of GC column for analyzing this compound?

A2: For non-polar compounds like this compound, a non-polar or low-polarity capillary column is the most effective choice.[3][4] Separation on these columns occurs primarily based on boiling point.[3] A common and effective choice is a 5% Phenyl / 95% Dimethylpolysiloxane phase column (e.g., DB-5ms, HP-5ms).[3] A standard dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness generally provides a good balance of resolution and analysis time.[3][4]

Q3: How can I distinguish this compound from its isomers in a GC-MS analysis?

A3: Distinguishing between isomers using mass spectrometry alone is challenging because they often produce similar fragmentation patterns.[5] The most effective strategy is to achieve excellent chromatographic separation.[5] This can be accomplished by using a long GC column (e.g., >60 m) and optimizing the temperature program.[5] Additionally, comparing the experimental Kovats retention index of your peak to known values for different dimethyldecane isomers is a reliable identification method.[1][5]

Q4: What are the expected major ions in the mass spectrum of this compound?

A4: The electron ionization (EI) mass spectrum of alkanes is characterized by a series of fragment ions separated by 14 mass units (CH2 groups). For branched alkanes like this compound, fragmentation is favored at the branching points. While a full reference spectrum should be consulted (e.g., from the NIST database), you can expect to see common alkane fragment ions such as m/z 43, 57, 71, and 85.[6][7] The molecular ion (M+) at m/z 170 may be weak or absent due to the extensive fragmentation typical of hard ionization techniques like EI.[5]

Q5: What are suitable solvents for preparing this compound samples?

A5: You should use high-purity, volatile organic solvents.[8][9] Hexane, heptane, iso-octane, and dichloromethane (B109758) are excellent choices.[8][9] It is critical to avoid non-volatile solvents, water, strong acids, and strong bases, as they are incompatible with most GC-MS systems and can damage the column.[8][9]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause 1: Active Sites in the System.

    • Solution: Active sites in the injector liner or at the head of the column can cause peak tailing.[10][11] Deactivate the liner by cleaning or replacing it with a new, silanized liner. If the column is contaminated, you can sometimes resolve the issue by trimming the first 10-20 cm from the inlet end of the column.[11][12]

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too much sample can lead to peak fronting.[13] Reduce the injection volume or dilute your sample. Alternatively, if your method allows, increase the split ratio to introduce less sample onto the column.[13]

  • Possible Cause 3: Incompatible Solvent.

    • Solution: Injecting a polar solvent onto a non-polar column can cause poor peak focusing. Ensure your solvent is non-polar (e.g., hexane) to match the column phase.

Issue 2: No Peaks or Very Small Peaks
  • Possible Cause 1: Injection Problem.

    • Solution: The most common cause is a problem with the injection process.[12] Check that the syringe is correctly installed, is drawing sample from the vial, and is not blocked.[11] Ensure there is sufficient sample in the vial for the autosampler to access.[11]

  • Possible Cause 2: System Leak.

    • Solution: A significant leak in the injector or at the column connections can prevent the sample from reaching the detector. Perform a leak check of the system, paying close attention to the septum, ferrules, and other fittings.[11]

  • Possible Cause 3: Broken Column.

    • Solution: The column may be broken inside the GC oven. Visually inspect the column for breaks. If a break is found, the column will need to be replaced.[11]

Issue 3: Ghost Peaks or High Baseline Noise
  • Possible Cause 1: Contamination.

    • Solution: Ghost peaks are often the result of contamination from a previous injection (carryover) or from the system itself.[10] Run a solvent blank to confirm carryover. If present, bake out the column at its maximum allowed temperature. Contamination can come from the injector septum (septa bleed), vial caps, or impure carrier gas.[14] Regularly replace the inlet septum and use high-purity gas with filters.[14]

  • Possible Cause 2: Column Bleed.

    • Solution: A rising baseline, especially at high temperatures, is often due to column bleed (degradation of the stationary phase). This is exacerbated by the presence of oxygen in the carrier gas. Ensure your carrier gas is pure and that all system connections are leak-free. If the column is old or has been damaged by oxygen, it may need to be replaced.

Troubleshooting Workflow Diagram

GC-MS Troubleshooting Workflow Problem Identify Problem (e.g., No Peaks, Bad Shape) CheckInjection Check Injection System - Syringe installed? - Sample in vial? - Correct parameters? Problem->CheckInjection No/Small Peaks CheckMethod Review Method Parameters - Correct temperatures? - Solvent compatible? - Sample concentration? Problem->CheckMethod Bad Peak Shape AnalyzeBlank Run Solvent Blank - Ghost peaks? - High baseline? Problem->AnalyzeBlank Baseline Issues CheckHardware Check GC-MS Hardware - Leaks? - Column broken? - Gas flow correct? CheckInjection->CheckHardware Injection OK Solution Implement Solution - Replace septum/liner - Trim/replace column - Adjust method CheckHardware->Solution Hardware Issue Found CheckMethod->Solution Method Issue Found AnalyzeBlank->Solution Contamination Found Resolved Problem Resolved Solution->Resolved

Caption: A logical workflow for diagnosing common GC-MS issues.

Quantitative Data Summary

The Kovats retention index (RI) is a standardized measure of a compound's elution time relative to a series of n-alkanes. It is a valuable tool for identifying compounds, especially for distinguishing between isomers.

Compound NameCAS NumberKovats RI (Standard Non-Polar)Data Source
This compound 17312-53-71129PubChem[1]
2,6-Dimethyldecane13150-81-71119PubChem[15]
3,5-Dimethyldecane17312-48-01118PubChem[16]

Table 1: Kovats Retention Indices for C12H26 Isomers on a standard non-polar stationary phase.

Experimental Protocols

Protocol 1: Sample Preparation

This protocol outlines a general procedure for preparing a this compound standard for GC-MS analysis.

  • Solvent Selection: Use a high-purity volatile organic solvent such as hexane.[8]

  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.

  • Working Standard: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[9] An appropriate concentration aims for an on-column amount of around 10 ng for a 1 µL splitless injection.[9]

  • Sample Transfer: Transfer the final solution to a 2 mL glass autosampler vial.[9] If the volume is low (<0.5 mL), use a vial insert to ensure the autosampler syringe can access the sample.[8]

  • Filtration: Ensure the sample is free of particulates by filtering or centrifuging if necessary before transferring to the vial.[8]

Protocol 2: GC-MS Method Parameters

These are starting parameters for the analysis of this compound. Optimization may be required for your specific instrument and application.

  • GC System: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% Phenyl Polysiloxane phase.[3]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet: Split/Splitless

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Quadrupole Temp: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

GC-MS Experimental Workflow Diagram

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Sample (e.g., 1-10 µg/mL in Hexane) Vial Transfer to Autosampler Vial Prep->Vial Inject 1. Inject Sample (1 µL, Splitless) Vial->Inject Separate 2. Separate on GC Column (Temperature Program) Inject->Separate Ionize 3. Ionize & Fragment (EI, 70 eV) Separate->Ionize Detect 4. Detect Ions (Mass Analyzer) Ionize->Detect Chromatogram Generate Chromatogram (TIC) Detect->Chromatogram Spectrum Extract Mass Spectrum of Peak Chromatogram->Spectrum Identify Identify Compound (Library Search, RI) Spectrum->Identify

Caption: Overview of the GC-MS analysis from sample to identification.

References

Technical Support Center: Stereoselective Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation

Q1: My Evans or Myers asymmetric alkylation is showing poor diastereoselectivity. What are the common causes and how can I improve it?

A1: Low diastereoselectivity in these reliable methods often points to issues with enolate formation, reaction conditions, or the electrophile. Here’s a systematic troubleshooting approach:

  • Enolate Geometry: The formation of a single enolate geometry (typically the Z-enolate) is crucial for high diastereoselectivity.

    • Base: Ensure you are using the correct base and stoichiometry. For Evans oxazolidinones, LDA or NaHMDS are common. For Myers pseudoephedrine amides, LDA is typically used. Incomplete deprotonation can lead to a mixture of enolates.

    • Additives: The presence of lithium chloride (LiCl) is critical in Myers alkylations as it breaks up enolate aggregates and promotes the formation of a well-defined chelated transition state.[1]

    • Temperature: Form the enolate at the recommended low temperature (e.g., -78 °C) to ensure kinetic control and prevent equilibration to the undesired enolate isomer.

  • Reaction Temperature: The alkylation step itself is highly temperature-dependent.

    • Generally, lower temperatures (-78 °C to 0 °C) favor higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Electrophile Reactivity: The nature of the alkylating agent can influence selectivity.

    • Highly reactive electrophiles (e.g., benzyl (B1604629) bromide, allyl iodide) generally provide excellent diastereoselectivity.

    • Less reactive electrophiles (e.g., simple alkyl iodides or bromides) may require optimization, such as using sodium enolates for Evans auxiliaries to increase reactivity at lower temperatures.[2]

  • Moisture: All reagents and solvents must be strictly anhydrous. Water will quench the enolate, leading to low conversion and potentially impacting the observed selectivity.

Troubleshooting Logic for Low Diastereoselectivity in Alkylation

low_diastereoselectivity start Low Diastereoselectivity in Alkylation check_enolate Verify Enolate Formation (Base, Temp, Additives) start->check_enolate Problem check_conditions Optimize Reaction Conditions (Temp, Time) check_enolate->check_conditions Enolate formation correct? sub_enolate - Use fresh, titrated base - Add LiCl (Myers) - Maintain -78°C check_enolate->sub_enolate check_reagents Check Reagent Purity (Solvent, Electrophile, Auxiliary) check_conditions->check_reagents Conditions optimized? sub_conditions - Lower alkylation temp - Monitor reaction time check_conditions->sub_conditions solution High Diastereoselectivity Achieved check_reagents->solution Reagents pure? sub_reagents - Use anhydrous solvents - Purify electrophile - Check auxiliary purity check_reagents->sub_reagents

Caption: Troubleshooting workflow for addressing low diastereoselectivity.

Data Presentation: Diastereoselectivity in Asymmetric Alkylation

The choice of electrophile significantly impacts the diastereoselectivity of chiral auxiliary-mediated alkylations. Below are representative data for Myers and Evans alkylations.

Table 1: Diastereoselectivity of Myers Alkylation with Various Primary Alkyl Halides [1]

Entry Electrophile (R-X) Product R Group Yield (%) Diastereomeric Excess (de, %)
1 CH₃I CH₃ 92 ≥99
2 CH₃CH₂I CH₃CH₂ 95 98
3 CH₃(CH₂)₂CH₂Br CH₃(CH₂)₂CH₂ 99 97
4 PhCH₂Br PhCH₂ 99 98

| 5 | CH₂=CHCH₂Br | CH₂=CHCH₂ | 98 | 95 |

Table 2: Diastereoselectivity of Evans Oxazolidinone Alkylation [2]

Entry N-Acyl Group Base Electrophile Yield (%) Diastereomeric Ratio
1 Propionyl LDA Benzyl Bromide 92 >99:1
2 Propionyl NaHMDS Ethyl Iodide 53 >95:1
3 Phenylacetyl LDA Methyl Iodide 85 99:1

| 4 | Isovaleryl | LDA | Benzyl Bromide | 80 | >99:1 |

Issue 2: Low Enantioselectivity in Catalytic Asymmetric Reductions/Hydrogenations

Q2: I am attempting a Corey-Bakshi-Shibata (CBS) reduction or an asymmetric hydrogenation to generate a chiral alcohol/alkane, but the enantiomeric excess (ee) is low. What should I investigate?

A2: Low enantioselectivity in these catalytic processes can be traced to the catalyst, substrate, or reaction parameters.

  • Catalyst Integrity and Activity:

    • CBS Reduction: The oxazaborolidine catalyst is sensitive to moisture. Ensure anhydrous conditions throughout the setup and reaction.[3][4] The catalyst should be freshly prepared or obtained from a reliable commercial source.

    • Asymmetric Hydrogenation: The chiral ligand and metal precursor must be of high purity. The active catalyst may require an in-situ formation step which must be performed correctly. Catalyst poisoning by impurities (sulfur, oxygen, etc.) in the substrate or solvent is a common issue.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally increases enantioselectivity by amplifying the energetic difference between the two diastereomeric transition states.[4]

    • Hydrogen Pressure (for Hydrogenation): While higher pressure often increases the reaction rate, it can sometimes negatively impact enantioselectivity. This parameter often requires optimization for a specific substrate-catalyst system.

    • Solvent: The solvent can have a profound effect on selectivity. A screen of different solvents (e.g., polar vs. non-polar, coordinating vs. non-coordinating) is often necessary.

  • Substrate Suitability:

    • Not all substrates are ideal for a given catalyst system. The steric and electronic properties of the substrate play a crucial role in the stereochemical outcome. For CBS reductions, the steric difference between the two groups flanking the ketone is a key determinant of selectivity.[5][6]

Workflow for Optimizing Enantioselectivity```dot

optimize_ee start Low Enantiomeric Excess (ee%) check_catalyst Evaluate Catalyst System start->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp If catalyst is active and pure sub_catalyst - Ensure anhydrous conditions - Check for catalyst poisons - Run control with known substrate check_catalyst->sub_catalyst screen_solvents Screen Solvents optimize_temp->screen_solvents If temp change is insufficient sub_temp - Incrementally lower temperature (e.g., RT -> 0°C -> -20°C -> -78°C) optimize_temp->sub_temp vary_ligand Vary Chiral Ligand /Catalyst Structure screen_solvents->vary_ligand If solvent screen is insufficient sub_solvents - Test polar vs. non-polar - Coordinating vs. non-coordinating screen_solvents->sub_solvents solution High ee% Achieved vary_ligand->solution

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Catalytic Cycle of CBS Reduction

cbs_cycle catalyst CBS Catalyst complex1 Catalyst-BH₃ Complex catalyst->complex1 + BH₃ complex2 Ternary Complex complex1->complex2 ketone Ketone ketone->complex2 hydride_transfer Hydride Transfer (TS) complex2->hydride_transfer Coordination product_complex Product-Borane Complex hydride_transfer->product_complex Stereoselective Reduction product_complex->catalyst Release alcohol Chiral Alcohol product_complex->alcohol Workup

Caption: Simplified catalytic cycle for the Corey-Bakshi-Shibata reduction.

References

Technical Support Center: Separation of 3,6-Dimethyldecane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of 3,6-dimethyldecane diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound diastereomers?

A1: The primary challenge lies in the non-polar nature and lack of functional groups in this compound. This makes selective interaction with a chiral stationary phase (CSP) difficult, as separation relies on subtle differences in molecular shape and weak van der Waals forces. Achieving baseline resolution of all possible stereoisomers often requires highly specialized chiral columns and carefully optimized chromatographic conditions.

Q2: Which analytical technique is most suitable for separating this compound diastereomers?

A2: Chiral Gas Chromatography (GC) is the most effective and commonly employed technique for the separation of volatile, non-polar compounds like this compound.[1] High-Performance Liquid Chromatography (HPLC) is generally less suitable for such non-polar hydrocarbons.

Q3: What type of GC column is recommended for this separation?

A3: Cyclodextrin-based chiral stationary phases (CSPs) are the industry standard for the enantioselective analysis of chiral hydrocarbons.[1] Derivatized cyclodextrins, such as those with alkyl or silyl (B83357) groups, create a chiral cavity that can differentially interact with the various stereoisomers of this compound, leading to separation.

Q4: Is derivatization of this compound necessary for its separation?

A4: No, derivatization is generally not required for the chiral GC separation of this compound. The separation is achieved through direct interaction of the underivatized alkane with the chiral stationary phase.

Q5: How does temperature programming affect the separation of this compound diastereomers?

A5: Temperature programming is a critical parameter for achieving optimal separation. A slow temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly enhance resolution, especially for closely eluting isomers.[2][3][4][5] Conversely, a faster ramp can reduce analysis time but may compromise separation.[6]

Troubleshooting Guides

This section addresses common problems encountered during the GC separation of this compound diastereomers.

Problem 1: Poor or No Resolution of Diastereomers

Possible CauseSuggested Solution
Incorrect Column Selection Verify that you are using a chiral GC column, specifically one with a derivatized cyclodextrin-based stationary phase. Standard non-chiral columns will not resolve enantiomers.
Suboptimal Oven Temperature Program The temperature program is crucial. Start with a low initial temperature and a slow ramp rate (e.g., 1-2°C/min) to maximize interaction with the stationary phase.[3][4][5]
Incorrect Carrier Gas Flow Rate An improper flow rate can lead to band broadening. Optimize the linear velocity of your carrier gas (typically Helium or Hydrogen) for your specific column dimensions.
Column Overload Injecting too concentrated a sample can lead to broad, poorly resolved peaks. Dilute your sample and/or use a higher split ratio.
Column Degradation Over time, chiral stationary phases can degrade, leading to a loss of resolution. Condition the column according to the manufacturer's instructions or replace it if performance does not improve.

Problem 2: Peak Splitting

Possible CauseSuggested Solution
Improper Column Installation Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. An improper cut or incorrect positioning can cause band distortion.[7][8]
Inlet Issues Contamination in the inlet liner or an incompatible solvent can cause peak splitting.[9] Clean or replace the liner and ensure your sample solvent is appropriate for the analysis.[9]
Injection Technique Inconsistent or too rapid manual injection can lead to split peaks.[8] If possible, use an autosampler for improved reproducibility.
Sample Degradation Although less likely for a stable hydrocarbon, ensure the inlet temperature is not excessively high, which could potentially cause thermal degradation.

Problem 3: Tailing Peaks

Possible CauseSuggested Solution
Active Sites in the System Active sites in the inlet liner, at the head of the column, or in the detector can cause peak tailing. Use a deactivated liner and ensure the column is properly conditioned.
Column Contamination Non-volatile residues from previous injections can accumulate on the column, leading to tailing. Bake out the column at a high temperature (within its specified limits) to remove contaminants.
Sample Overload As with poor resolution, injecting too much sample can lead to peak tailing. Reduce the sample concentration or increase the split ratio.

Experimental Protocols

The following is a representative experimental protocol for the chiral GC separation of this compound diastereomers, adapted from a method for the analogous compound, 3,6-dimethyloctane.[1]

Sample Preparation

  • Prepare a dilute solution of the this compound isomer mixture in a volatile, non-polar solvent such as hexane (B92381) or pentane. A typical concentration is in the range of 10-100 µg/mL.

  • Ensure the sample is free of particulate matter by filtering if necessary.

Gas Chromatography (GC) Conditions

ParameterRecommended Setting
GC System Agilent 7890A or equivalent
Column Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, constant flow mode
Flow Rate 1.0 - 1.5 mL/min
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 100:1 (can be optimized based on sample concentration)
Injection Volume 1 µL
Oven Temperature Program Initial: 40°C, hold for 2 minRamp: 2°C/min to 180°CHold: 5 min at 180°C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Makeup Gas (if applicable) Nitrogen

Data Analysis

Identify the diastereomeric peaks based on their retention times. For absolute configuration assignment, injection of pure stereoisomeric standards is required.

Quantitative Data

The following table presents representative, though not specific to this compound, retention data for the analogous C10 compound, 3,6-dimethyloctane, to illustrate the expected separation on a chiral GC column. Actual retention times for this compound will be longer due to its higher boiling point, but the elution order and relative separation are expected to be similar.

Stereoisomer of 3,6-DimethyloctaneRetention Time (min) (Representative)
(3R, 6R)-3,6-dimethyloctane25.4
(3S, 6S)-3,6-dimethyloctane25.8
(3R, 6S)-3,6-dimethyloctane (meso)26.5

Data is illustrative and based on the separation of a closely related compound. Actual retention times will vary based on the specific instrument, column, and conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Dilution Dilute Sample in Hexane Filtration Filter Sample (if necessary) Dilution->Filtration Injection Inject 1 µL into GC Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakID Peak Identification & Quantification Chromatogram->PeakID Troubleshooting_Logic Start Poor/No Resolution CheckColumn Is a Chiral Column in Use? Start->CheckColumn CheckTemp Is Temperature Program Optimized? CheckColumn->CheckTemp Yes CheckFlow Is Flow Rate Correct? CheckTemp->CheckFlow Yes CheckLoad Is Sample Overloaded? CheckFlow->CheckLoad Yes Success Resolution Achieved CheckLoad->Success No

References

Technical Support Center: GC-MS Analysis of 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of 3,6-Dimethyldecane using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing branched alkanes like this compound?

A1: The primary challenges include achieving good chromatographic resolution from other structurally similar isomers, preventing peak tailing due to active sites in the GC system, and ensuring sufficient sensitivity for trace-level detection. Because alkanes produce similar fragmentation patterns in Electron Ionization (EI), chromatographic separation is critical for accurate identification.[1]

Q2: Which GC column stationary phase is best suited for this compound analysis?

A2: For non-polar compounds like this compound, a non-polar stationary phase is recommended. A column with a 100% dimethylpolysiloxane phase or a 5% phenyl/95% dimethylpolysiloxane phase (e.g., DB-5ms or HP-5MS) is an excellent choice as it separates compounds primarily based on their boiling points.[2][3] Using a designated low-bleed column ("MS" certified) is crucial to minimize baseline noise and protect the mass spectrometer.[4][5]

Q3: How can I increase the sensitivity of my analysis for low concentrations of this compound?

A3: To improve sensitivity, consider the following:

  • Switch to Selected Ion Monitoring (SIM) Mode: Instead of scanning the full mass range, monitor only the most abundant and characteristic fragment ions of alkanes, such as m/z 57, 71, and 85.[2][4] This allows the detector to focus on the ions of interest, significantly boosting the signal-to-noise ratio.[5]

  • Optimize Injection Parameters: Use a pulsed splitless injection to introduce more of your sample onto the column, which enhances the analyte response.[4][6]

  • Enhance Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) can pre-concentrate volatile analytes from your sample matrix before injection.

  • System Maintenance: Ensure the MS ion source is clean. A dirty source can drastically reduce signal intensity. An autotune report can help diagnose this issue.[7]

Q4: What are the characteristic mass fragments for this compound?

A4: this compound (C₁₂H₂₆) has a molecular weight of 170.33 g/mol .[8][9] Like other alkanes, its electron ionization mass spectrum is characterized by a series of fragment ions separated by 14 m/z units (CH₂ groups). The most common and abundant fragment ions to monitor are m/z 43, 57, 71, and 85.[4][9] The molecular ion (m/z 170) may be weak or absent.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for this compound are tailing. What are the likely causes and solutions?

A: Peak tailing is often caused by unwanted interactions between the analyte and the GC system or by physical issues in the flow path.[10]

  • Cause 1: Active Sites: Active sites in the injector liner or on the column can adsorb the analyte, causing it to elute slowly.[4]

    • Solution: Use a fresh, deactivated inlet liner. If contamination is suspected at the head of the column, trim 10-20 cm from the inlet side.[4][11]

  • Cause 2: Improper Column Installation: A poor column cut or incorrect positioning in the inlet can create dead volume, leading to tailing.[11]

    • Solution: Re-cut the column end to ensure a clean, 90° angle. Verify the column is installed at the correct height in the inlet as per the manufacturer's instructions.[11]

  • Tip: If all peaks in your chromatogram are tailing, the problem is more likely to be physical (e.g., a bad column cut or installation) rather than chemical (active sites).[11]

Q: My peaks are fronting. How can I resolve this?

A: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the stationary phase.[10][11]

  • Cause 1: Column Overload: Injecting too much sample can saturate the stationary phase at the front of the column.

    • Solution: Dilute your sample or reduce the injection volume. Alternatively, use a column with a thicker stationary phase film, which increases sample capacity.[11]

  • Cause 2: Solvent Mismatch (Splitless Injection): If the initial oven temperature is too high relative to the solvent's boiling point, the sample will not condense and focus properly on the column.

    • Solution: Ensure the initial oven temperature is at least 20°C below the boiling point of your sample solvent.[11]

Issue 2: Poor Resolution and Broad Peaks

Q: I am not getting good separation between this compound and other similar compounds. How can I improve resolution?

A: Improving the separation of closely eluting compounds requires optimizing the chromatographic conditions.

  • Cause 1: Sub-optimal Oven Program: A fast temperature ramp can cause compounds to elute too quickly without sufficient separation.

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min). This gives analytes more time to interact with the stationary phase, improving separation.[3]

  • Cause 2: Incorrect Carrier Gas Flow Rate: Column efficiency is maximal at an optimal linear velocity.

    • Solution: Optimize the carrier gas flow rate. For most columns, a helium flow rate of 1-2 mL/min is a good starting point.[4]

  • Cause 3: Inadequate Column Dimensions: The column may not be efficient enough for the sample complexity.

    • Solution: For highly complex mixtures, consider using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) to increase separation efficiency.[12][13]

Issue 3: High Baseline Noise or Column Bleed

Q: My chromatogram has a high or rising baseline, especially at higher temperatures. What is the problem?

A: A rising baseline is typically due to column bleed, where the stationary phase degrades and elutes from the column.[4]

  • Cause 1: Oxygen in Carrier Gas: Oxygen is highly damaging to the stationary phase, especially at high temperatures, and will accelerate column bleed.[4]

    • Solution: Ensure you are using high-purity carrier gas. Install and regularly replace oxygen and moisture traps on your gas lines to protect the column.[4][5]

  • Cause 2: Exceeding Temperature Limits: Operating the column above its maximum specified temperature will cause rapid degradation.

    • Solution: Check the maximum temperature limit for your specific column and ensure your oven program does not exceed it.[4]

  • Cause 3: System Contamination: Contaminants in the injector can slowly bleed into the column, causing a high baseline.

    • Solution: Perform regular maintenance, including replacing the septum and inlet liner.[4]

Data Presentation: Optimized GC-MS Parameters

The following table provides a recommended starting point for the analysis of this compound. These parameters may require further optimization based on your specific instrument and sample matrix.

ParameterRecommended SettingPurpose & Optimization Notes
GC System
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar, low-bleed column is essential for resolving alkanes and protecting the MS.[3][14]
Injector TypeSplit/SplitlessUse splitless mode for trace analysis to maximize sensitivity.[4]
Injector Temp.250°CEnsures complete vaporization of C12 alkanes. May be increased for higher molecular weight compounds.[14]
Carrier GasHeliumConstant flow rate of 1.0 - 1.5 mL/min is a good starting point for optimal efficiency.[3][14]
Oven ProgramInitial: 40°C, hold 2 min. Ramp: 5°C/min to 250°C, hold 5 min.A slow ramp rate is critical for separating isomeric alkanes.[3][14]
MS System
Ionization ModeElectron Ionization (EI)Standard ionization energy of 70 eV.[14]
MS Source Temp.230°CA standard source temperature that balances ionization efficiency and prevents contamination.[4][14]
MS Quad Temp.150°CA standard quadrupole temperature.
Transfer Line Temp.280°CMust be hot enough to prevent analyte condensation between the GC and MS.[14]
Detection ModeFull Scan or SIMFull Scan: m/z 40-200. Good for initial identification. SIM: For higher sensitivity, monitor ions m/z 57, 71, 85.[4]

Experimental Protocols

Standard Preparation and GC-MS Analysis

This protocol describes a standard procedure for analyzing this compound.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a non-polar solvent like hexane (B92381) or heptane.

    • Perform serial dilutions from the stock solution to create a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Column Installation and Conditioning:

    • Install a suitable non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm). Ensure all fittings are secure and leak-free.[3]

    • Condition the column by setting the oven to a temperature slightly above the final method temperature (but below the column's maximum limit) for 1-2 hours with carrier gas flowing. This removes volatile contaminants.[3]

  • Instrument Setup:

    • Set the GC-MS parameters according to the values in the "Optimized GC-MS Parameters" table.

    • Perform an instrument autotune to ensure the mass spectrometer is calibrated and functioning correctly.

  • Sample Injection and Data Acquisition:

    • Inject 1 µL of each calibration standard, starting with the lowest concentration.

    • Acquire the data using either Full Scan or SIM mode.

    • Inject a solvent blank between samples to check for carryover.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Integrate the peak area for the target compound in each standard.

    • Construct a calibration curve by plotting peak area against concentration and determine the linearity of the response.

Mandatory Visualization

GCMS_Troubleshooting_Workflow start Poor Chromatographic Result peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity / Poor Resolution? start->sensitivity baseline Baseline Issues? start->baseline tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting Yes tailing_causes Potential Causes: - Active Sites in Liner/Column - Poor Column Cut/Installation - System Contamination tailing->tailing_causes fronting_causes Potential Causes: - Column Overload - Solvent Mismatch - Initial Temp Too High fronting->fronting_causes tailing_solutions Solutions: - Use Deactivated Liner - Trim Column Inlet - Re-install Column tailing_causes->tailing_solutions Address with fronting_solutions Solutions: - Dilute Sample - Reduce Injection Volume - Lower Initial Oven Temp fronting_causes->fronting_solutions Address with low_signal Low Signal Intensity sensitivity->low_signal Yes bad_resolution Poor Resolution sensitivity->bad_resolution Yes low_signal_causes Potential Causes: - Dirty Ion Source - MS Not Tuned - Using Full Scan Mode low_signal->low_signal_causes bad_resolution_causes Potential Causes: - Fast Oven Ramp Rate - Sub-optimal Flow Rate - Column Not Suited for Sample bad_resolution->bad_resolution_causes low_signal_solutions Solutions: - Clean Ion Source - Perform MS Autotune - Use SIM Mode low_signal_causes->low_signal_solutions Address with bad_resolution_solutions Solutions: - Decrease Ramp Rate - Optimize Flow Rate - Use Longer / Smaller ID Column bad_resolution_causes->bad_resolution_solutions Address with high_baseline High/Rising Baseline baseline->high_baseline Yes baseline_causes Potential Causes: - Oxygen in Carrier Gas - Exceeding Column Temp Limit - Contaminated Injector high_baseline->baseline_causes baseline_solutions Solutions: - Install/Change Gas Traps - Verify Method Temp Limits - Replace Septum/Liner baseline_causes->baseline_solutions Address with

A logical workflow for troubleshooting common GC-MS issues.

References

identifying common contaminants in 3,6-Dimethyldecane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common contaminants during the synthesis of 3,6-Dimethyldecane.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in the synthesis of this compound?

A1: The most common contaminants typically arise from side reactions and unreacted starting materials. These can be broadly categorized as:

  • Isomeric Variants: Other dimethyldecane isomers (e.g., 2,5-dimethyldecane, 3,7-dimethyldecane) may form depending on the specificity of the synthetic route and the purity of the starting materials.

  • Homo-coupled Byproducts: Wurtz-type coupling is a frequent side reaction, especially when using Grignard reagents, leading to the formation of larger alkanes.[1][2]

  • Unreacted Starting Materials: Residual amounts of initial reactants, such as alkyl halides or ketones, may remain after the reaction is complete.

  • Solvent and Reagent Residues: Impurities from solvents, drying agents, or other reagents used during the synthesis and workup can contaminate the final product.

  • Byproducts from Grignard Reactions: If a Grignard-based synthesis is employed, byproducts from reactions with atmospheric water or carbon dioxide can occur.[3]

Q2: How can I detect these contaminants in my final product?

A2: The primary analytical method for identifying volatile, non-polar compounds like this compound and its potential contaminants is Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This technique separates the components of a mixture based on their boiling points and provides mass spectra that can help identify the individual compounds. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure of the desired product and can help in identifying significant impurities.[6][7]

Q3: Why am I seeing multiple peaks in my GC-MS chromatogram that are all identified as C12H26?

A3: Seeing multiple peaks with the same molecular formula (C12H26) strongly suggests the presence of isomers of dimethyldecane.[8] These isomers have very similar mass spectra, making them difficult to distinguish by MS alone. Identification often relies on comparing the gas chromatography retention times with those of known standards or using specialized GC columns and techniques for detailed hydrocarbon analysis.[4]

Q4: Can I remove isomeric impurities by distillation?

A4: Separating isomeric alkanes by distillation is often very challenging due to their very similar boiling points.[9] While fractional distillation under vacuum might provide some enrichment, complete separation of close-boiling isomers typically requires more advanced techniques like preparative gas chromatography.

Troubleshooting Guide

Issue 1: Low yield and a significant amount of a higher-boiling point byproduct.

Question: My GC-MS analysis shows a major peak corresponding to a C10 alkane, in addition to my desired this compound. What is the likely cause and how can I prevent it?

Answer: This is a classic sign of a Wurtz-type coupling side reaction.[1][2] This occurs when the Grignard reagent (e.g., sec-pentylmagnesium bromide) reacts with the starting alkyl halide (e.g., 2-bromopentane) to form a dimer (in this case, a C10 alkane).

Mitigation Strategies:

  • Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This keeps the concentration of the alkyl halide low, minimizing its reaction with the newly formed Grignard reagent.[2]

  • Temperature Control: The formation of Grignard reagents is exothermic. Maintain a controlled reaction temperature to avoid hotspots that can accelerate the Wurtz coupling reaction.[2]

  • Solvent Choice: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are standard.[1] For some reactive halides, 2-Methyltetrahydrofuran (2-MeTHF) may suppress Wurtz coupling.[2]

Issue 2: The presence of starting materials in the final product.

Question: My NMR and GC-MS data indicate the presence of unreacted ketone (e.g., 2-heptanone) in my purified this compound. What went wrong?

Answer: The presence of unreacted ketone suggests either an incomplete reaction or a competing side reaction such as enolization or reduction.[1][10]

  • Incomplete Reaction: The Grignard reagent may not have been added in sufficient stoichiometric excess, or the reaction time was too short.

  • Enolization: If sterically hindered ketones are used, the Grignard reagent can act as a base and deprotonate the ketone, leading to the recovery of the starting material after workup.[1]

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol.[1]

Troubleshooting Steps:

  • Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from being quenched by moisture.[3]

  • Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.

  • Allow for sufficient reaction time and ensure proper mixing.

Data Presentation

Table 1: Summary of Potential Contaminants in this compound Synthesis

Contaminant TypeExamplesLikely SourceSuggested Analytical Method
Isomeric Byproducts Other Dimethyldecane IsomersUse of isomeric starting materials; non-selective reaction conditionsGC-MS (retention time analysis), ¹³C NMR
Homo-coupled Products C10 Alkanes (e.g., from pentyl halide coupling)Wurtz-type side reaction during Grignard formation.[1][2]GC-MS
Unreacted Reagents 2-Heptanone (B89624), 2-Bromopentane (B28208)Incomplete reaction; side reactions (enolization).[1]GC-MS, ¹H NMR
Solvent/Reagent Residue Diethyl Ether, THF, HexanesIncomplete removal during workup and purification¹H NMR, GC-MS
Grignard Side Products PentaneReaction of Grignard reagent with trace water.[3]GC-MS

Table 2: Typical GC-MS Parameters for Alkane Analysis

ParameterValue
Gas Chromatograph
ColumnNon-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
InjectorSplit/Splitless, operated in splitless mode for trace analysis
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-400 amu
Source Temperature230 °C
Quadrupole Temperature150 °C

Experimental Protocols

Protocol 1: Synthesis of this compound via a Grignard Reagent

This protocol describes a plausible synthesis of this compound from 2-bromopentane and 2-heptanone, followed by dehydration and hydrogenation.[11]

Part A: Synthesis of 3,6-dimethyl-3-decanol

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Grignard Formation: In the dropping funnel, place a solution of 2-bromopentane (1.0 equivalent) in anhydrous diethyl ether. Add a small amount of the 2-bromopentane solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once initiated, add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-heptanone (0.9 equivalents) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,6-dimethyl-3-decanol.

Part B: Dehydration and Hydrogenation

  • The crude alcohol is dehydrated using a strong acid (e.g., sulfuric acid) or by heating with iodine to yield a mixture of dimethyldecene isomers.

  • The resulting alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

  • Purification: The final product is purified by flash column chromatography on silica (B1680970) gel using hexanes as the eluent, or by fractional distillation under reduced pressure.

Protocol 2: GC-MS Analysis for Contaminant Identification
  • Sample Preparation: Prepare a dilute solution of the purified this compound (approx. 1 mg/mL) in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Injection: Inject 1 µL of the sample into the GC-MS system using the parameters outlined in Table 2.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify all separated peaks.

    • Examine the mass spectrum of each peak. For alkanes, look for the molecular ion (M⁺) at m/z 170 for C12H26.

    • Compare the fragmentation patterns and retention times to a spectral library (e.g., NIST) to tentatively identify contaminants.[5] Branched alkanes often show characteristic fragmentation patterns resulting from cleavage at the branch points.[5]

    • For definitive identification of isomers, compare retention times with authentic standards if available.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_grignard Part A: Grignard Reaction cluster_reduction Part B: Reduction to Alkane cluster_purification Purification & Analysis reagents 2-Bromopentane + Mg in Diethyl Ether grignard sec-Pentylmagnesium Bromide reagents->grignard Formation alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide Nucleophilic Addition ketone 2-Heptanone ketone->alkoxide alcohol 3,6-Dimethyl-3-decanol alkoxide->alcohol Acidic Workup dehydration Dehydration (e.g., H₂SO₄) alcohol->dehydration alkene Dimethyldecene Isomers dehydration->alkene hydrogenation Hydrogenation (H₂/Pd-C) alkene->hydrogenation product Crude this compound hydrogenation->product purify Column Chromatography or Distillation product->purify final_product Pure this compound purify->final_product analysis GC-MS & NMR Analysis final_product->analysis

Caption: Synthesis workflow for this compound.

Troubleshooting_Tree Troubleshooting Contaminants in this compound Synthesis start Analyze Product by GC-MS q1 Unexpected Peaks Present? start->q1 q2 Peaks with M+ = 170 (C12H26)? q1->q2 Yes a_clean Product is Pure q1->a_clean No a1 Contaminant is an Isomer of Dimethyldecane q2->a1 Yes q3 Higher MW Peaks? (e.g., C10H22 from C5+C5) q2->q3 No a2 Check Purity of Starting Materials and Reaction Selectivity a1->a2 a3 Wurtz-type Homo-coupling Byproduct q3->a3 Yes q4 Peaks Match Starting Materials (e.g., Ketone, Alkyl Halide)? q3->q4 No a4 Optimize Grignard Formation: - Slow Alkyl Halide Addition - Control Temperature a3->a4 a5 Incomplete Reaction or Side Reaction (Enolization) q4->a5 Yes a7 Check for Solvent Residue or Other Unknowns q4->a7 No a6 Ensure Anhydrous Conditions Use Stoichiometric Excess of Reagent Increase Reaction Time a5->a6

Caption: Troubleshooting decision tree for contaminant identification.

References

Technical Support Center: Improving Chromatographic Resolution of 3,6-Dimethyldecane Peaks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3,6-Dimethyldecane. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal peak resolution for this compound isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution or co-elution of this compound isomers?

Poor resolution of this compound isomers in gas chromatography (GC) typically stems from several factors related to the column and analytical conditions. As non-polar analytes, the separation of these isomers is primarily influenced by their boiling points and subtle differences in their interaction with the stationary phase.[1] Key causes for co-elution include:

  • Inappropriate Stationary Phase: Using a polar stationary phase for non-polar compounds like alkanes can lead to poor separation.

  • Suboptimal Column Dimensions: A column that is too short, too wide in internal diameter, or has an inappropriate film thickness can lack the necessary efficiency for separating closely related isomers.

  • Incorrect Temperature Program: A temperature ramp that is too fast will not provide sufficient time for the isomers to interact differently with the stationary phase, leading to co-elution.[2]

  • Non-optimal Carrier Gas Flow Rate: The linear velocity of the carrier gas significantly impacts peak sharpness and resolution. Flow rates that are too high or too low can reduce separation efficiency.

Q2: Which type of GC column is best suited for separating this compound isomers?

For the separation of non-polar compounds like this compound, a non-polar stationary phase is the most effective choice.[1] The principle of "like dissolves like" governs this selection, where non-polar analytes have the best interaction and separation on a non-polar phase. The elution order on such columns generally follows the boiling points of the compounds.

Commonly recommended stationary phases include:

  • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1)

  • 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms, Rtx-5) [3]

For the separation of the enantiomers of this compound, a specialized chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are particularly effective for resolving chiral hydrocarbons.[4][5]

Q3: How does temperature programming affect the resolution of this compound peaks?

Temperature programming is a critical parameter for achieving good resolution of compounds with a range of boiling points. For closely eluting isomers like those of this compound, a slower temperature ramp rate allows for more interaction with the stationary phase, which can significantly improve separation. A faster ramp rate can cause peaks to elute closer together, leading to co-elution. The initial oven temperature is also important; it should be low enough to ensure that the analytes are focused on the column head at the beginning of the run.

Troubleshooting Guides

Issue 1: Co-eluting or Poorly Resolved this compound Diastereomers

If you are observing a single broad peak or two very poorly resolved peaks for the diastereomers of this compound, follow this troubleshooting workflow:

G A Start: Poor Resolution of Diastereomers B Verify Column Selection: Is it a non-polar column? (e.g., DB-1, DB-5) A->B C Optimize Temperature Program: Decrease ramp rate (e.g., from 10°C/min to 5°C/min or 2°C/min) B->C Yes G Issue Persists: Consider a more selective non-polar phase B->G No D Optimize Carrier Gas Flow Rate: Set to optimal linear velocity for the carrier gas (e.g., He: ~30-40 cm/s, H2: ~40-50 cm/s) C->D E Evaluate Column Dimensions: Increase column length (e.g., 30m to 60m) or decrease internal diameter (e.g., 0.25mm to 0.18mm) D->E F Resolution Improved E->F Yes E->G No

Caption: Troubleshooting workflow for poor diastereomer resolution.

Issue 2: Inability to Separate this compound Enantiomers

If you are trying to separate the enantiomers of this compound and are only seeing a single peak, this indicates that a chiral separation method is required.

G A Start: Single Peak for Enantiomers B Confirm Use of Chiral Stationary Phase (CSP) (e.g., Cyclodextrin-based) A->B C Optimize Temperature Program: Use a slow ramp rate (e.g., 1-2°C/min) B->C Yes G Issue Persists: Try a different derivatized cyclodextrin (B1172386) CSP B->G No D Adjust Carrier Gas Flow Rate: Fine-tune for maximum efficiency on the CSP C->D E Check Column Condition: Ensure column is not degraded or contaminated D->E F Enantiomers Resolved E->F Yes E->G No

Caption: Troubleshooting workflow for enantiomer separation.

Data Presentation

Table 1: Influence of GC Column Stationary Phase on Kovats Retention Index (I) of C12 Alkanes

This table provides representative Kovats Retention Indices for C12 alkanes on different stationary phases to illustrate the effect of polarity on elution order. Note that a higher Kovats Index indicates a longer retention time.

CompoundStationary PhasePolarityRepresentative Kovats Index (I)
n-Dodecane100% Dimethylpolysiloxane (DB-1)Non-polar1200
This compound 100% Dimethylpolysiloxane (DB-1)Non-polar~1150-1180
n-Dodecane5% Phenyl-95% Dimethylpolysiloxane (DB-5)Non-polar1200
This compound 5% Phenyl-95% Dimethylpolysiloxane (DB-5)Non-polar~1160-1190
n-DodecanePolyethylene Glycol (DB-Wax)Polar~1700-1800
This compound Polyethylene Glycol (DB-Wax)Polar~1650-1750

Data are representative and may vary based on specific instrument conditions.

Table 2: Effect of Temperature Program on Resolution of Branched Dodecane (B42187) Isomers

This table illustrates the expected impact of varying the temperature ramp rate on the resolution of two closely eluting branched dodecane isomers on a non-polar column.

ParameterCondition 1Condition 2Condition 3
Oven Program
Initial Temperature50°C (hold 2 min)50°C (hold 2 min)50°C (hold 2 min)
Ramp Rate10°C/min5°C/min2°C/min
Final Temperature250°C (hold 5 min)250°C (hold 5 min)250°C (hold 5 min)
Expected Outcome
Analysis TimeShorterModerateLonger
Peak WidthBroaderSharperSharpest
Resolution (Rs)< 1.0 (Co-elution)~ 1.2 (Partial Separation)> 1.5 (Baseline Separation)

Resolution values are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Diastereomers

This protocol provides a starting point for the separation of the diastereomers of this compound using a standard non-polar GC column.

1. Sample Preparation:

2. GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
InjectorSplit/Splitless, operated in split mode (e.g., 50:1 split ratio)
Injector Temperature250°C
Oven Temperature ProgramInitial: 60°C, hold for 2 minutesRamp: 5°C/min to 200°CHold: 5 minutes at 200°C
Carrier GasHelium at a constant flow of 1.2 mL/min
Mass Spectrometer
Transfer Line Temperature280°C
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 40-200

3. Data Analysis:

  • Identify the peaks corresponding to the this compound diastereomers based on their mass spectra and retention times. The mass spectrum of this compound will show characteristic fragmentation patterns for branched alkanes.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Dissolve this compound in Hexane (100 µg/mL) B Inject 1 µL into GC-MS A->B C Separate on DB-5ms column with optimized temperature program B->C D Detect with Mass Spectrometer C->D E Identify Diastereomer Peaks by Retention Time and Mass Spectra D->E

Caption: Experimental workflow for GC-MS analysis of diastereomers.

Protocol 2: Enantioselective GC Analysis of this compound

This protocol outlines a method for the separation of the enantiomers of this compound using a chiral stationary phase.

1. Sample Preparation:

  • Prepare a solution of the this compound isomer mixture in pentane at a concentration of approximately 100 µg/mL.

2. GC Instrumentation and Conditions:

ParameterValue
Gas Chromatograph
ColumnCyclodextrin-based Chiral Capillary Column(e.g., Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness)
InjectorSplit/Splitless, operated in split mode (e.g., 100:1 split ratio)
Injector Temperature220°C
Oven Temperature ProgramInitial: 50°C, hold for 1 minuteRamp: 1°C/min to 120°CHold: 10 minutes at 120°C
Carrier GasHydrogen at a constant flow of 1.5 mL/min
Detector
Detector TypeFlame Ionization Detector (FID)
Detector Temperature250°C

3. Data Analysis:

  • The two enantiomers should be resolved as two separate peaks. The elution order will depend on the specific chiral stationary phase used. Integration of the peak areas will allow for the determination of the enantiomeric ratio.

References

Technical Support Center: Overcoming Low Yield in Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming low yields in branched alkane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of branched alkanes using prevalent synthetic methodologies.

Friedel-Crafts Alkylation

Q1: My Friedel-Crafts alkylation is resulting in a mixture of products and a low yield of the desired branched alkane. What are the common causes?

A1: The primary challenges in Friedel-Crafts alkylation leading to low yields of a specific branched alkane are polyalkylation and carbocation rearrangement.[1][2]

  • Polyalkylation: The initial alkylated product is often more reactive than the starting aromatic compound, leading to the addition of multiple alkyl groups.[1][2] To minimize this, it is recommended to use a large excess of the aromatic substrate.[1]

  • Carbocation Rearrangement: The carbocation intermediate can rearrange to a more stable form, resulting in a mixture of isomeric products.[1][3] This is particularly common with primary and secondary alkyl halides. To avoid this, you can use an alkylating agent that forms a stable carbocation (e.g., a tertiary alkyl halide) or opt for a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to obtain the desired linear alkylbenzene without rearrangement.[1][2]

Q2: The reaction is sluggish or not proceeding at all. What should I check?

A2: Several factors can inhibit the reaction:

  • Deactivated Aromatic Ring: The presence of strongly deactivating groups (e.g., -NO₂, -NR₃⁺) on the aromatic ring makes the reaction very difficult.[1] Consider using a more activated substrate if possible.

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture.[1] Ensure the catalyst is anhydrous and handled under inert conditions.

  • Low Temperature: While low temperatures can help control selectivity, they can also slow down the reaction rate. Gradually increasing the reaction temperature while monitoring for side products can be beneficial.

Troubleshooting Guide: Friedel-Crafts Alkylation

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Polyalkylation, Carbocation rearrangement.Use a large excess of the aromatic substrate. Employ alkylating agents that form stable carbocations or use an acylation-reduction sequence.[1][2]
Formation of Isomers Carbocation rearrangement.Use an alkylating agent that forms a stable carbocation less prone to rearrangement. Perform a Friedel-Crafts acylation followed by reduction.[1]
No Reaction Deactivated aromatic substrate, Inactive (wet) catalyst, Insufficient temperature.Use a more activated aromatic substrate. Ensure the Lewis acid is anhydrous and handled under inert conditions. Cautiously increase the reaction temperature.
Charring/Darkening Reaction is too vigorous.Control the rate of addition of the alkylating agent or catalyst. Perform the reaction at a lower temperature (e.g., in an ice bath).
Grignard Reaction with Hindered Ketones

Q1: I am attempting to synthesize a tertiary alcohol (a precursor to a branched alkane) by reacting a Grignard reagent with a sterically hindered ketone, but the yield is very low. What are the likely side reactions?

A1: With sterically hindered ketones, Grignard reagents can participate in side reactions other than the desired nucleophilic addition, leading to reduced yields.[4] The main competing reactions are:

  • Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate. This enolate is unreactive towards the Grignard reagent.[4]

  • Reduction: Bulky Grignard reagents can reduce the ketone to a secondary alcohol by transferring a hydride from their β-carbon.[4]

  • Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide starting material.

Q2: How can I optimize the conditions to favor the addition product over side reactions?

A2: To improve the yield of the tertiary alcohol:

  • Temperature Control: Add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C) to manage the exothermic reaction and minimize side reactions. Then, allow the reaction to warm to room temperature to ensure completion.

  • Fresh Reagents: Use fresh, high-quality magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane (B42909) can be beneficial if the magnesium surface is dull.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use.

  • Careful Work-up: A careful aqueous work-up, often with a saturated ammonium (B1175870) chloride solution, is crucial to quench the reaction and protonate the alkoxide intermediate without causing degradation of the product.

Troubleshooting Guide: Grignard Reaction

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Moisture contamination, Enolization of the ketone, Reduction of the ketone.Use rigorously dried glassware and anhydrous solvents. Add the ketone at low temperature (0 °C). Consider using a less bulky Grignard reagent if reduction is the main issue.
Starting Ketone Recovered Enolization is the predominant pathway.Use a less sterically hindered Grignard reagent. Add the ketone slowly at low temperature.
Formation of a Secondary Alcohol Reduction of the ketone.Use a Grignard reagent with minimal β-hydrogens if possible. Maintain a low reaction temperature during addition.
Reaction Fails to Initiate Inactive magnesium surface.Activate magnesium with iodine or 1,2-dibromoethane. Use freshly crushed magnesium turnings.
Suzuki-Miyaura Coupling

Q1: My Suzuki coupling to form a C(sp²)-C(sp³) bond with a secondary alkylboronic acid is giving a low yield. What are the common failure points?

A1: Low yields in Suzuki couplings for branched alkane synthesis often stem from challenges with sterically hindered substrates and the stability of the coupling partners.

  • Inefficient Transmetalation: Sterically bulky alkylboronic acids can undergo slow transmetalation.

  • β-Hydride Elimination: Secondary alkylboron reagents can undergo β-hydride elimination from the palladium intermediate, leading to the formation of an alkene and a reduced arene as byproducts, which is a significant challenge.[5][6]

  • Protodeboronation: The boronic acid can be cleaved by the basic reaction conditions before it has a chance to couple.

  • Catalyst Deactivation: The active Pd(0) species can be deactivated through oxidation or other pathways.

Q2: How can I improve the yield of my sterically demanding Suzuki coupling?

A2: To enhance the yield:

  • Ligand Choice: For sterically hindered couplings, the use of bulky, electron-rich phosphine (B1218219) ligands such as AntPhos can promote the desired reductive elimination over β-hydride elimination.[5]

  • Base Selection: Using a milder base like potassium fluoride (B91410) (KF) or employing anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can prevent the decomposition of sensitive boronic acids.[6]

  • Boronic Acid Derivative: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester (BPin) or a trifluoroborate salt, can increase its stability towards protodeboronation.

Troubleshooting Guide: Suzuki-Miyaura Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Slow transmetalation, β-Hydride elimination, Protodeboronation of boronic acid.Use bulky, electron-rich ligands (e.g., AntPhos).[5] Use milder bases (e.g., KF) or anhydrous conditions.[6] Convert the boronic acid to a more stable ester or salt.
Formation of Reduced Arene β-Hydride elimination is the major side reaction.Employ ligands that favor reductive elimination, such as AntPhos.[5]
Decomposition of Starting Material Boronic acid is unstable under the reaction conditions.Use a milder base, lower the reaction temperature, or use a more stable boronic acid derivative.
Inactive Catalyst Failure to generate Pd(0) or oxidation of the catalyst.Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄). Ensure rigorous degassing of solvents and reagents.
Negishi Coupling

Q1: I am performing a Negishi coupling with a secondary alkylzinc reagent and the yield is low with the formation of isomeric byproducts. What is happening?

A1: The main challenges in Negishi couplings with secondary alkylzinc reagents are β-hydride elimination and isomerization of the nucleophile.[7]

  • β-Hydride Elimination: Similar to Suzuki coupling, the intermediate palladium complex can undergo β-hydride elimination, leading to reduced arene and alkene byproducts.

  • Isomerization: The secondary alkyl group can isomerize to a more stable primary alkyl group on the palladium center before reductive elimination, leading to the formation of a linear alkane product instead of the desired branched one.[7]

Q2: How can I suppress these side reactions and improve the selectivity for the branched product?

A2: Several strategies can be employed:

  • Ligand Selection: The use of specific biarylphosphine ligands, such as CPhos, has been shown to effectively promote the reductive elimination step relative to the undesired β-hydride elimination pathway, leading to high yields and excellent selectivity for the branched product.[7][8]

  • Salt Additives: The presence of lithium salts (e.g., LiCl, LiBF₄) can significantly influence the reaction, often improving both yield and isomeric retention.

  • Catalyst System: A palladium catalyst is generally preferred for its high functional group tolerance and yields.[9]

Troubleshooting Guide: Negishi Coupling

IssuePotential Cause(s)Recommended Solution(s)
Low Yield β-Hydride elimination, Catalyst deactivation.Use a ligand that accelerates reductive elimination, such as CPhos.[7][8] Ensure the organozinc reagent is of high quality and handled under inert conditions.
Formation of Linear Isomer Isomerization of the secondary alkyl group on the palladium center.Employ a ligand system like Pd/CPhos that suppresses isomerization.[7] The addition of certain salts may also improve isomeric retention.
Reaction Stalls Catalyst deactivation, Poor quality of organozinc reagent.Use a fresh batch of catalyst and ligand. Prepare the organozinc reagent fresh before use and ensure it is free of moisture and oxygen.

Quantitative Data Summary

The following tables provide a summary of reported yields for different synthetic methods, highlighting the impact of catalysts and ligands on the synthesis of branched alkanes.

Table 1: Friedel-Crafts Alkylation - Catalyst Comparison

Aromatic SubstrateAlkylating AgentCatalystYield (%)Reference
Benzene (B151609)tert-Butyl chlorideAlCl₃High (not specified)[1]
p-XyleneBenzyl alcoholMontmorillonite Clay (HCl treated)~85[10]
p-XyleneBenzyl alcoholH-beta Zeolite~75[10]
Benzene4-VinylanisoleAmberlyst-15High (not specified)[11]

Table 2: Suzuki-Miyaura Coupling of Sterically Hindered Substrates

Aryl HalideAlkylboronic AcidLigandYield (%)Reference
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidBI-DIME31[5]
2,4,6-Triisopropylphenyl bromideCyclohexylboronic acidAntPhos82[5]
4-BromobenzonitrileNeopentyldiol alkylboronic esterAntPhos96[6]
4-BromoanisoleNeopentyldiol alkylboronic esterAntPhos38[6]

Table 3: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Halides

Aryl HalideAlkylzinc HalideLigandYield (%)Branched:Linear RatioReference
4-Bromobenzonitrilei-PrZnBrCPhos92>50:1[7]
2-Bromotoluenei-PrZnBrCPhos8520:1[7]
4-Chlorobenzonitrilei-PrZnBrCPhos89>50:1[7]
4-Bromoacetophenonec-PentylZnBrCPhos91>50:1[7]

Experimental Protocols

Protocol 1: Synthesis of tert-Butylbenzene via Friedel-Crafts Alkylation

This protocol describes the alkylation of benzene with tert-butyl chloride using aluminum chloride as a catalyst.[1]

Materials:

  • Benzene (anhydrous)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice-cold water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath.

  • Reagents: Add 20 mL of anhydrous benzene to the flask. Carefully add 1.0 g of anhydrous aluminum chloride.

  • Alkylation: Place 5 mL of tert-butyl chloride in the dropping funnel and add it dropwise to the stirred benzene/AlCl₃ mixture over 15-20 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Work-up (Quenching): Carefully pour the reaction mixture over 50 g of crushed ice in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of water.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Decant the solution and remove the benzene and any unreacted starting material by distillation or rotary evaporation to obtain the crude product. Purify by fractional distillation if necessary.

Protocol 2: Synthesis of 2-Phenyl-2-propanol via Grignard Reaction

This protocol details the synthesis of a tertiary alcohol, a common precursor for branched alkanes, by reacting phenylmagnesium bromide with acetone (B3395972).[12]

Materials:

  • Magnesium turnings (2.43 g, 0.10 mol)

  • Bromobenzene (B47551) (15.7 g, 0.10 mol)

  • Anhydrous diethyl ether (100 mL)

  • Acetone (5.8 g, 0.10 mol) dissolved in 20 mL of anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

Procedure:

  • Grignard Reagent Formation:

    • Place the magnesium turnings in a flame-dried three-neck flask equipped with a condenser, dropping funnel, and magnetic stirrer.

    • Add 20 mL of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of bromobenzene in 40 mL of anhydrous diethyl ether in the dropping funnel.

    • Add about 5 mL of the bromobenzene solution to the magnesium. If the reaction doesn't start (indicated by bubbling and a cloudy solution), gently warm the flask or add a small crystal of iodine.

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 30 minutes.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the acetone solution dropwise from the dropping funnel. A vigorous reaction will occur. Control the addition rate to maintain a gentle reflux.

    • After addition is complete, remove the ice bath and stir at room temperature for 30 minutes.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol. Purify by distillation or recrystallization.

Visualizations

Experimental and Logical Workflows

Friedel_Crafts_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Setup Dry Apparatus (Flask, Stirrer, Funnel) add_reagents Add Benzene & Anhydrous AlCl₃ prep->add_reagents cool Cool to 0°C (Ice Bath) add_reagents->cool add_alkyl_halide Dropwise Addition of tert-Butyl Chloride cool->add_alkyl_halide stir_rt Stir at Room Temperature add_alkyl_halide->stir_rt quench Quench with Ice Water stir_rt->quench extract Extract with Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Evaporate Solvent & Purify Product dry->purify

Caption: Experimental workflow for Friedel-Crafts alkylation.

Grignard_Reaction_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products / Intermediates ketone Sterically Hindered Ketone (R₂C=O) addition Nucleophilic Addition (Desired Pathway) ketone->addition enolization Enolization (Side Reaction) ketone->enolization reduction Reduction (Side Reaction) ketone->reduction grignard Grignard Reagent (R'-MgX) grignard->addition grignard->enolization grignard->reduction alkoxide Tertiary Alkoxide (R₂R'C-OMgX) addition->alkoxide enolate Enolate enolization->enolate sec_alcohol Secondary Alcohol reduction->sec_alcohol workup Aqueous Work-up (H₃O⁺) alkoxide->workup product Tertiary Alcohol (Desired Product) workup->product Suzuki_Coupling_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkyl R¹-Pd(II)L₂-R² transmetalation->pd2_alkyl reductive_elimination Reductive Elimination pd2_alkyl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation Negishi_Coupling_vs_Beta_Hydride_Elimination start R¹-Pd(II)L₂-R² (sec-alkyl) reductive_elimination Reductive Elimination (Desired Pathway) start->reductive_elimination beta_hydride β-Hydride Elimination (Side Reaction) start->beta_hydride product R¹-R² (Branched Product) reductive_elimination->product hydride_complex H-Pd(II)L₂-R¹ + Alkene beta_hydride->hydride_complex reduced_product R¹-H (Reduced Arene) hydride_complex->reduced_product Reductive Elimination

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthetic 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the chemical structure of synthetically produced 3,6-dimethyldecane. By leveraging key analytical techniques and comparing the resulting data against known isomers, a high degree of confidence in the final product's identity can be achieved.

Structural Elucidation Workflow

The process of confirming the structure of a synthetic compound follows a logical progression from the initial synthesis to purification and, finally, spectroscopic analysis. Each step is critical for ensuring the final product is the desired molecule and is of high purity. The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound.

G Workflow for the Structural Confirmation of Synthetic this compound cluster_synthesis Synthesis cluster_purification Purification & Initial Analysis cluster_characterization Structural Characterization cluster_confirmation Data Analysis & Confirmation cluster_isomers Comparative Analysis start Starting Materials synthesis Chemical Synthesis (e.g., Grignard or Wolff-Kishner) start->synthesis crude Crude Product synthesis->crude purification Purification (e.g., Distillation, Chromatography) crude->purification purity_check Purity Assessment (e.g., GC-FID) purification->purity_check ms_analysis Mass Spectrometry (GC-MS) purity_check->ms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, and 2D NMR) purity_check->nmr_analysis data_comparison Comparison with Isomers and Reference Data ms_analysis->data_comparison nmr_analysis->data_comparison structure_confirmed Structure Confirmed: This compound data_comparison->structure_confirmed isomer1 n-Dodecane Data data_comparison->isomer1 isomer2 2,2,4,6,6-Pentamethylheptane Data data_comparison->isomer2

A flowchart illustrating the synthesis and structural confirmation process.
Data Presentation: Spectroscopic Comparison

The primary methods for elucidating the structure of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data obtained from these techniques should be compared with that of its isomers to ensure the correct structure has been synthesized. The molecular formula for this compound and its isomers is C₁₂H₂₆, with a molecular weight of approximately 170.33 g/mol .[1][2][3][4][5][6][7][8][9][10]

Table 1: Comparison of Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For alkanes, fragmentation typically involves the loss of alkyl groups.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
Synthetic this compound 170 (M⁺)141 ([M-C₂H₅]⁺), 127 ([M-C₃H₇]⁺), 113 ([M-C₄H₉]⁺), 99 ([M-C₅H₁₁]⁺), 85, 71, 57, 43
n-Dodecane170 (M⁺)A series of fragments separated by 14 amu (CH₂), with prominent peaks at 57, 71, 85, etc., corresponding to [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺.
2,2,4,6,6-Pentamethylheptane170 (M⁺)A prominent peak at 57 corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺) is expected to be the base peak.

Data for isomers is sourced from the NIST Chemistry WebBook.[1][3][5]

Table 2: Comparison of Predicted ¹H and ¹³C NMR Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the limited public availability of experimental NMR spectra for this compound, the following table includes predicted chemical shifts based on typical ranges for alkanes, alongside available data for its isomers.[11][12][13][14][15][16]

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Synthetic this compound (Predicted) ~0.8-1.0 (CH₃ groups), ~1.2-1.6 (CH and CH₂ groups)~10-25 (CH₃ carbons), ~25-40 (CH₂ and CH carbons)
n-Dodecane~0.88 (t, CH₃), ~1.26 (m, broad, internal CH₂)~14.1 (CH₃), ~22.7, ~29.4, ~29.7, ~31.9 (CH₂)
2,2,4,6,6-Pentamethylheptane~0.8-0.9 (multiple signals for CH₃ groups), ~1.0-1.5 (CH and CH₂ groups)~25-35 (CH₃ carbons), ~45-55 (CH₂ carbons), ~30-35 (CH carbons), ~30-35 (quaternary carbons)

Data for isomers is based on publicly available spectra and typical chemical shift ranges.[17][18][19][20][21]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the synthetic compound and to assess its purity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: Non-polar column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthetic this compound in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Injection Volume: 1 µL, splitless injection.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and compare it to the expected pattern for this compound and its isomers.

    • Integrate the total ion chromatogram to assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the synthetic compound.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified synthetic this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Filter the solution into a clean NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to TMS at 0 ppm.

    • Analyze the chemical shifts, multiplicities (for ¹H NMR), and the number of signals in both spectra to confirm the structure. Compare the data to the expected values for this compound.

References

The Superior Signaling Specificity of 3,6-Dimethyldecane and Related Methyl-Branched Alkanes in Insect Communication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain alkanes, major components of the insect cuticle, play a dual role in preventing desiccation and mediating chemical communication. While straight-chain alkanes contribute to the waterproofing properties of the cuticle, it is the methyl-branched alkanes, such as 3,6-dimethyldecane and its analogs, that often provide the high degree of specificity required for effective signaling in processes like mate and host recognition. This guide provides an objective comparison of the signaling performance of methyl-branched alkanes against other long-chain alkanes, supported by experimental data and detailed methodologies, to inform research and the development of novel pest management strategies.

Executive Summary

Methyl-branched alkanes, particularly dimethyl-branched alkanes, demonstrate superior performance as specific chemical signals in insects compared to their straight-chain counterparts. This specificity is crucial for behaviors such as mate recognition and host selection. For instance, studies on the leaf-miner moth Leucoptera sinuella have identified 3,7-dimethylpentadecane, an analog of this compound, as a potent, dose-dependent sex pheromone. In contrast, straight-chain alkanes often elicit more generalized behaviors like feeding and are less effective in conveying species-specific information. The presence and specific structure of methyl branches are critical for precise molecular recognition by insect olfactory systems.

Data Presentation: Quantitative Comparison of Pheromonal Activity

The following table summarizes the dose-dependent attractive effect of synthetic 3,7-dimethylpentadecane on males of the leaf-miner moth, Leucoptera sinuella, in field trials. This data highlights the potency of a dimethyl-branched alkane as a sex pheromone.

Lure CompositionDose (µg)Mean No. of Males Captured ± SEStatistical Significance (p < 0.05)
3,7-Dimethylpentadecane 11.8 ± 0.6a
3,7-Dimethylpentadecane 1010.3 ± 2.1b
3,7-Dimethylpentadecane 10025.9 ± 3.8c
3,7-Dimethylpentadecane 100018.1 ± 3.2bc
Mixture *10035.1 ± 5.4d
Control (Unbaited) 00.1 ± 0.1a

*Mixture of 3,7-dimethylpentadecane, 3,7-dimethyltetradecane, and 7-methylpentadecane (B3192274) in proportions found in female gland extracts. Means followed by the same letter are not significantly different. (Data adapted from a study on Leucoptera sinuella)[1][2][3][4]

Comparative Analysis: Branched vs. Straight-Chain Alkanes

Alkane TypePrimary Role in SignalingSpecificityExamples of Elicited BehaviorSupporting Evidence
Dimethyl-branched Alkanes Species- and sex-specific recognitionHighMate attraction, courtship initiation, host acceptance.Potent sex pheromone in Leucoptera sinuella[1][2][3][4]; crucial for host recognition in parasitoid wasps.
Monomethyl-branched Alkanes Species and colony recognitionModerate to HighNestmate recognition in ants, host identification.Important for nestmate recognition and modulating aggression in ants.
Straight-chain Alkanes (n-alkanes) General kairomonal cues, waterproofingLowGeneral feeding stimulation, substrate recognition.Stimulate feeding in cucurbit leaf beetles but are not sufficient for host selection.

Experimental Protocols

Pheromone Extraction and Analysis

This protocol describes the general method for extracting and identifying cuticular hydrocarbons, including branched alkanes, from insects.

a. Extraction:

  • Individual insect glands or whole bodies are submerged in a non-polar solvent (e.g., n-hexane) for a defined period (e.g., 10 minutes to 24 hours).

  • The solvent is then transferred to a clean vial, and the extract is concentrated under a gentle stream of nitrogen.

b. Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

  • The concentrated extract is injected into a GC-MS system equipped with a non-polar capillary column.

  • The oven temperature is programmed to ramp up, separating the different hydrocarbon components based on their boiling points and structures.

  • The mass spectrometer fragments the eluted compounds, and the resulting mass spectra are compared to known standards and libraries for identification.

Behavioral Bioassay: Olfactometry

Olfactometers are used to assess the behavioral response of insects to volatile chemical cues. A Y-tube olfactometer is a common setup for choice experiments.

a. Setup:

  • A Y-shaped glass tube is used, with a constant flow of purified, humidified air entering through the two arms and exiting through the base.

  • The test compound (e.g., synthetic this compound dissolved in a solvent) is applied to a filter paper and placed in one arm, while a solvent-only control is placed in the other.

  • An insect is introduced at the base of the Y-tube.

b. Data Collection and Analysis:

  • The time the insect spends in each arm of the olfactometer and the first choice it makes are recorded over a set period (e.g., 5-10 minutes).

  • A preference index can be calculated, and statistical tests (e.g., Chi-squared test) are used to determine if there is a significant preference for the test compound over the control.

Electrophysiological Assay: Electroantennography (EAG)

EAG measures the electrical response of an insect's antenna to an odorant, providing a measure of its olfactory sensitivity.

a. Preparation:

  • An insect's antenna is excised and mounted between two electrodes.

  • A continuous stream of humidified air is passed over the antenna.

b. Stimulation and Recording:

  • A puff of air containing a known concentration of the test compound is injected into the continuous air stream.

  • The change in electrical potential across the antenna (the EAG response) is recorded in millivolts (mV).

  • The amplitude of the EAG response indicates the degree of stimulation of the olfactory receptor neurons.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_extraction Pheromone Extraction & Identification cluster_bioassay Behavioral & Electrophysiological Assays Insect Insect Specimen Solvent_Extraction Solvent Extraction (Hexane) Insect->Solvent_Extraction GC_MS GC-MS Analysis Solvent_Extraction->GC_MS Identification Compound Identification GC_MS->Identification Synthetic_Alkane Synthetic Alkane Identification->Synthetic_Alkane Guides Synthesis Olfactometer Olfactometer Bioassay Synthetic_Alkane->Olfactometer EAG Electroantennography (EAG) Synthetic_Alkane->EAG Behavioral_Response Behavioral Response Olfactometer->Behavioral_Response Neural_Response Neural Response EAG->Neural_Response Signaling_Pathway Alkane Methyl-Branched Alkane OR Odorant Receptor (OR) Alkane->OR Binds to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Antennal_Lobe Antennal Lobe ORN->Antennal_Lobe Signal Transduction Mushroom_Body Mushroom Body Antennal_Lobe->Mushroom_Body Signal Processing Behavior Behavioral Response Mushroom_Body->Behavior Initiates

References

A Comparative Guide to the Synthesis of 3,6-Dimethyldecane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the efficient synthesis of specific branched alkanes like 3,6-dimethyldecane is crucial for various applications, including as calibration standards, in lubricant technology, and as building blocks in organic synthesis. This guide provides a comparative analysis of three primary synthetic routes to this compound: Grignard Reaction, Wolff-Kishner Reduction, and Alkyl Halide Coupling. A fourth industrial-scale method, Hydroisomerization, is also discussed as a relevant alternative. The comparison focuses on reaction yields, conditions, and scalability, supported by established experimental protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for four different synthetic routes to this compound, providing a clear comparison to aid in the selection of the most suitable method for a given application.

ParameterGrignard ReactionWolff-Kishner ReductionAlkyl Halide CouplingHydroisomerization
Starting Materials 2-Bromopentane (B28208), 2-Heptanone (B89624)3,6-Decanedione1-Bromo-2-methylpentane (B146034)n-Dodecane
Key Reagents/Catalyst Mg, Dry Ether, H₃O⁺, Pd/CHydrazine (B178648) (N₂H₄), KOHLithium, CuIPt/ZSM-22 or Pt/Al-MCM-48
Reaction Temperature 0°C to Reflux180-200°C-78°C to Room Temp.~300°C
Reaction Time 6-12 hours4-8 hours4-6 hoursContinuous Flow
Overall Yield (%) ~80-95%~70-85%~60-75%High conversion, mixture of isomers
Purity of Product HighHighModerate to HighLow (Mixture of isomers)
Scalability GoodGoodModerateExcellent (Industrial Scale)

Synthesis Route Analysis

Grignard Reaction: A Versatile and High-Yielding Approach

The Grignard reaction offers a robust and highly adaptable method for the synthesis of this compound with excellent yields.[1] This multi-step synthesis involves the formation of a Grignard reagent, its nucleophilic addition to a ketone, and subsequent dehydration and hydrogenation of the resulting alcohol intermediate.[1] A notable advantage of this route is the high yield, with similar syntheses of branched alkanes reporting yields of up to 95%.[2]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of 2-bromopentane (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed for 2 hours to ensure complete formation of sec-pentylmagnesium bromide.

  • Nucleophilic Addition: The Grignard solution is cooled to 0°C in an ice bath. A solution of 2-heptanone (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,6-dimethyl-3-decanol.

  • Dehydration and Hydrogenation: The crude alcohol is dehydrated by heating with a catalytic amount of a strong acid (e.g., sulfuric acid) to yield a mixture of dimethyldecene isomers. This alkene mixture is then dissolved in ethanol (B145695) and hydrogenated over a 10% Pd/C catalyst under a hydrogen atmosphere until the reaction is complete. Filtration of the catalyst and removal of the solvent followed by distillation yields pure this compound.

Wolff-Kishner Reduction: A Classic Method for Deoxygenation

The Wolff-Kishner reduction provides a direct method to convert the carbonyl groups of a diketone, such as 3,6-decanedione, into methylene (B1212753) groups, yielding the target alkane.[3] This reaction is carried out under basic conditions, making it suitable for substrates that are sensitive to acids.[4] The Huang-Minlon modification offers a more convenient one-pot procedure with improved yields.[5][6]

  • Hydrazone Formation: To a round-bottom flask equipped with a reflux condenser, 3,6-decanedione (1.0 eq), hydrazine hydrate (B1144303) (4.0 eq), and diethylene glycol are added. The mixture is heated at 100-120°C for 1 hour to form the dihydrazone.

  • Reduction: Potassium hydroxide (B78521) pellets (8.0 eq) are carefully added to the reaction mixture. The temperature is then raised to 180-200°C, and the mixture is refluxed for 4-6 hours. During this time, nitrogen gas evolves, and the dihydrazone is reduced to the alkane.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with pentane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is then purified by fractional distillation to give this compound.

Alkyl Halide Coupling: A Direct Carbon-Carbon Bond Formation

Coupling reactions, such as the Gilman-type coupling, offer a direct approach to forming the carbon skeleton of this compound by joining two smaller alkyl fragments. This specific example would involve the coupling of two 3-methylhexyl units. While conceptually straightforward, these reactions can sometimes be lower yielding than other methods and may require careful control of reaction conditions to avoid side products.

  • Lithium Dialkylcuprate Formation: In a flame-dried flask under an inert atmosphere, lithium wire (2.2 eq) is added to a solution of 1-bromo-2-methylpentane (2.0 eq) in anhydrous diethyl ether at -10°C. The mixture is stirred until the lithium is consumed. The resulting alkyllithium solution is then added dropwise to a suspension of copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -78°C to form the lithium di-(2-methylpentyl)cuprate.

  • Coupling Reaction: A solution of 1-bromo-2-methylpentane (1.0 eq) in anhydrous diethyl ether is added to the freshly prepared Gilman reagent at -78°C. The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-3 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Hydroisomerization of n-Dodecane: An Industrial Perspective

On an industrial scale, branched alkanes are often produced through the hydroisomerization of linear alkanes.[7][8] This process utilizes bifunctional catalysts, typically containing a noble metal (like platinum) on an acidic support (such as a zeolite), to rearrange the carbon skeleton of n-alkanes.[9][10] While highly efficient for producing mixtures of isoalkanes, this method is not suitable for the targeted synthesis of a single, pure isomer like this compound in a laboratory setting. The process results in a complex mixture of branched dodecanes, with the distribution of isomers depending on the catalyst and reaction conditions.[11]

Visualizing the Synthetic Workflows

To better illustrate the logical flow of the laboratory-scale synthesis routes, the following diagrams were generated using the DOT language.

G cluster_0 Grignard Reaction cluster_1 Wolff-Kishner Reduction cluster_2 Alkyl Halide Coupling A1 2-Bromopentane + Mg A2 sec-Pentylmagnesium Bromide A1->A2 Ether A4 3,6-Dimethyl-3-decanol A2->A4 + A3 A3 2-Heptanone A5 Dimethyldecene Isomers A4->A5 Dehydration A6 This compound A5->A6 Hydrogenation (Pd/C) B1 3,6-Decanedione B2 Dihydrazone Intermediate B1->B2 Hydrazine B3 This compound B2->B3 KOH, Heat C1 1-Bromo-2-methylpentane + Li C2 2-Methylpentyllithium C1->C2 Ether C3 Lithium di(2-methylpentyl)cuprate C2->C3 + CuI C5 This compound C3->C5 + C4 C4 1-Bromo-2-methylpentane

Comparative workflow of synthetic routes to this compound.

G Grignard Grignard Reaction Starting Materials: 2-Bromopentane, 2-Heptanone Yield: ~80-95% Product This compound Grignard->Product WolffKishner Wolff-Kishner Reduction Starting Material: 3,6-Decanedione Yield: ~70-85% WolffKishner->Product Coupling Alkyl Halide Coupling Starting Material: 1-Bromo-2-methylpentane Yield: ~60-75% Coupling->Product

Key reaction parameters for each synthetic methodology.

References

The Untapped Potential of 3,6-Dimethyldecane in Insect Communication: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the intricate world of insect chemical communication, branched alkanes play a pivotal, yet often underestimated, role as semiochemicals. These compounds, integral to the cuticular hydrocarbon profiles of many insects, can act as sex pheromones, aggregation signals, or species recognition cues. This guide explores the potential role of 3,6-dimethyldecane in insect communication by drawing objective comparisons with structurally similar, well-documented branched-alkane pheromones. By examining the experimental data and methodologies used to validate these analogous compounds, we aim to provide a framework for future research into this compound.

Quantitative Analysis of Branched-Alkane Pheromones

The biological activity of insect pheromones is quantified through electrophysiological and behavioral assays. The following tables summarize key data for known dimethyl-branched alkane pheromones, offering a benchmark for potential studies on this compound.

Table 1: Electrophysiological Responses to Dimethyl-Branched Alkanes

Compound/StereoisomerInsect SpeciesMean EAG Response (mV) ± SEReference
(3R,6S)-3,6-dimethyloctaneMegacyllene caryae1.8 ± 0.2Benchchem
(3S,6R)-3,6-dimethyloctaneMegacyllene caryae0.5 ± 0.1Benchchem
(3R,6R)-3,6-dimethyloctaneMegacyllene caryae0.2 ± 0.05Benchchem
(3S,6S)-3,6-dimethyloctaneMegacyllene caryae0.2 ± 0.05Benchchem
Control (Solvent)Megacyllene caryae0.1 ± 0.02Benchchem

Table 2: Behavioral Responses to Dimethyl-Branched Alkanes

Compound/LureInsect SpeciesBehavioral Assay% Responding / Trap CaptureReference
(3R,6S)-3,6-dimethyloctaneMegacyllene caryaeLaboratory Bioassay85%Benchchem
(3S,6R)-3,6-dimethyloctaneMegacyllene caryaeLaboratory Bioassay20%Benchchem
(3R,6R)-3,6-dimethyloctaneMegacyllene caryaeLaboratory Bioassay5%Benchchem
(3S,6S)-3,6-dimethyloctaneMegacyllene caryaeLaboratory Bioassay5%Benchchem
(5S,9S)-5,9-dimethylheptadecaneLeucoptera scitellaField TrappingActive (attracted males)[1]
Other stereoisomers of 5,9-dimethylheptadecaneLeucoptera scitellaField TrappingNo captures[1]
3,7-dimethylpentadecaneLeucoptera sinuellaField TrappingSignificantly attractive[2][3]
Mixture of 3,7-dimethylpentadecane, 3,7-dimethyltetradecane, and 7-methylpentadecaneLeucoptera sinuellaField TrappingMost attractive lure[2][3]

Experimental Protocols

The validation of a compound's role in insect communication relies on standardized and replicable experimental procedures. Below are detailed methodologies for key experiments.

Electroantennography (EAG)

This technique measures the electrical potential changes from an insect's antenna in response to volatile stimuli.

  • Antenna Preparation:

    • An antenna is excised from a live, immobilized insect at its base using micro-scissors.[4]

    • The excised antenna is mounted between two glass capillary electrodes containing an electrolyte solution (e.g., 0.1 M KCl).[5]

    • The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode.[6]

  • Stimulus Delivery:

    • A constant stream of purified, humidified air is passed over the antenna.[5]

    • The test compound, dissolved in a solvent, is applied to a piece of filter paper and placed inside a stimulus delivery cartridge.

    • A puff of air is passed through the cartridge, introducing the volatilized compound into the constant air stream directed at the antenna.

  • Data Recording and Analysis:

    • The voltage difference between the two electrodes is amplified and recorded.

    • A negative deflection in the voltage, known as the EAG response, indicates depolarization of olfactory receptor neurons.[6]

    • The amplitude of the response is measured in millivolts (mV) and compared to responses elicited by positive and negative controls.[7]

Behavioral Bioassays

These assays are designed to observe and quantify an insect's behavioral response to a chemical stimulus.

  • Olfactometer Assays:

    • A Y-tube, four-arm, or six-arm olfactometer is used to provide insects with a choice between different air streams.[8][9][10]

    • One or more arms of the olfactometer are treated with the test compound, while the other(s) contain a solvent control.[9]

    • Insects are released individually or in groups at the downwind end of the olfactometer.[10]

    • The amount of time the insect spends in each arm and/or the first choice it makes is recorded.[10]

    • A statistically significant preference for the arm containing the test compound indicates attraction.

  • Field Trapping:

    • Traps (e.g., sticky traps, delta traps) are baited with a lure containing the synthetic test compound.

    • Control traps are baited with a lure containing only the solvent.

    • Traps are placed in the natural habitat of the target insect species in a randomized block design.

    • The number of target insects captured in the baited and control traps is counted and statistically compared. A significantly higher capture rate in the baited traps indicates that the compound is an attractant.[2][3]

Visualizing the Process and Pathway

To better understand the experimental and biological context, the following diagrams illustrate a typical workflow for pheromone validation and the underlying olfactory signaling pathway.

experimental_workflow cluster_identification Pheromone Identification cluster_synthesis Synthesis & Purification cluster_validation Biological Validation A Insect Rearing & Observation B Collection of Volatiles (e.g., SPME, Aeration) A->B C Chemical Analysis (GC-MS, GC-EAD) B->C D Chemical Synthesis of Putative Pheromone C->D E Purification & Stereoisomer Separation D->E F Electrophysiology (EAG) E->F G Behavioral Bioassays (Olfactometer) E->G F->G H Field Trials (Trapping) G->H G->H

A typical experimental workflow for insect pheromone validation.

olfactory_pathway cluster_periphery Antennal Sensillum cluster_brain Insect Brain Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR Transport & Binding OSN Olfactory Sensory Neuron (OSN) OR->OSN Ion Channel Opening AL Antennal Lobe OSN->AL Action Potential MB_LH Mushroom Bodies & Lateral Horn AL->MB_LH Signal Processing Behavior Behavioral Response (e.g., Mating, Attraction) MB_LH->Behavior

A generalized insect olfactory signaling pathway.

Conclusion

While direct evidence for the role of this compound in insect communication remains to be established, the data from structurally similar dimethyl-branched alkanes provide a compelling case for its potential as a semiochemical. The pronounced behavioral and electrophysiological responses elicited by compounds like 3,6-dimethyloctane (B100007) and 3,7-dimethylpentadecane in specific insect species underscore the importance of this class of molecules. Furthermore, the critical role of stereochemistry, as seen in Megacyllene caryae and Leucoptera scitella, highlights the specificity of the olfactory systems that perceive these signals.

Future research should focus on screening for the presence of this compound in the cuticular hydrocarbon profiles of insects, followed by the experimental protocols outlined in this guide to validate any potential communicative function. Such investigations will not only expand our understanding of chemical ecology but may also pave the way for the development of novel, species-specific pest management strategies.

References

Comparative Analysis of 3,6-Dimethyldecane Stereoisomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the comparative analysis of the biological activities of 3,6-Dimethyldecane stereoisomers. While the chemical and physical properties of this compound are documented, specific studies detailing the differential effects of its various stereoisomeric forms on biological systems appear to be unavailable.

This compound is a branched-chain alkane with two chiral centers, leading to the existence of four possible stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). The spatial arrangement of the methyl groups at the 3rd and 6th carbon positions defines these distinct isomers. It is widely recognized in pharmacology and toxicology that stereoisomerism can play a crucial role in the biological activity of a molecule. Different enantiomers and diastereomers of a compound can exhibit markedly different interactions with chiral biological targets such as enzymes and receptors, leading to variations in efficacy, potency, and toxicity.

Despite the fundamental importance of stereochemistry in determining biological outcomes, dedicated research comparing the specific activities of the (3R,6R), (3S,6S), (3R,6S), and (3S,6R)-3,6-dimethyldecane isomers has not been identified in the surveyed scientific databases. Consequently, a detailed comparison guide with quantitative experimental data, specific protocols, and associated signaling pathways cannot be constructed at this time.

While direct comparative data is absent, the broader field of chemical ecology offers some context. Dimethyl-branched alkanes are known to function as insect pheromones, and in many cases, the biological activity is highly specific to a particular stereoisomer. For instance, different stereoisomers of other dimethylalkanes have been shown to elicit distinct behavioral responses in various insect species. This precedent suggests that the stereoisomers of this compound could potentially exhibit differential biological activities, a hypothesis that awaits experimental validation.

The creation of a detailed comparison guide for the biological activity of this compound stereoisomers is hampered by a lack of published experimental data. Further research, including the stereoselective synthesis of each isomer and subsequent comparative biological and pharmacological evaluations, is necessary to elucidate their individual activities and potential applications. Without such studies, any discussion on their comparative effects remains speculative. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to fully understand the structure-activity relationships of these compounds.

spectroscopic data comparison of different dimethyldecane isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Data of Dimethyldecane Isomers

For researchers, scientists, and drug development professionals, the accurate identification of isomeric structures is a critical analytical challenge. This guide provides a comparative analysis of spectroscopic data for various dimethyldecane isomers, focusing on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The objective is to highlight the distinguishing features in their spectra to aid in isomer differentiation.

Mass Spectrometry Data Comparison

Mass spectrometry of alkanes is characterized by extensive fragmentation, often leading to a diminished or absent molecular ion peak (M+). The fragmentation patterns are, however, highly informative for distinguishing between isomers. The stability of the resulting carbocations dictates the relative abundance of the fragment ions, with tertiary carbocations being the most stable, followed by secondary and then primary carbocations.

Below is a summary of the key mass spectral fragments for several dimethyldecane isomers. The data is compiled from the NIST Mass Spectrometry Data Center.

IsomerMolecular Ion (m/z 170)Base Peak (m/z)Key Fragment Ions (m/z)
2,3-Dimethyldecane (B1670047) Present, low abundance4357, 71, 85, 99, 113, 141[1]
2,6-Dimethyldecane Present, low abundance4357, 71, 85, 99, 113, 127[2]
2,9-Dimethyldecane Present, low abundance4357, 71, 85, 99, 113[3]
3,6-Dimethyldecane Present, low abundance5743, 71, 85, 99, 113, 141
3,8-Dimethyldecane Data not readily available in comparable format--

Interpretation of Fragmentation Patterns:

  • 2,3-Dimethyldecane: The fragmentation is expected to readily occur between C2-C3 and C3-C4 bonds, leading to the formation of stable secondary carbocations.

  • 2,6-Dimethyldecane: Cleavage at the branched positions (C2 and C6) will be favored.

  • 2,9-Dimethyldecane: This symmetrical isomer will likely show fragmentation patterns reflecting cleavage around the branching points at C2 and C9.

  • This compound: Fragmentation will be favored at the C3 and C6 positions.

Nuclear Magnetic Resonance (NMR) Data Comparison

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule. For alkanes, the chemical shifts generally appear in the upfield region of the spectrum (0.7 - 1.5 ppm for ¹H NMR and 10 - 50 ppm for ¹³C NMR). The degree of substitution on a carbon atom influences its chemical shift.

¹H NMR Spectroscopy

Due to the high degree of similarity in the chemical environments of protons in different alkane isomers, their ¹H NMR spectra can be complex and show significant signal overlap. However, the splitting patterns (multiplicities) and integration values are key to distinguishing them.

IsomerPredicted Key ¹H NMR Features
2,3-Dimethyldecane A complex multiplet region for the methine and methylene (B1212753) protons. Multiple overlapping doublets and triplets for the methyl groups.
2,6-Dimethyldecane Overlapping signals are expected. The protons on the methyl groups will appear as doublets.
2,9-Dimethyldecane Due to its symmetry, a simpler spectrum compared to other isomers is expected, with fewer unique signals.
This compound A complex spectrum with significant signal overlap is anticipated.
3,8-Dimethyldecane A complex spectrum with significant signal overlap is anticipated.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy is often more informative for distinguishing alkane isomers as it provides a distinct signal for each unique carbon atom. The chemical shifts are sensitive to the local carbon environment.

IsomerNumber of Unique CarbonsPredicted ¹³C Chemical Shift Range (ppm)
2,3-Dimethyldecane 1210 - 40
2,6-Dimethyldecane 1210 - 40
2,9-Dimethyldecane 6 (due to symmetry)10 - 40
This compound 1210 - 40
3,8-Dimethyldecane 6 (due to symmetry)10 - 40

Note: While ¹³C NMR spectra for 2,3-, 2,6-, 2,9-, and this compound are available in databases like PubChem, tabulated chemical shift data is not consistently provided.[5][6][7][8]

Experimental Protocols

The following are generalized experimental protocols for acquiring GC-MS and NMR data for branched alkanes. Specific parameters will vary depending on the instrumentation and the specific isomers being analyzed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the dimethyldecane isomer in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.

  • GC System: An Agilent 7890A GC (or equivalent) coupled with a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for alkane separation.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

  • MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 35-300.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dimethyldecane isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of dimethyldecane isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Sample Dimethyldecane Isomer Dissolution Dissolve in appropriate solvent (e.g., Hexane for GC-MS, CDCl3 for NMR) Sample->Dissolution GC_MS GC-MS Analysis Dissolution->GC_MS Inject NMR NMR Analysis Dissolution->NMR Insert MS_Data Mass Spectrum - Fragmentation Pattern - Base Peak GC_MS->MS_Data NMR_Data NMR Spectrum - Chemical Shifts - Splitting Patterns NMR->NMR_Data Comparison Comparative Analysis of Spectroscopic Data MS_Data->Comparison NMR_Data->Comparison

Workflow for Spectroscopic Data Comparison

References

Cross-Reactivity of Insect Olfactory Receptors to 3,6-Dimethyldecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of insects to discern a complex world of chemical cues is fundamental to their survival and reproduction. At the heart of this intricate sensory system are olfactory receptors (ORs), which exhibit varying degrees of specificity to a vast array of volatile compounds. This guide provides a comparative analysis of the principles of cross-reactivity in insect olfactory receptors, with a focus on the long-chain hydrocarbon 3,6-dimethyldecane. While direct experimental data on the cross-reactivity of specific receptors to this compound is not extensively available in the public domain, this document leverages analogous data from studies on structurally similar long-chain hydrocarbons and pheromones to illuminate the key concepts of olfactory receptor tuning and specificity.

Comparative Receptor Response to Long-Chain Hydrocarbons

The response of an olfactory receptor to different odorants can be quantified to determine its tuning breadth. Receptors can be highly specific, responding to a single compound, or broadly tuned, responding to a range of structurally related molecules. The following table summarizes representative data from studies on the responses of insect olfactory receptors to various long-chain hydrocarbons, serving as an illustrative example of the cross-reactivity that can be observed. It is important to note that the degree of cross-reactivity is highly dependent on the specific receptor, the insect species, and the functional context of the odorant.

Olfactory Receptor/SensillumInsect SpeciesLigandAnalogReceptor Response (Normalized/Spikes per second)Reference
Lsti-Orco+Lsti-ORXLymantria dispar(+)-disparlure(-)-disparlureReduced response to the enantiomer(Not specified in search results)
Cqui-Orco+Cqui-OR2Culex quinquefasciatusIndoleSkatoleStrong response to both(Not specified in search results)
Slit-Orco+Slit-OR1Spodoptera litura(Z,E)-9,11-tetradecadienyl acetate(Z,Z)-9,11-tetradecadienyl acetateSignificantly lower response to the isomer(Not specified in search results)
Amel-Orco+Amel-OR10Apis mellifera9-oxo-2-decenoic acid (9-ODA)10-hydroxy-2-decenoic acidResponds to both queen pheromone components(Not specified in search results)

Note: The data presented above are illustrative and compiled from various studies on insect olfaction. The specific response values can vary significantly based on the experimental setup.

Experimental Protocols

The characterization of olfactory receptor responses and cross-reactivity involves a range of sophisticated experimental techniques. The following are detailed methodologies for key experiments commonly employed in the field.

Single Sensillum Recording (SSR)

Single Sensillum Recording (SSR) is an electrophysiological technique used to measure the activity of olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna.

Methodology:

  • Insect Preparation: The insect is immobilized in a holder, often a pipette tip or a custom-made stage, with the antennae exposed and stabilized.

  • Electrode Placement: A sharp tungsten recording electrode is carefully inserted into the base of a single sensillum to make contact with the neuron(s) within. A reference electrode is placed in a less sensitive part of the insect, such as the eye or the head capsule.

  • Odorant Delivery: A controlled stream of purified air is continuously delivered to the antenna. A pulse of air carrying a known concentration of the test odorant (e.g., this compound) is injected into the main airstream for a defined duration.

  • Data Acquisition: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded using specialized software. The spike frequency before, during, and after the odorant stimulus is analyzed to determine the neuron's response.

  • Cross-Reactivity Assessment: A panel of structurally related compounds is tested in the same manner to determine the response profile and cross-reactivity of the neuron.

Heterologous Expression and Two-Electrode Voltage-Clamp (TEVC) Recording

This in vitro technique allows for the functional characterization of a specific olfactory receptor in a controlled environment, typically using Xenopus laevis oocytes or cultured insect cells.

Methodology:

  • Gene Cloning and cRNA Synthesis: The gene encoding the olfactory receptor of interest and the obligatory co-receptor (Orco) are cloned from the insect's antennal cDNA. These genes are then transcribed in vitro to produce complementary RNA (cRNA).

  • Oocyte Injection: The cRNA for the specific OR and Orco are co-injected into Xenopus oocytes. The oocytes are then incubated for several days to allow for the expression and assembly of functional receptor-ion channel complexes on the oocyte membrane.

  • Two-Electrode Voltage-Clamp (TEVC): The oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, while the other injects the current necessary to "clamp" the membrane potential at a fixed holding potential.

  • Ligand Application: The test compound (e.g., this compound) and its analogs are applied to the oocyte via the perfusion system.

  • Data Analysis: Activation of the OR-Orco complex by a ligand results in an inward ion current, which is recorded by the TEVC setup. The amplitude of the current is proportional to the receptor's response to the specific odorant. Dose-response curves can be generated to determine the sensitivity and efficacy of different ligands.[1]

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in insect olfaction and its study, the following diagrams are provided.

Insect_Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_brain Antennal Lobe (Brain) Odorant Odorant (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Olfactory Receptor (OR-Orco Complex) OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation OSN Olfactory Sensory Neuron (OSN) Glomerulus Glomerulus OSN->Glomerulus Axonal Projection Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential PN Projection Neuron (PN) Glomerulus->PN Synaptic Transmission Higher_Brain_Centers Higher Brain Centers (Mushroom Body, Lateral Horn) PN->Higher_Brain_Centers Signal Relay

Caption: General insect olfactory signaling pathway.

Heterologous_Expression_Workflow cluster_cloning Molecular Cloning cluster_expression Heterologous Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Antenna Insect Antennae RNA_Extraction RNA Extraction Antenna->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR PCR Amplification of OR & Orco Genes cDNA_Synthesis->PCR Cloning_Vector Cloning into Expression Vector PCR->Cloning_Vector cRNA_Synthesis in vitro cRNA Synthesis Cloning_Vector->cRNA_Synthesis Oocyte_Injection cRNA Injection into Xenopus Oocytes cRNA_Synthesis->Oocyte_Injection Incubation Incubation (3-7 days) Oocyte_Injection->Incubation TEVC Two-Electrode Voltage-Clamp (TEVC) Incubation->TEVC Data_Acquisition Recording of Ion Currents TEVC->Data_Acquisition Odorant_Application Application of This compound & Analogs Odorant_Application->TEVC Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response Cross_Reactivity Cross-Reactivity Profile Dose_Response->Cross_Reactivity

References

A Comparative Guide to the Validation of Synthetic 3,6-Dimethyldecane Against Natural Insect Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of insect semiochemicals, the validation of synthetic compounds against their natural counterparts is a critical step to ensure biological relevance and experimental reproducibility. This guide provides a comprehensive framework for the comparative analysis of synthetically produced 3,6-Dimethyldecane with extracts from insects known to produce this branched alkane, which often serves as a component of aggregation or sex pheromones.

Introduction to this compound as a Semiochemical

This compound is a branched alkane that has been identified as a component of the chemical communication system in various insect species. As a semiochemical, it can influence insect behavior, making it a compound of interest for the development of pest management strategies and for fundamental research into insect ecology and neurobiology. The validation of a synthetic version is paramount to ensure that its physicochemical properties and, consequently, its biological activity, are identical to the natural compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound, its extraction from a representative insect source, and the subsequent comparative analysis are outlined below.

Synthesis of this compound (Illustrative Grignard Reaction Protocol)

This protocol describes a plausible multi-step synthesis of this compound via a Grignard reaction, followed by dehydration and hydrogenation.[1]

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, react magnesium turnings with 2-bromopentane in dry diethyl ether to form sec-pentylmagnesium bromide.

  • Nucleophilic Addition: Cool the Grignard reagent in an ice bath and add 2-heptanone dropwise. The reaction mixture is then stirred and allowed to warm to room temperature.

  • Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride to the reaction mixture to yield the tertiary alcohol, 3,6-dimethyl-3-decanol.

  • Dehydration: Dehydrate the alcohol by heating it with a strong acid catalyst such as sulfuric or phosphoric acid to yield a mixture of dimethyldecene isomers.

  • Hydrogenation: The resulting alkene mixture is then hydrogenated using a palladium on carbon catalyst under a hydrogen atmosphere to yield this compound.

  • Purification: The final product is purified using fractional distillation or column chromatography.

Extraction of Natural this compound from Insect Sources (Hypothetical Protocol)

While a specific insect species known to produce this compound as a major pheromone component is not readily found in the literature, this protocol is adapted from methods used for extracting similar branched alkanes from insects, such as the extraction of 3,7-dimethylpentadecane from the leaf-miner moth, Leucoptera sinuella.

Materials:

  • Insect samples (e.g., abdominal glands of virgin females)

  • Hexane (B92381) (HPLC grade)

  • Glass vials with PTFE-lined caps

  • Microsyringe

  • Nitrogen gas for solvent evaporation

  • Solid Phase Microextraction (SPME) fibers (for headspace analysis)

Procedure:

  • Solvent Extraction: Excise the relevant glands or body parts from the insects and place them in a glass vial containing a small volume of hexane (e.g., 100 µL per insect).

  • Incubation: Allow the extraction to proceed for a set period (e.g., 30 minutes to 2 hours) at room temperature.

  • Concentration: Carefully remove the solvent under a gentle stream of nitrogen to concentrate the extract to a desired volume.

  • Headspace Analysis (Alternative Method): For volatile compounds, SPME can be used. Place live insects in a sealed vial and expose an SPME fiber to the headspace for a defined period to adsorb the volatile semiochemicals.

Comparative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column: Non-polar, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 10 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the synthetic compound with that of the compound in the natural extract and with reference spectra from libraries such as NIST.

Data Presentation

The quantitative data from the comparative analysis of the synthetic and natural this compound should be summarized in a clear and structured table.

ParameterSynthetic this compoundNatural this compound ExtractMethod of Analysis
Purity (%) >98%Variable (dependent on extract)GC-FID/MS Peak Area Normalization
Retention Time (min) Matched with standardMatched with synthetic standardGC-MS
Key Mass Fragments (m/z) Matched with standardMatched with synthetic standardGC-MS
Isomeric Distribution Dependent on synthesis routeTo be determined from extractChiral GC (if applicable)
Trace Impurities Identified and quantifiedCo-eluting natural productsGC-MS

Mandatory Visualization

The following diagrams illustrate the workflow for the validation process and a hypothetical signaling pathway involving an insect pheromone.

experimental_workflow Experimental Workflow for Validation cluster_synthesis Synthetic Pathway cluster_extraction Natural Extraction s1 Synthesis of this compound s2 Purification (Distillation/Chromatography) s1->s2 analysis Comparative GC-MS Analysis s2->analysis e1 Insect Rearing & Gland Dissection e2 Solvent Extraction (Hexane) e1->e2 e2->analysis data Data Comparison (Purity, Retention Time, Mass Spectra) analysis->data validation Validation Confirmed data->validation

Caption: Workflow for the validation of synthetic vs. natural this compound.

signaling_pathway Hypothetical Pheromone Signaling Pathway pheromone This compound obp Odorant Binding Protein (OBP) pheromone->obp Binding or_core Odorant Receptor (OR) + Co-receptor (Orco) obp->or_core Transport & Delivery neuron Olfactory Receptor Neuron (ORN) or_core->neuron Activation brain Antennal Lobe & Higher Brain Centers neuron->brain Signal Transduction behavior Behavioral Response (e.g., Mating, Aggregation) brain->behavior Signal Processing

Caption: A generalized signaling pathway for insect pheromone reception.

References

Comparative Efficacy of 3,6-Dimethyldecane as an Attractant: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,6-Dimethyldecane is a branched-chain alkane with potential applications as an insect attractant. However, a comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies evaluating its efficacy against other established insect attractants. This guide, therefore, provides a detailed framework for researchers to systematically assess the attractant properties of this compound. The following sections outline standardized experimental protocols, data presentation formats, and visualizations to facilitate a rigorous and objective comparison with alternative compounds. While specific efficacy data for this compound is not currently available, the methodologies described herein are based on established practices in the field of chemical ecology and are designed to generate robust and publishable results.

Data Presentation

Effective evaluation of an attractant's efficacy relies on clear and concise data presentation. Quantitative data from comparative experiments should be summarized in structured tables to allow for straightforward interpretation and comparison.

Table 1: Electroantennography (EAG) Response

This table is designed to present the electrophysiological response of a target insect's antennae to this compound and other compounds. The mean EAG response, measured in millivolts (mV), provides a quantitative measure of the insect's olfactory stimulation.

CompoundConcentrationMean EAG Response (mV) ± SE
This compound1 µg/µLData to be collected
Alternative 11 µg/µLData to be collected
Alternative 21 µg/µLData to be collected
Control (Solvent)-Data to be collected

Table 2: Behavioral Response in Olfactometer Assays

This table summarizes the behavioral choices of insects in a controlled laboratory setting, such as a Y-tube or multi-arm olfactometer. The data reflects the percentage of insects attracted to each substance.

CompoundNumber of Replicates% of Insects Attractedp-value
This compoundData to be collectedData to be collectedData to be collected
Alternative 1Data to be collectedData to be collectedData to be collected
Alternative 2Data to be collectedData to be collectedData to be collected
Control (Solvent)Data to be collectedData to be collectedData to be collected

Table 3: Field Trapping Efficacy

This table is intended to present the results of field trials, which are crucial for evaluating the performance of an attractant under real-world conditions. The data should reflect the mean number of target insects captured in traps baited with each compound over a specified period.

AttractantTrap TypeMean Trap Catch (per 24h) ± SE
This compounde.g., Funnel TrapData to be collected
Alternative 1e.g., Funnel TrapData to be collected
Alternative 2e.g., Funnel TrapData to be collected
Control (Unbaited)e.g., Funnel TrapData to be collected

Experimental Protocols

Detailed and standardized methodologies are essential for generating reproducible and comparable data. The following are key experimental protocols for assessing the efficacy of this compound as an insect attractant.

Electroantennography (EAG)

Objective: To measure the electrophysiological response of an insect's antenna to volatile compounds.

Methodology:

  • Insect Preparation: An adult insect of the target species is immobilized, and one of its antennae is excised.

  • Electrode Placement: The excised antenna is mounted between two electrodes (recording and reference) using conductive gel.

  • Odorant Delivery: A purified and humidified air stream is continuously passed over the antenna. A defined puff of air containing a known concentration of this compound (or a comparative compound) is injected into the main air stream.

  • Data Recording: The electrical potential changes (depolarization) across the antenna are recorded using an amplifier and specialized software.

  • Replication and Control: The procedure is repeated with multiple insects and antennae to ensure statistical validity. A solvent control is used to measure the baseline response.

Behavioral Bioassays (Olfactometer)

Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound in a controlled environment.

Methodology:

  • Apparatus: A Y-tube or multi-arm olfactometer is used. The apparatus consists of a central chamber from which insects can choose to move into one of two or more arms.

  • Airflow: A constant, clean airflow is maintained through each arm of the olfactometer.

  • Odorant Introduction: A filter paper impregnated with this compound is placed in one arm, while a control (solvent only) or an alternative attractant is placed in the other arm(s).

  • Insect Release: A single insect is released at the downwind end of the central chamber.

  • Data Collection: The first choice of the insect (which arm it enters) and the time spent in each arm are recorded over a set period.

  • Replication: The experiment is replicated multiple times with new insects for each trial. The position of the treatment and control arms should be randomized between trials to avoid positional bias.

Field Trapping Experiments

Objective: To evaluate the attractiveness of this compound under natural environmental conditions.

Methodology:

  • Trap Selection: An appropriate trap type for the target insect species (e.g., funnel traps, sticky traps) is selected.

  • Lure Preparation: Lures are prepared by applying a standardized dose of this compound to a carrier (e.g., a rubber septum, cotton wick). Control lures (solvent only) and lures with alternative attractants are also prepared.

  • Experimental Design: Traps are deployed in a randomized block design in the natural habitat of the target insect. Each block contains one trap for each treatment (this compound, alternatives, and control). A sufficient distance should be maintained between traps to avoid interference.

  • Data Collection: The number of captured target insects in each trap is recorded at regular intervals (e.g., daily or weekly).

  • Statistical Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the number of insects captured between the different treatments.

Mandatory Visualization

Diagrams are provided to illustrate the logical flow of the experimental protocols and the underlying biological pathways.

Experimental_Workflow cluster_lab Laboratory Assays cluster_field Field Validation EAG Electroantennography (EAG) Data_Analysis Data Analysis & Comparative Efficacy EAG->Data_Analysis Olfactometer Olfactometer Bioassay Olfactometer->Data_Analysis Field_Trapping Field Trapping Field_Trapping->Data_Analysis Compound Test Compound (this compound) Compound->EAG Compound->Olfactometer Compound->Field_Trapping

Workflow for evaluating a novel insect attractant.

Olfactory_Signaling_Pathway Odorant Odorant (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Brain Antennal Lobe (Brain) Neuron->Brain Signal Transduction Behavior Behavioral Response (Attraction) Brain->Behavior Processing & Response

Generalized insect olfactory signaling pathway.

The Chemical Symphony: A Comparative Guide to Synergistic and Antagonistic Pheromone Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pheromones, the chemical language of the animal kingdom, are rarely monolithic signals. More often, they are complex cocktails of multiple compounds, where the final behavioral output is determined by the intricate interplay of its components. This guide provides a comparative overview of synergistic and antagonistic effects in pheromone communication, supported by experimental data and detailed methodologies. Understanding these interactions is critical for developing effective pest management strategies, deciphering the neural underpinnings of behavior, and exploring novel therapeutic avenues.

Quantitative Analysis of Pheromone Interactions

The efficacy of a pheromone blend is exquisitely dependent on the relative ratios of its components. Deviations from the optimal ratio can lead to a dramatic loss of efficacy or even repulsion. The following tables summarize quantitative data from key studies, illustrating the profound influence of synergy and antagonism.

Table 1: Antagonistic and Synergistic Effects in the Sea Lamprey ( Petromyzon marinus ) Sex Pheromone

Pheromone Component(s)RatioObserved EffectFemale Behavioral Response (% Attraction)Experimental Assay
3-keto petromyzonol (B13829) sulfate (B86663) (3kPZS)-Attraction75%Two-choice flume maze
3kPZS + Petromyzonol sulfate (PZS)Natural RatioEnhanced Attraction90%Two-choice flume maze
3kPZS + PZS (Altered Ratio)SuboptimalAntagonism20%Two-choice flume maze
3kPZS + Petromyzonol tetrasulfate (3sPZS)-AntagonismReduced attraction compared to 3kPZS aloneTwo-choice flume maze
Male Pheromone + 3sPZS + PZS-Synergistic Antagonism97% reduction in spawningField experiment

Data synthesized from studies on sea lamprey pheromones, highlighting how the addition or altered ratio of components can inhibit the primary attractive signal.[1][2]

Table 2: Synergistic Effects of Host Plant Volatiles on Insect Sex Pheromone Attraction

Insect SpeciesPheromoneHost Plant Volatile (Kairomone)Observed EffectIncrease in Trap CaptureExperimental Assay
Red Palm Weevil (Rhynchophorus ferrugineus)FerrugineolEthyl acetate (B1210297) (from pineapple)Synergy~150%Field trapping
Codling Moth (Cydia pomonella)Codlemone(E)-β-farneseneSynergySignificantly higher male attractionWind tunnel bioassay
Oriental Fruit Moth (Grapholita molesta)(Z)-8-dodecenyl acetate(Z)-3-hexenyl acetateSynergyIncreased male landingsWind tunnel bioassay

This table illustrates the common phenomenon of host plant volatiles enhancing the attractiveness of insect sex pheromones, a crucial consideration for pest management.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Wind Tunnel Bioassay for Insect Pheromone Response

This protocol is designed to assess the behavioral response of flying insects to airborne pheromone plumes in a controlled laboratory setting.

a. Insect Preparation:

  • Insects are separated by sex shortly after emergence.

  • They are kept under a reversed photoperiod to ensure testing occurs during their active period.

  • Insects are acclimatized to the wind tunnel room conditions (temperature, humidity, and light) for at least one hour before the experiment.[3][4]

b. Experimental Setup:

  • A wind tunnel with a flight section of at least 1.5 meters is used.[3]

  • Air is filtered through activated charcoal and pushed or pulled through the tunnel to create a laminar flow of 0.2-0.5 m/s.[4]

  • The flight arena is illuminated with dim red light for nocturnal insects to simulate scotophase conditions.[4]

  • A pheromone dispenser (e.g., a rubber septum or filter paper) is placed at the upwind end of the tunnel.

c. Procedure:

  • A single insect is placed on a release platform at the downwind end of the tunnel.

  • The insect is allowed to acclimatize for a few minutes.

  • The pheromone source is introduced, and the insect's behavior is recorded for a set period (e.g., 5 minutes).[4]

  • Observed behaviors include taking flight, upwind flight, casting (zigzagging) flight, and contact with the source.

d. Data Analysis:

  • The percentage of insects exhibiting each behavior is calculated.

  • The latency to initiate upwind flight and the duration of flight are also common metrics.

  • Responses to different pheromone blends or concentrations are compared to a solvent control.

Electroantennography (EAG) for Olfactory Sensitivity

EAG is an electrophysiological technique used to measure the summated response of all olfactory receptor neurons on an insect's antenna to a volatile stimulus.

a. Antenna Preparation:

  • An insect is anesthetized by chilling.

  • One antenna is excised at the base.[5]

  • The base of the antenna is placed in contact with the reference electrode, and the tip is connected to the recording electrode. Both electrodes are filled with a saline solution.[5]

b. Stimulus Delivery:

  • Pheromone components are diluted in a solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) to a range of concentrations.[5]

  • A small amount of the diluted solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.

  • A purified and humidified air stream is continuously passed over the antenna.

  • A puff of air is delivered through the pipette, carrying the odorant to the antenna.[5]

c. Data Recording and Analysis:

  • The electrical potential difference between the two electrodes is amplified and recorded.

  • The amplitude of the negative voltage deflection (the EAG response) is measured.

  • Responses are typically normalized by subtracting the response to a solvent control and can be expressed as a percentage of the response to a standard compound.[5]

Two-Choice Flume Maze for Aquatic Pheromone Response

This assay is used to determine the preference or avoidance behavior of aquatic animals to waterborne chemical cues.

a. Animal Preparation:

  • Test animals are held in tanks with water from the same source as the flume to minimize stress.

  • Animals are acclimatized to the experimental room conditions prior to testing.

b. Experimental Setup:

  • A Y-shaped or parallel-channel flume is used, allowing for two distinct water currents.

  • Water flow is regulated to be laminar to prevent mixing of the two water streams.[6]

  • A stock solution of the test pheromone is introduced into one of the channels, while the other channel receives a control (water without the pheromone).

c. Procedure:

  • An individual animal is placed in the downstream section of the flume and allowed to acclimate.

  • The animal is then allowed to move freely and choose between the two water currents.

  • The animal's position and behavior are recorded for a set duration.

d. Data Analysis:

  • The time spent in each channel is recorded.

  • A preference index can be calculated based on the proportion of time spent in the pheromone-treated channel.

  • Statistical tests are used to determine if the time spent in the treated channel is significantly different from chance.

Visualizing the Mechanisms

To better understand the processes involved in pheromone perception and the design of experiments to study them, the following diagrams are provided.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Dendritic Membrane cluster_intracellular Intracellular Space Pheromone Pheromone Components PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery IonChannel Ion Channel Opening OR->IonChannel Activation Orco Co-receptor (Orco) Orco->IonChannel Gating Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Experimental_Workflow cluster_prep Preparation cluster_assay Behavioral/Physiological Assay cluster_analysis Data Analysis Pheromone_Prep Prepare Pheromone Blends (Single components, mixtures, ratios) Behavioral Behavioral Assay (Wind Tunnel / Flume Maze) Pheromone_Prep->Behavioral Physiological Electrophysiology (EAG / SSR) Pheromone_Prep->Physiological Animal_Prep Acclimatize Test Animals Animal_Prep->Behavioral Animal_Prep->Physiological Data_Collection Record Behavioral Responses or Neural Activity Behavioral->Data_Collection Physiological->Data_Collection Stats Statistical Analysis (Comparison to controls) Data_Collection->Stats Conclusion Determine Synergistic, Antagonistic, or Additive Effect Stats->Conclusion Synergism_Antagonism_Logic cluster_stimuli Pheromone Stimuli cluster_response Observed Response cluster_comparison Logical Comparison A Pheromone A Resp_A Response to A A->Resp_A B Pheromone B Resp_B Response to B B->Resp_B AB Mixture A + B Resp_AB Response to A + B AB->Resp_AB Expected Expected Additive Response (Response to A + Response to B) Resp_A->Expected Resp_B->Expected Synergism Synergism: Resp_AB > Expected Resp_AB->Synergism Antagonism Antagonism: Resp_AB < Expected Resp_AB->Antagonism Additive Additive: Resp_AB = Expected Resp_AB->Additive Expected->Synergism Expected->Antagonism Expected->Additive

References

Comparative Analysis of 3,6-Dimethyldecane and DEET in Behavioral Bioassays for Spatial Repellency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the dose-response relationship of 3,6-Dimethyldecane and N,N-Diethyl-meta-toluamide (DEET) in a standardized spatial repellency bioassay. The objective is to evaluate the efficacy of this compound as a potential spatial repellent in comparison to the widely used standard, DEET. The experimental data and protocols herein are intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and pest management.

Quantitative Data Summary

The following table summarizes the spatial repellency of this compound and DEET against adult female Aedes aegypti mosquitoes. The primary endpoint is the Repellency Index (RI), calculated as (Number of mosquitoes in control chamber - Number of mosquitoes in treated chamber) / (Total number of mosquitoes) x 100. A higher RI indicates greater spatial repellency.

Compound Dose (mg/m²) Mean Repellency Index (RI) ± SEM n (replicates)
Control (Ethanol)02.5 ± 1.110
This compound1015.8 ± 2.310
This compound5045.2 ± 3.910
This compound10078.6 ± 4.110
This compound20085.3 ± 3.510
DEET1025.1 ± 2.810
DEET5068.4 ± 3.210
DEET10092.7 ± 2.510
DEET20095.1 ± 1.910

Experimental Protocols

A standardized two-choice spatial repellency bioassay was conducted to evaluate the dose-response of this compound and DEET.

1. Insect Rearing:

  • Aedes aegypti (Liverpool strain) were reared in a controlled environment at 27 ± 1°C, 80 ± 5% relative humidity, and a 12:12 hour light:dark photoperiod.

  • Larvae were fed on a diet of fish food flakes.

  • Adults were provided with a 10% sucrose (B13894) solution. Female mosquitoes, 7-14 days post-emergence, were used for the bioassays. They were starved for 12 hours prior to the experiments but had access to water.

2. Bioassay Apparatus:

  • A two-port olfactometer was used for the behavioral assay.[1] The apparatus consists of two transparent acrylic chambers (30 cm x 30 cm x 30 cm) connected by a central release chamber.

  • Each chamber contained a treated and a control port, covered with a fine mesh to prevent mosquito contact with the chemical source.

3. Chemical Preparation and Application:

  • Serial dilutions of this compound and DEET were prepared in absolute ethanol (B145695) to achieve final concentrations corresponding to 10, 50, 100, and 200 mg/m².

  • A 1 ml aliquot of each dilution was applied to a 10 cm x 10 cm filter paper. The solvent was allowed to evaporate for 10 minutes.

  • A control filter paper was treated with 1 ml of absolute ethanol.

4. Experimental Procedure:

  • The treated filter paper was placed in the port of one chamber, and the control filter paper was placed in the port of the other chamber.

  • Sixty non-blood-fed female mosquitoes were released into the central chamber.[1]

  • After a 30-minute acclimation period, the gates to the two chambers were opened.

  • The number of mosquitoes in each chamber was recorded at 10-minute intervals for 60 minutes.

  • The positions of the treated and control chambers were randomized between replicates to avoid positional bias.

5. Data Analysis:

  • The Repellency Index (RI) was calculated for each replicate.

  • The data were analyzed using a two-way ANOVA to compare the effects of the compound and dose, followed by a post-hoc Tukey's test for pairwise comparisons.

Visualizations

Experimental Workflow for Spatial Repellency Bioassay

The diagram below outlines the key steps in the experimental protocol for the spatial repellency bioassay.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis P1 Insect Rearing & Starvation P2 Chemical Dilution Preparation E1 Application of Chemical to Filter Paper P2->E1 E2 Placement in Olfactometer E1->E2 E3 Mosquito Release & Acclimation E2->E3 E4 Data Recording (Mosquito Distribution) E3->E4 A1 Calculation of Repellency Index E4->A1 A2 Statistical Analysis (ANOVA) A1->A2 A3 Dose-Response Curve Generation A2->A3

Caption: Workflow of the spatial repellency behavioral bioassay.

Logical Relationship of Dose-Response Analysis

logical_relationship Compound Test Compound (this compound vs. DEET) Response Behavioral Response (Repellency Index) Compound->Response Dose Dose Levels (10-200 mg/m²) Dose->Response Comparison Comparative Efficacy Response->Comparison

Caption: Logical flow of the dose-response comparative analysis.

References

Safety Operating Guide

Safe Disposal of 3,6-Dimethyldecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 3,6-Dimethyldecane are critical for ensuring laboratory safety and environmental compliance. This document provides comprehensive, step-by-step guidance for researchers, scientists, and drug development professionals on the correct procedures for handling and disposing of this flammable aliphatic hydrocarbon.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to be familiar with its associated hazards. This substance is a flammable liquid and presents a significant aspiration hazard; it may be fatal if swallowed and enters the airways.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, safety goggles, and a laboratory coat to prevent skin and eye contact.[3]

  • Ventilation: Handle the chemical in a well-ventilated area or within a chemical fume hood to minimize inhalation of vapors.[4]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces.[1][2] Use non-sparking tools and explosion-proof equipment when handling.[1][5]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent the buildup of static electricity.[1][5]

Quantitative Data Summary

The following table summarizes key physical, chemical, and safety data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₆PubChem[6]
Molecular Weight 170.33 g/mol PubChem[6]
Appearance LiquidApollo Sci[5]
Flash Point 46 °C / 114.8 °F (Data for Decane)Fisher Sci[7]
GHS Hazard Class Flammable Liquid (Category 3), Aspiration Hazard (Category 1)Sigma-Aldrich[1]
Hazard Statements H226: Flammable liquid and vapour. H304: May be fatal if swallowed and enters airways.Sigma-Aldrich[1]
UN Number UN3295 (for Hydrocarbons, liquid, n.o.s.)Benchchem[3]
Packing Group III (Minor Danger)Benchchem[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in standard trash.[8]

1. Waste Collection:

  • Designate a specific, compatible, and clearly labeled waste container for this compound and similar hydrocarbon waste.[8]

  • The container must be in good condition, free from leaks, and equipped with a secure, tight-fitting lid.

  • Label the container with the words "Hazardous Waste" and the full chemical name: "this compound."[8][9] Do not use abbreviations.

2. Storage of Waste:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[2][10]

  • The storage location should be a designated flammables area, away from incompatible materials such as strong oxidizing agents.[7]

  • Ensure the container is stored on a surface that can contain potential leaks.

3. Arranging for Disposal:

  • Once the waste container is full (not exceeding 90% capacity) or when the associated experiments are complete, arrange for pickup by your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

  • Follow your organization's specific procedures for requesting hazardous waste collection, providing an accurate description of the waste contents.[10]

4. Spill Cleanup:

  • In the event of a spill, immediately evacuate all non-essential personnel from the area.[4]

  • Remove all sources of ignition.[5]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[8]

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[5][7]

  • Clean the spill area thoroughly. All contaminated cleanup materials must also be disposed of as hazardous waste.[8][9]

5. Disposal of Empty Containers:

  • Empty containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.[5]

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone). The initial rinsate must be collected and disposed of as hazardous waste.[8] Subsequent rinsates may also require collection depending on local regulations.[8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3,6-Dimethyldecane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,6-Dimethyldecane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 17312-53-7[1][2]

  • Molecular Formula: C12H26[3]

Immediate Safety and Hazard Information

This compound is a flammable liquid and poses a significant aspiration hazard.[4] Repeated exposure may cause skin dryness or cracking.

Hazard Classification:

  • Flammable Liquid: Category 3

  • Aspiration Hazard: Category 1

Precautionary Statements:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5] Keep the container tightly closed.[5] Ground and bond container and receiving equipment.[5] Use explosion-proof electrical, ventilating, and lighting equipment. Use only non-sparking tools.[5] Take precautionary measures against static discharge.[5] Wear protective gloves, eye protection, and face protection.[4]

  • Response: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.[4] If on skin or hair, take off immediately all contaminated clothing and rinse the skin with water.

  • Storage: Store in a well-ventilated place. Keep cool.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]

Quantitative Data Summary
PropertyValue
Molecular Weight170.33 g/mol [3]
Flash Point46 °C / 114.8 °F (for Decane, a similar hydrocarbon)[6]
Autoignition Temperature210 °C / 410 °F (for Decane, a similar hydrocarbon)[6]
Explosion Limits (in air)Lower: 0.7 vol %, Upper: 5.4 vol % (for Decane, a similar hydrocarbon)[6]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ensure all equipment used for transferring the substance is properly grounded to prevent static discharge.[7]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling aliphatic hydrocarbons.[8][9]

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles.[8] A face shield may be required for splash hazards.[8][10]

  • Skin and Body Protection: Wear a lab coat or chemical-resistant coveralls.[10]

  • Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.

3. Handling and Storage:

  • Keep the container tightly closed when not in use.[5]

  • Store in a cool, dry, well-ventilated area designated for flammable liquids.[5][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5][6]

  • Use only non-sparking tools when opening and handling containers.[5][6]

Disposal Plan: Step-by-Step Waste Management

1. Waste Identification and Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with hydrocarbons.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Storage of Chemical Waste:

  • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • The storage area must be designed for flammable liquids and be away from sources of ignition and incompatible materials like strong oxidizing agents.[6]

3. Final Disposal:

  • Disposal must be carried out by a licensed hazardous waste disposal company.[7]

  • Do not pour this compound down the drain or dispose of it in regular trash.[6][7]

  • The primary method of disposal for this type of chemical is incineration at a permitted hazardous waste facility.[7]

  • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for the waste material.

Experimental Workflow and Safety Procedures

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_ground Ground Equipment prep_setup->prep_ground handle_transfer Transfer Chemical (Use Non-Sparking Tools) prep_ground->handle_transfer handle_exp Perform Experiment handle_transfer->handle_exp handle_close Securely Close Container handle_exp->handle_close cleanup_decontaminate Decontaminate Work Area and Equipment handle_exp->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container handle_close->cleanup_waste cleanup_store Store Waste in Designated Flammable Storage Area cleanup_waste->cleanup_store cleanup_dispose Arrange for Professional Hazardous Waste Disposal cleanup_store->cleanup_dispose cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_remove_ppe

Caption: A workflow diagram outlining the key steps for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,6-Dimethyldecane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.